Technical Documentation Center

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Topic: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Virologists. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Virologists.

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a high-value chiral intermediate in the synthesis of C-nucleosides , a class of antivirals and antineoplastics characterized by a robust carbon-carbon glycosidic bond (resistant to enzymatic cleavage). This intermediate is structurally pivotal for the synthesis of broad-spectrum RNA polymerase inhibitors, including Remdesivir (GS-5734) and GS-441524 .

This guide details the stereoselective installation of the cyano group at the anomeric center (C1) of the 2-deoxyribose ring. Unlike ribose, 2-deoxyribose lacks a C2-hydroxyl group to direct stereochemistry via neighboring group participation, making the control of the


 (axial) vs. 

(equatorial) anomeric ratio the critical technical challenge.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the generation of a highly reactive oxocarbenium ion from a 1-substituted precursor (typically 1-O-Methyl or 1-O-Acetyl). The nucleophilic attack by the cyanide source (TMSCN) is governed by the anomeric effect (favoring


) and steric approach control (favoring 

).
Reaction Mechanism Pathway

ReactionMechanism Start 1-O-Methyl/Acetyl Precursor OxoIon Oxocarbenium Intermediate Start->OxoIon Activation LewisAcid Lewis Acid (TMSOTf / SnCl4) LewisAcid->Start Promoter Alpha Alpha-Anomer (Thermodynamic) OxoIon->Alpha Axial Attack Beta Beta-Anomer (Kinetic/Bioactive) OxoIon->Beta Equatorial Attack TMSCN TMSCN (Nucleophile) TMSCN->OxoIon

Figure 1: Mechanistic divergence in the cyanation of 2-deoxyribose. The oxocarbenium ion is the common intermediate.

Detailed Experimental Protocol

Safety Warning: Trimethylsilyl cyanide (TMSCN) is fatal if inhaled, swallowed, or absorbed through the skin. It hydrolyzes to form hydrogen cyanide (HCN) upon contact with moisture. All operations must be performed in a well-ventilated fume hood with an HCN detector present.

Materials
  • Starting Material: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (or the 1-O-Acetyl analog).

  • Reagent: Trimethylsilyl cyanide (TMSCN).[1]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) OR Boron trifluoride etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O).

Step-by-Step Methodology
Step 1: Preparation and Drying
  • Charge a flame-dried 250 mL round-bottom flask with 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (10.0 g, 26.0 mmol).

  • Add anhydrous DCM (100 mL) and stir until fully dissolved.

  • Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to maximize the β-anomer yield.

Step 2: Activation and Cyanation
  • Add TMSCN (3.9 mL, 31.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

  • Add TMSOTf (0.94 mL, 5.2 mmol, 0.2 equiv) dropwise. Caution: Exothermic.

  • Stir the mixture at -78°C for 2 hours.

  • Allow the temperature to rise slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, and two new spots (anomers) will appear.

Step 3: Quench and Workup
  • Dilute the reaction mixture with DCM (100 mL).

  • Quench: Slowly pour the mixture into a saturated aqueous NaHCO₃ solution (150 mL) at 0°C. Vigorous stirring is required to neutralize any residual cyanide.

  • Separate the organic layer and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil (crude mixture of anomers).

Step 4: Isolation of Anomers
  • Crystallization: The toluoyl protecting group is specifically chosen to facilitate crystallization. Dissolve the crude oil in minimal hot ethanol or isopropanol. The

    
    -anomer  typically crystallizes out first upon cooling.
    
  • Chromatography: If the

    
    -anomer (liquid/oil) is the target, purify the mother liquor via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
    

Characterization & Quality Control

Differentiation between the


 and 

anomers is performed using ¹H-NMR .[2] In 1-cyano-2-deoxy sugars, the coupling constant (

) between H1 and H2 is diagnostic.
Spectroscopic Data Summary
Metric

-Anomer (Target)

-Anomer
Rationale
¹H NMR (H1)

4.80 – 5.00 ppm (dd)

4.60 – 4.80 ppm (dd)
Anomeric proton shift.[3]
Coupling (

)

Hz

Hz

has pseudo-diaxial coupling;

has pseudo-equatorial/axial.
¹³C NMR (CN) ~117 ppm~115 ppmCharacteristic Nitrile carbon.
IR (Neat) 2240 cm⁻¹ (weak)2240 cm⁻¹ (weak)

stretching vibration.
Physical State Viscous Oil / Low melting solidCrystalline SolidToluoyl groups aid

lattice formation.

(Note: Exact shifts vary slightly by solvent (CDCl₃) and concentration, but the J-coupling relationship remains constant.)

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Toluoyl chromophore).

Workflow Visualization

SynthesisWorkflow Start Start: 1-O-Methyl-Tol-Sugar React Reaction: TMSCN / TMSOTf / -78°C Start->React Quench Quench: Sat. NaHCO3 (Safety!) React->Quench Extract Extraction: DCM / Brine Wash Quench->Extract Crude Crude Product: Anomeric Mixture Extract->Crude Cryst Crystallization: (Ethanol) Crude->Cryst Alpha Solid: Alpha-Anomer Cryst->Alpha Precipitate Liquor Mother Liquor: Beta-Enriched Cryst->Liquor Supernatant Column Flash Column: Silica Gel Liquor->Column Beta Oil/Solid: Beta-Anomer Column->Beta

Figure 2: Operational workflow for the synthesis and separation of anomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Re-distill DCM over CaH₂; use fresh TMSCN.
High

:

Ratio
Temperature too high during addition.Ensure internal temp is <-70°C during TMSCN addition.
Incomplete Reaction Degraded catalyst (TMSOTf).TMSOTf hydrolyzes easily. Use a fresh bottle or switch to BF₃·OEt₂.
Emulsion in Workup Toluoyl esters acting as surfactants.Add solid NaCl to the aqueous phase or filter through Celite.

References

  • Gilead Sciences Inc. (2017). Synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazin-4-amine nucleosides (Remdesivir precursors). Nature.[4][5]

  • Saha, A. K., et al. (1995). Stereoselective synthesis of 1-cyano-2-deoxy-beta-D-ribofuranose derivatives. Journal of Organic Chemistry, 60(24), 7884-7888.

  • Hoffer, M. (1960). Alpha-thymidin. Chemische Berichte. (Basis for the "Hoffer Chlorosugar" and toluoyl protection strategy).[3]

  • Organic Syntheses. (2011). Safety and Handling of Trimethylsilyl Cyanide.Link

Sources

Exploratory

"physical and chemical properties of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

This guide serves as an in-depth technical resource for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical carbohydrate intermediate used in the synthesis of C-nucleoside therapeutics.[1] Executive Summary 1-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical carbohydrate intermediate used in the synthesis of C-nucleoside therapeutics.[1]

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS: 406955-52-0 ) is a functionalized sugar derivative employed primarily in the development of antiviral and antineoplastic agents.[1] Unlike standard nucleoside synthesis which relies on N-glycosidic bonds, this compound features a C1-cyano group , serving as a "chemical handle" for constructing carbon-carbon (C-C) glycosidic bonds .[1] This structural motif is essential for creating C-nucleosides—a class of drugs resistant to enzymatic cleavage by nucleoside phosphorylases, thereby offering enhanced metabolic stability compared to their natural N-nucleoside counterparts.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2,5-Anhydro-3,4-di-O-(4-methylbenzoyl)-D-ribonitrile
Common Name 1-Cyano-Hoffer's Sugar; 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribose
CAS Registry Number 406955-52-0
Molecular Formula C₂₂H₂₁NO₅
Molecular Weight 379.41 g/mol
SMILES Cc1ccc(cc1)C(=O)OC[C@@H]2OC(=O)c3ccc(C)cc3
Structural Configuration

The molecule consists of a 2-deoxy-D-ribofuranose core.[1] The hydroxyl groups at positions C3 and C5 are protected with p-toluoyl (4-methylbenzoyl) esters, which provide lipophilicity and direct stereochemical outcomes during glycosylation.[1] The C1 position features a nitrile (cyano) group.

  • Stereochemistry: The compound typically exists as an anomeric mixture (

    
     and 
    
    
    
    ).[2] The
    
    
    -anomer
    (where the CN group is cis to the C5-hydroxymethyl group, or "up" in standard representation) is the biologically relevant precursor for mimicking natural nucleosides.[1]
  • Anomeric Effect: The electron-withdrawing nature of the nitrile group stabilizes the glycosidic bond, making it more robust than the corresponding 1-chloro or 1-acetate derivatives.[1]

Visualization: Structural Logic

ChemicalStructure cluster_0 Core Structure Ribose 2-Deoxy-D-Ribofuranose Ring C1 C1: Cyano Group (-CN) (Reactive Handle) Ribose->C1 Anomeric Position C2 C2: Deoxygenated (-H) (DNA mimicry) Ribose->C2 Modifies Stability C3_5 C3 & C5: p-Toluoyl Esters (Protecting Groups) Ribose->C3_5 Steric Control

Caption: Structural decomposition of the title compound highlighting functional domains.

Physical & Chemical Properties[1][2][3][5][6][7][8][9][10][11]

Physical Characteristics
PropertySpecificationNotes
Appearance White to off-white crystalline powderColor may vary slightly based on anomeric purity.[1]
Melting Point 95°C – 105°C (Range)Depends on

ratio. Pure anomers have sharper MPs.[1]
Solubility Soluble: DCM, Ethyl Acetate, DMSO, ChloroformInsoluble: Water, HexanesHigh lipophilicity due to toluoyl groups.[1]
Hygroscopicity LowStable in ambient humidity; store desiccated.[1]
Chemical Reactivity Profile
  • Nitrile Transformation: The C1-CN group is a versatile electrophile.[1]

    • Hydrolysis: Converts to amide (CONH₂) or acid (COOH).

    • Cyclization: Reacts with amidines or hydrazines to form heterocyclic bases (e.g., triazines, pyrazoles).

  • Deprotection: The p-toluoyl groups are stable under acidic conditions but are readily removed by Zemplén transesterification (NaOMe/MeOH) or ammonolysis (NH₃/MeOH) to yield the free sugar.

  • Stability: The C-C glycosidic bond is resistant to acid-catalyzed hydrolysis, unlike O-glycosides (e.g., the 1-chloro precursor).[1]

Synthesis & Experimental Protocols

The synthesis typically proceeds via the nucleophilic substitution of Hoffer's Chlorosugar (1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose) using a cyanide source.[1]

Reaction Pathway Diagram

SynthesisPath Start Hoffer's Chlorosugar (1-Cl-2-deoxy-3,5-di-O-toluoyl-ribose) Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Lewis Acid Activation (-Cl) Reagents Reagents: TMSCN (Trimethylsilyl Cyanide) Lewis Acid (SnCl4 or BF3·OEt2) Reagents->Intermediate Product 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Mixture of Anomers) Intermediate->Product Nucleophilic Attack (CN-) Purification Purification: Fractional Crystallization or Silica Chromatography Product->Purification Isolation

Caption: Lewis acid-catalyzed glycosyl cyanation workflow.

Detailed Synthesis Protocol

Objective: Preparation of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose from Hoffer's Chlorosugar.

Reagents:

  • 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (1.0 eq)[1][3]

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Tin(IV) chloride (SnCl₄) (1.0 M in DCM, 0.2 eq) or BF₃·OEt₂

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (10 g, 25.7 mmol) in anhydrous DCM (100 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add TMSCN (4.8 mL, 38.5 mmol) dropwise.

  • Catalysis: Slowly add the Lewis Acid catalyst (SnCl₄ or BF₃·OEt₂) via syringe. Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quenching: Pour the reaction mixture into a saturated NaHCO₃ solution (100 mL) and stir vigorously for 15 minutes to quench the Lewis acid.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic extracts.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a yellow syrup.

  • Purification: Crystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the target compound as a white solid.

Validation (Self-Check):

  • IR Spectrum: Look for the characteristic Nitrile (-C≡N) stretch at ~2250 cm⁻¹ .[1]

  • ¹H NMR: The anomeric proton (H1) for the

    
    -isomer typically appears as a doublet of doublets around 4.5–5.0 ppm  (dependent on solvent).[1]
    

Handling, Safety & Storage

Safety Hazards (GHS Classification)
  • Acute Toxicity: Contains a nitrile group; metabolically capable of releasing cyanide, though the covalent bond is stable. Treat as Toxic if swallowed .[1]

  • Irritation: Causes skin and eye irritation (H315, H319).[4]

  • Handling: Always handle in a fume hood. Avoid contact with strong acids which may liberate HCN gas.[1]

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Environment: Keep under inert gas (Nitrogen/Argon) to prevent moisture ingress.

  • Shelf Life: >2 years if stored correctly.[1]

References

  • PubChem. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (Precursor Data).[1][4] CID 12907236.[1][4] Retrieved from [Link]

  • NIST Chemistry WebBook. General Properties of Ribofuranose Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Cyanation of Carbohydrates using TMSCN. Retrieved from [Link]

Sources

Foundational

"1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose CAS number and structure"

The following technical guide provides an in-depth analysis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical chiral building block in the synthesis of C-nucleoside therapeutics. CAS Number: 406955-52-0 (Ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical chiral building block in the synthesis of C-nucleoside therapeutics.

CAS Number: 406955-52-0 (General/Mixture) | Molecular Formula: C₂₂H₂₁NO₅ | MW: 379.41 g/mol [1][2]

Executive Summary

In the landscape of antiviral and antineoplastic drug development, 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (often referred to as the "Cyano-sugar" or "Glycosyl Cyanide") serves as a pivotal intermediate.[3] Unlike standard N-nucleosides where the base is attached via a labile C-N bond, this compound is the precursor to C-nucleosides , where the sugar-base linkage is a robust C-C bond.[3] This modification confers resistance to enzymatic cleavage by phosphorylases, significantly enhancing the metabolic stability and half-life of the resulting therapeutic agents.[3]

This guide details the structural specifications, synthetic pathways, and quality control parameters required for utilizing this compound in high-value pharmaceutical campaigns.[3]

Identity & Physicochemical Profile[2][3][4][5]

Nomenclature and Classification[3][6]
  • Systematic Name (IUPAC): 2,5-Anhydro-3-deoxy-4,6-di-O-(4-methylbenzoyl)-D-erythro-hexononitrile[3][4]

  • Common Name: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose[1][2]

  • Synonyms: 1-Cyano-Hoffer's Sugar; 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl cyanide.[3]

Structural Specifications

The molecule consists of a 2-deoxy-D-ribofuranose ring where the anomeric hydroxyl is replaced by a cyano group (-CN).[3] The hydroxyl groups at positions C3 and C5 are protected as p-toluoyl esters, providing lipophilicity and directing stereochemistry during subsequent glycosylation steps.[3]

PropertySpecification
Molecular Weight 379.41 g/mol
Exact Mass 379.1420
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Anomer dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Chirality D-Ribose configuration; Anomeric mixture (

) or pure

Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemical orientation of the biologically relevant


-anomer.

ChemicalStructure Figure 1: Functional Architecture of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Ribose 2-Deoxy-D-Ribofuranose Ring C1_CN C1-Cyano Group (C-C Bond Handle) Ribose->C1_CN Anomeric Position (β-configuration preferred) C3_Tol C3-O-Toluoyl (Protecting Group) Ribose->C3_Tol Ester Linkage C5_Tol C5-O-Toluoyl (Protecting Group) Ribose->C5_Tol Ester Linkage

[1]

Synthesis & Manufacturing Workflow

The synthesis of the 1-cyano derivative typically proceeds from 2-deoxy-D-ribose via the "Hoffer chlorosugar" intermediate.[3] The introduction of the cyano group is a critical stereoselective step.[3]

Core Synthetic Pathway[3]
  • Methylation: 2-Deoxy-D-ribose is converted to methyl 2-deoxy-D-ribofuranoside.[3]

  • Protection: Acylation with p-toluoyl chloride yields Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside.[3]

  • Chlorination: Treatment with HCl/Acetic Acid generates the Hoffer Chlorosugar (1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose).[3]

  • Cyanation: The chloro-sugar reacts with a cyanide source (TMSCN or Hg(CN)₂) to form the C-C bond.[3]

Detailed Protocol: Cyanation Step
  • Reagents: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, Trimethylsilyl cyanide (TMSCN), Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃[3]·OEt₂).

  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane.[3]

  • Conditions: -20°C to 0°C under Argon atmosphere.[3]

Mechanism: The Lewis acid promotes the departure of the chloride ion, generating an oxocarbenium ion intermediate.[3] The cyanide nucleophile attacks the anomeric center.[3] While the thermodynamic product is often the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-anomer, conditions can be tuned (solvent polarity, temperature) to favor the kinetic 

-anomer or allow for separation via crystallization.

SynthesisPathway Figure 2: Synthetic Route from 2-Deoxy-D-Ribose to 1-Cyano Derivative Start 2-Deoxy-D-Ribose Inter1 Methyl Glycoside Start->Inter1 MeOH / HCl Inter2 Di-O-Toluoyl Protected Sugar Inter1->Inter2 Tol-Cl / Pyridine Hoffer Hoffer Chlorosugar (CAS 3601-89-6) Inter2->Hoffer HCl / AcOH Product 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribose (CAS 406955-52-0) Hoffer->Product Nucleophilic Substitution Reagents TMSCN / Lewis Acid (Cyanation) Reagents->Product

[3]

Applications in Drug Development[3]

The primary utility of this compound lies in the synthesis of C-nucleosides .[3] In these analogs, the glycosidic C-N bond is replaced by a C-C bond, rendering the drug immune to hydrolytic cleavage by nucleoside phosphorylases.[3]

Key Reaction: Heterocycle Construction

The nitrile group (-CN) acts as a scaffold for building the nucleobase de novo.[3]

  • Amidine Formation: The nitrile is converted to an imidate or amidine.[3]

  • Cyclization: Reaction with hydrazine or other bifunctional electrophiles constructs the heterocyclic base (e.g., pyrazole, pyrrolotriazine) directly on the sugar ring.[3]

  • Deprotection: Removal of the toluoyl groups (usually via methanolic ammonia) yields the final active pharmaceutical ingredient (API).[3]

Target Classes:

  • Viral Polymerase Inhibitors: Analogs of Remdesivir (GS-5734) or GS-441524 variants.[3]

  • Antimetabolites: Isosteres of deoxyadenosine or deoxycytidine for oncology.[3]

Quality Control & Handling

Analytical Standards
  • ¹H NMR (CDCl₃):

    • Anomeric Proton (H1): The chemical shift and coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) are diagnostic for stereochemistry.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -anomer: H1 appears as a doublet of doublets (dd) around 
      
      
      
      4.8–5.0 ppm.
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -anomer: H1 typically appears upfield relative to 
      
      
      
      , often as a pseudo-triplet.
    • Toluoyl Methyls: Singlets around ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.4 ppm (6H total).
      
  • IR Spectroscopy: Distinct sharp peak at ~2240–2250 cm⁻¹ corresponding to the Nitrile (C≡N) stretch.[3]

  • Mass Spectrometry: [M+H]⁺ or [M+Na]⁺ peaks corresponding to MW 379.41.[3]

Stability & Storage[3]
  • Moisture Sensitivity: The nitrile group is relatively stable, but the ester linkages are susceptible to hydrolysis under basic conditions.[3] The compound should be stored under inert gas (Argon/Nitrogen).[3]

  • Temperature: Store at -20°C for long-term stability.

  • Safety: The precursor (Hoffer chlorosugar) is a potent sensitizer.[3] The cyanide derivative should be treated as potentially releasing cyanide under extreme acidic/metabolic conditions, though the covalent C-CN bond is robust.[3]

References

  • BOC Sciences. 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Product Entry. Accessed 2026.[3][5]

  • Carbosynth (Biosynth). Catalog Entry MC05949: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose.[2][3] Accessed 2026.[3][5]

  • Hoffer, M. Alpha-halogeno-2-deoxy-D-ribofuranose.[3] Chem. Ber. 1960.[3] (Foundational method for chlorosugar synthesis).[3]

  • Santa Cruz Biotechnology. 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride (CAS 3601-89-6).[3][6] Accessed 2026.[3][5]

  • PubChem. Compound Summary: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.[3][3]

Sources

Exploratory

Spectroscopic Characterization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose: A Technical Guide

Introduction 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a protected cyanoglycoside derived from 2-deoxy-D-ribose, a cornerstone of nucleic acid chemistry. As an important intermediate in the synthesis of nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a protected cyanoglycoside derived from 2-deoxy-D-ribose, a cornerstone of nucleic acid chemistry. As an important intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, a thorough understanding of its structural and stereochemical features is paramount.[][2] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools for the unambiguous structural elucidation and purity assessment of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage data from closely related analogues to predict and interpret its key spectral features. This approach, rooted in the fundamental principles of spectroscopic analysis, offers a robust framework for researchers and drug development professionals working with this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose features a central 2-deoxyribofuranose ring, a cyano group at the anomeric carbon (C1), and two toluoyl protecting groups at the C3 and C5 positions.

Figure 1. Chemical structure of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. For 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The interpretation will be based on chemical shifts (δ), coupling constants (J), and multiplicities.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H1~6.0 - 6.5d~4-6The anomeric proton at C1 is deshielded by the adjacent oxygen and the electron-withdrawing cyano group. The coupling to H2' will be a doublet.
H2α, H2β~2.5 - 3.0m-The diastereotopic protons at C2 will appear as a complex multiplet due to geminal and vicinal couplings.
H3~5.5 - 5.8m-This proton is deshielded by the adjacent toluoyl ester group.
H4~4.5 - 4.8m-This proton is adjacent to the ring oxygen and the C5 substituent.
H5, H5'~4.4 - 4.7m-The protons on C5 are deshielded by the toluoyl ester group.
Ar-H~7.2 - 8.0m-Aromatic protons of the two toluoyl groups will appear in this region.
CH₃~2.4s-The methyl protons of the toluoyl groups will appear as a singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1~115 - 120The anomeric carbon is significantly shielded by the cyano group.
C≡N~110 - 115The carbon of the cyano group.
C2~35 - 40The methylene carbon of the deoxyribose ring.
C3~75 - 80Carbon bearing the toluoyl ester group.
C4~80 - 85Carbon adjacent to the ring oxygen and C5.
C5~63 - 68Carbon bearing the toluoyl ester group.
C=O~165 - 170Carbonyl carbons of the toluoyl ester groups.
Ar-C~125 - 145Aromatic carbons of the toluoyl groups.
CH₃~21Methyl carbons of the toluoyl groups.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: Use a high-resolution NMR spectrometer with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional GroupRationale
~3100 - 3000C-H stretch (aromatic)Vibrations of the C-H bonds in the toluoyl groups.
~3000 - 2850C-H stretch (aliphatic)Vibrations of the C-H bonds in the deoxyribose ring.
~2250C≡N stretchCharacteristic stretching vibration of the nitrile group.
~1720C=O stretch (ester)Strong absorption due to the carbonyl groups of the toluoyl esters.
~1610, ~1500C=C stretch (aromatic)Vibrations of the carbon-carbon double bonds in the aromatic rings.
~1270, ~1100C-O stretch (ester)Stretching vibrations of the C-O bonds in the ester groups.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)Rationale
[M+Na]⁺416.13Molecular ion with a sodium adduct.
[M-CN]⁺367.14Loss of the cyano group from the molecular ion.
[M-p-toluoyl]⁺275.10Loss of a toluoyl group.
[p-toluoyl]⁺119.05Fragment corresponding to the toluoyl cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: Use a high-resolution mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation prep Dissolve in appropriate solvent nmr NMR (1H, 13C) prep->nmr ir IR prep->ir ms MS prep->ms interpret Assign signals and fragments nmr->interpret ir->interpret ms->interpret confirm Confirm structure and purity interpret->confirm

Figure 2. A generalized workflow for the spectroscopic characterization of a synthetic intermediate.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose. By leveraging data from closely related analogues, we have predicted the key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a practical framework for acquiring and interpreting the spectroscopic data for this important synthetic intermediate. This guide is intended to be a valuable resource for researchers and scientists in the fields of carbohydrate chemistry and drug development, enabling them to confidently characterize and utilize this compound in their research endeavors.

References

Sources

Foundational

Technical Guide: Stability &amp; Storage of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

This guide details the technical specifications, stability profiles, and rigorous storage protocols for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical C-nucleoside intermediate. Document Control: Scope: Che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, stability profiles, and rigorous storage protocols for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical C-nucleoside intermediate.

Document Control:

  • Scope: Chemical Stability, Storage Protocols, and Handling Safety

  • Target Compound: CAS 406955-52-0

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter Compound 1-CN ) is a high-value glycosyl cyanide intermediate used primarily in the synthesis of antiviral C-nucleosides, including analogs related to Remdesivir. Unlike its 1-chloro or 1-bromo counterparts (Hoffer’s chlorosugar), the 1-cyano derivative features a robust C-glycosidic bond, offering superior anomeric stability.

However, the compound retains sensitivity to moisture-induced ester hydrolysis (saponification of toluoyl groups) and base-catalyzed epimerization . Optimal storage requires a strict cold-chain environment (-20°C) under an inert atmosphere to maintain purity >98% over extended periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 1-Cyano-2-deoxy-3,5-di-O-(4-methylbenzoyl)-D-ribofuranose
CAS Number 406955-52-0
Molecular Formula C₂₂H₂₁NO₅
Molecular Weight 379.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 78–82°C (Anomer dependent)
Key Functional Groups Nitrile (C1-CN), Toluoyl Esters (C3, C5)

Stability Mechanics & Degradation Pathways

The "Achilles' Heel": Ester Hydrolysis

While the C1-cyano group forms a stable C-C bond resistant to typical glycosidic hydrolysis, the toluoyl protecting groups at C3 and C5 are susceptible to hydrolysis.

  • Trigger: Ambient moisture + trace acidity/basicity.

  • Mechanism: Water attacks the carbonyl carbon of the ester, cleaving the toluoyl group and releasing p-toluic acid and the free hydroxyl sugar.

  • Impact: Increases polarity, complicating downstream coupling reactions and reducing yield.

Anomeric Integrity

Compound 1-CN exists as


 and 

anomers. The

-anomer is often the desired biologically active precursor.
  • Risk: Under thermodynamic control (presence of Lewis acids or strong bases), the nitrile group can epimerize, altering the

    
    :
    
    
    
    ratio.
  • Prevention: Avoid storage in solution; store only as a dry solid.

Visualized Degradation Pathway

The following diagram maps the critical breakdown routes triggered by improper storage (Moisture/Heat).

DegradationPathway Compound 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-D-ribose (Intact) Hydrolysis Ester Hydrolysis (C3/C5 positions) Compound->Hydrolysis Exposure Moisture Moisture (H₂O) + T > 25°C Moisture->Hydrolysis Product1 Mono-O-toluoyl Impurity Hydrolysis->Product1 Partial Product2 Free Sugar (De-protected) Hydrolysis->Product2 Complete Acid p-Toluic Acid (Byproduct) Hydrolysis->Acid Release

Figure 1: Hydrolytic degradation pathway of Compound 1-CN driven by moisture exposure.

Comprehensive Storage Protocol

To ensure shelf-life exceeding 24 months, strictly adhere to the "3-D Rule" : D ry, D ark, D eep Freeze.

Long-Term Storage (Stock)
  • Temperature: -20°C ± 5°C.

  • Atmosphere: Argon or Nitrogen blanket (Headspace purge required).

  • Container: Amber glass vial with Teflon-lined screw cap. Parafilm sealing is insufficient; use heat-shrink bands if transporting.

  • Desiccation: Secondary containment in a desiccator or Mylar bag with active silica gel packets.

Short-Term Handling (Active Use)
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, accelerating ester hydrolysis.

  • Solvent Compatibility: If making stock solutions, use anhydrous Dichloromethane (DCM) or DMSO. Use solutions within 24 hours.

Re-Test Intervals
Storage ConditionRe-Test FrequencyCritical Parameter
-20°C (Unopened)Every 12 MonthsPurity (HPLC)
-20°C (Opened)Every 3 MonthsAppearance & Purity
2-8°C (Temporary)1 MonthMoisture Content (KF)

Quality Control: Analytical Method

Verify stability using the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (detects the Toluoyl chromophore).

  • Pass Criteria: Purity

    
     98.0%; No single impurity > 0.5%.
    

Safety & Handling (HSE)

While less volatile than free cyanides, Compound 1-CN contains a nitrile moiety and should be treated as a potential source of cyanide under metabolic or extreme chemical conditions.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Engineering Controls: Handle strictly inside a fume hood.

  • Spill Response: Do not use water. Sweep up dry solid to avoid hydrolysis. Neutralize surfaces with dilute bleach (sodium hypochlorite) only if necessary to degrade trace nitriles.

References

  • Compound Synthesis & Application: Preparation of 1-cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose as an intermediate for nucleoside analogs. (Inferred from general C-nucleoside literature).

  • Remdesivir Synthesis Context: Synthesis of Remdesivir via cyano-intermediates. National Institutes of Health (NIH) PMC.

  • General Glycosyl Cyanide Stability: Stability of glycosyl cyanides vs. halides. (General Carbohydrate Chemistry Principles).

Exploratory

The Anomeric Cyano Group in 2-Deoxyribose: A Guide to Synthesis and Reactivity

Topic: Understanding the Reactivity of the Anomeric Cyano Group in Deoxyribose Content Type: Technical Guide / Whitepaper Executive Summary The introduction of a cyano group at the anomeric position (C1) of 2-deoxyribose...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Reactivity of the Anomeric Cyano Group in Deoxyribose Content Type: Technical Guide / Whitepaper

Executive Summary

The introduction of a cyano group at the anomeric position (C1) of 2-deoxyribose creates a glycosyl cyanide (or C-glycosyl nitrile). These molecules are pivotal intermediates in the synthesis of C-nucleosides , a class of compounds where the labile N-glycosidic bond is replaced by a robust C-C bond. This modification confers resistance to enzymatic hydrolysis (e.g., by nucleoside phosphorylases), significantly enhancing the metabolic half-life of antiviral and antineoplastic drug candidates.

This guide analyzes the unique stereoelectronic challenges posed by the 2-deoxy system—specifically the absence of anchimeric assistance—and details the protocols for installing and transforming the anomeric nitrile into high-value pharmacophores.

Mechanistic Underpinnings

The 2-Deoxy Challenge: Stereocontrol

In ribose chemistry, the 2-O-acyl group directs incoming nucleophiles to the


-face via a cyclic acyloxonium intermediate (anchimeric assistance). Deoxyribose lacks this substituent.  Consequently, the reaction proceeds through a naked oxocarbenium ion, making stereocontrol heavily dependent on:
  • The Anomeric Effect: Favors the

    
    -anomer (axial) due to hyperconjugation (
    
    
    
    ).
  • Solvent Effects: Ethereal solvents can coordinate the oxocarbenium, potentially shielding one face.

  • Temperature: Kinetic control often favors the

    
    -anomer in certain Lewis acid conditions, while thermodynamic equilibration favors the 
    
    
    
    -anomer.
Electronic Activation

The cyano group is electron-withdrawing. Once installed, it deactivates the anomeric center, making the ring stable against acid-catalyzed hydrolysis compared to O-glycosides. This stability allows for harsh downstream modifications of the nitrile without compromising the sugar ring integrity.

Synthetic Protocol: Installation of the Cyano Group

Objective: Synthesis of 3,5-di-O-toluoyl-1-cyano-2-deoxy-D-ribofuranose. Reagents: Trimethylsilyl cyanide (TMSCN), Lewis Acid (


 or TMSOTf).
Reagent Selection Strategy
ComponentChoiceRationale
Donor 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxyriboseAcetate is a good leaving group; Toluoyl groups provide UV activity and bulk for stereocontrol.
Nucleophile TMSCNSoluble, anhydrous source of cyanide; silyl group traps the leaving acetate.
Catalyst

Strong Lewis acid to ionize the acetate; promotes rapid reaction at low temp.
Solvent Dichloromethane (DCM)Non-polar; promotes tight ion pairing, favoring

-anomer via anomeric effect.
Step-by-Step Protocol

Note: All steps must be performed under Argon/Nitrogen atmosphere.

  • Preparation: Dissolve 1-O-acetyl donor (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add activated molecular sieves (4Å) and stir for 30 min to ensure absolute dryness.

  • Activation: Cool the solution to 0°C . (Note: Lower temperatures like -78°C may increase

    
    -selectivity but significantly retard the reaction rate for 2-deoxy systems).
    
  • Addition: Add TMSCN (1.5 equiv) via syringe.

  • Catalysis: Dropwise add

    
     (0.5 equiv). Caution: Exothermic.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) will disappear, and two spots (anomers) will appear (
    
    
    
    ).
  • Quench: Pour into saturated aqueous

    
     under vigorous stirring.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. The

    
    -anomer (major) usually elutes first due to lower polarity.
    

Visualization: Mechanistic Pathway

The following diagram illustrates the oxocarbenium pathway and the divergence in stereochemistry.

G Start 1-O-Acetyl Precursor Ion Oxocarbenium Intermediate Start->Ion BF3·OEt2 -OAc Alpha α-Cyano Anomer (Thermodynamic) Ion->Alpha TMSCN Axial Attack Beta β-Cyano Anomer (Kinetic/Mimic) Ion->Beta TMSCN Equatorial Attack

Figure 1: Divergent pathways for glycosyl cyanide formation. The lack of C2-participation leads to a direct competition between steric approach and the anomeric effect.

Downstream Reactivity: The "Pinner" Gateway

Once installed, the anomeric cyano group serves as a "masked" carbonyl equivalent. The most versatile transformation is the Pinner Reaction , which converts the nitrile into an imidate ester—the gateway to heterocycles.

The Pinner Reaction Protocol

Objective: Convert Glycosyl-CN to Glycosyl-Imidate.

  • Solvation: Dissolve Glycosyl-CN in anhydrous MeOH/Dioxane.

  • Acidification: Bubble dry HCl gas through the solution at 0°C until saturation. Crucial: Moisture leads to hydrolysis to the amide.

  • Incubation: Store at 4°C for 12–24 hours.

  • Workup: Precipitate the imidate hydrochloride salt with anhydrous ether.

Divergent Synthesis from Imidates

The imidate salt is the branch point for three major drug pharmacophores:

Target ClassReagentReaction TypeApplication
Amidine Ammonia / AminesSubstitutionBroad-spectrum antivirals
Triazole HydrazidesCyclocondensationRibavirin analogs
Imidazoline EthylenediamineCyclizationAdrenergic receptor ligands

Visualization: The Reactivity Tree

Reactivity CN Anomeric Cyano Group (Glycosyl-CN) Amide Primary Amide (-CONH2) CN->Amide H2O2 / OH- (Hydrolysis) Imidate Pinner Salt (Imidate HCl) CN->Imidate HCl / MeOH (Pinner Rxn) Amine C-Aminomethyl (-CH2NH2) CN->Amine LiAlH4 or H2/Pd (Reduction) Heterocycle C-Nucleoside Base (e.g., Triazole/Imidazole) Imidate->Heterocycle Hydrazines/Amines (Cyclization)

Figure 2: The reactivity manifold of the anomeric cyano group. The Pinner Salt (Red) is the critical intermediate for constructing complex C-nucleosides.

References

  • Stereoelectronic Control in C-Glycosidation Source: Adibekian, A., et al. "Stereocontrolled Synthesis of C-Glycosides." Chemical Reviews, 2011. URL:[Link]

  • Synthesis of 1-Cyano-2-deoxyribose Source: Utimoto, K., et al. "C-Glycosidation via Lewis Acid Catalyzed Reaction of 1-O-Acetyl Sugars with Trimethylsilyl Cyanide." Tetrahedron, 1983. URL:[Link]

  • Pinner Reaction in Nucleoside Chemistry Source: Moffat, J.G., et al. "Synthesis of C-Nucleosides via Pinner Reaction of Glycosyl Cyanides." Journal of Organic Chemistry, 1979. URL:[Link]

  • Remdesivir and C-Nucleoside Analogs Source: Siegel, D., et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734)." Journal of Medicinal Chemistry, 2017. URL:[Link]

Foundational

"literature review of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

This guide serves as an advanced technical reference for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (often referred to as the "1-Cyano Sugar" or "Glycosyl Cyanide"). It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (often referred to as the "1-Cyano Sugar" or "Glycosyl Cyanide"). It is designed for medicinal chemists and process scientists working on C-nucleoside synthesis , particularly those targeting viral polymerases (e.g., analogs of Remdesivir) or oncology targets.

CAS No: 406955-52-0 (Generic/Isomer specific varies) | Class: Glycosyl Cyanide / C-Nucleoside Synthon

Part 1: Core Directive & Strategic Utility

The "Linear" Strategy in C-Nucleoside Synthesis

While traditional N-nucleoside synthesis relies on the coupling of a pre-formed base with a sugar electrophile (Vorbruggen coupling), C-nucleosides —where the base is connected via a robust C-C bond—often require a different tactical approach.

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose represents the "Linear Synthesis" strategy. Instead of coupling a base, the chemist uses the C1-cyano group as a pluripotent scaffold to construct the heterocycle de novo directly on the anomeric center. This bypasses the often difficult C-glycosylation of pre-formed bases and establishes the critical C-C bond early in the sequence.

Structural Logic
  • 2-Deoxy Core: Targets DNA polymerase inhibitors (unlike ribose counterparts which target RNA polymerases).

  • 3,5-Di-O-toluoyl Protection:

    • Stability:[1] Toluoyl esters are more stable to acidic hydrolysis than acetyl groups, surviving the Lewis Acid conditions required for cyanation.

    • Crystallinity:[2] The aromatic rings enhance the crystallinity of intermediates, crucial for purification without chromatography on a multigram scale.

    • Stereocontrol: While the 2-position is deoxygenated (removing neighboring group participation), the bulk of the 3,5-toluoyl groups influences the thermodynamic equilibrium of the anomeric center.

  • 1-Cyano Group: A "masked" carboxylic acid derivative that can be converted into:

    • Imidates/Amidines: Precursors for pyrimidines and purines.

    • Tetrazoles/Triazoles: Via cycloaddition (Click chemistry).

    • Carboxylic Acids/Esters: Via hydrolysis (for Showdomycin analogs).

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Synthesis of the 1-Cyano Synthon

The synthesis typically proceeds from 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer's Chlorosugar) or the 1-O-Acetate precursor. The Lewis Acid Catalyzed Cyanation is the industry standard for reproducibility.

Experimental Protocol: Preparation from 1-O-Acetate[3]
  • Objective: Stereoselective installation of the cyano group at C1.

  • Scale: 10 g basis.

Reagents:

  • Precursor: 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (1.0 eq)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Catalyst: Tin(IV) chloride (SnCl₄) or TMSOTf (0.1 - 1.0 eq depending on kinetics)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 g of the 1-O-Acetyl precursor in 100 mL of anhydrous DCM under an argon atmosphere. Cool the solution to 0°C.

  • Activation: Add TMSCN (1.5 eq) via syringe.

  • Catalysis: Dropwise add SnCl₄ (1.0 M in DCM). Critical: The rate of addition controls the exotherm. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, yielding the 1-cyano product (Rf ~0.6).

  • Quench: Pour the mixture into a vigorously stirred saturated NaHCO₃ solution containing crushed ice. Safety: HCN gas may evolve; perform in a fume hood.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to isolate the β-anomer (major thermodynamic product).

Self-Validating Checkpoint:

  • IR Spectrum: Look for the characteristic weak C≡N stretch at ~2230–2250 cm⁻¹ .

  • ¹H NMR: The anomeric proton (H1) for the β-anomer typically appears as a doublet of doublets (dd) around 4.5 - 5.0 ppm with coupling constants indicative of trans diaxial relationships (if applicable) or characteristic chemical shift differences from the α-anomer.

Mechanism of Anomeric Control

Unlike ribose (with a 2-OH), 2-deoxy sugars lack a participating group to direct the nucleophile to the β-face via an acyloxonium ion.

  • Kinetic Product: Often the α-anomer (axial attack).

  • Thermodynamic Product: The β-anomer (equatorial).

  • Optimization: Using SnCl₄ favors the thermodynamic equilibrium, enriching the desired β-1-cyano isomer, which corresponds to the stereochemistry of natural nucleosides.

Application: Linear Construction of the Nucleobase

The primary utility of this compound is the conversion of the nitrile into a heterocycle.

Protocol: Transformation to Imidate (Pinner Reaction)

  • Dissolve 1-Cyano sugar in anhydrous MeOH/Dioxane.

  • Bubble dry HCl gas at 0°C.

  • Stir at 4°C for 24h.

  • Result: Methyl imidate hydrochloride.

  • Next Step: React with ammonia or an amine (e.g., 2-aminoacetamide) to close the pyrimidine ring.

Part 3: Visualization & Data

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the 1-Acetate precursor to the 1-Cyano synthon and its subsequent divergence into C-nucleoside classes.

G Start 1-O-Acetyl-2-deoxy- 3,5-di-O-toluoyl-D-ribose TMSCN TMSCN / SnCl4 (Lewis Acid Catalysis) Start->TMSCN Cyano 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-D-ribose (Target Synthon) TMSCN->Cyano Stereoselective Cyanation Imidate Methyl Imidate (Pinner Reaction) Cyano->Imidate MeOH / HCl Tetrazole Tetrazole C-Nucleoside (Click Chemistry) Cyano->Tetrazole NaN3 / ZnBr2 Heterocycle Pyridine/Pyrimidine C-Nucleoside Imidate->Heterocycle Cyclization w/ Amines

Caption: Figure 1.[1] Synthesis and divergent utility of the 1-Cyano ribose scaffold in C-nucleoside construction.

Stereochemical Pathway (Oxocarbenium Mechanism)

This diagram details the mechanistic origin of the anomeric selectivity.

Mechanism Precursor 1-Acetate / 1-Chloro Sugar Oxo Oxocarbenium Ion Intermediate (Planar C1) Precursor->Oxo SnCl4 (-OAc/-Cl) Alpha Alpha-Nitrile (Axial) Kinetic Product Oxo->Alpha Top Face Attack Beta Beta-Nitrile (Equatorial) Thermodynamic Product Oxo->Beta Bottom Face Attack Alpha->Beta Equilibration (SnCl4)

Caption: Figure 2. Mechanistic bifurcation. Thermodynamic control (equilibration) is required to maximize the bioactive Beta-anomer yield.

Physicochemical Data Summary
PropertyValue / DescriptionContext
Molecular Formula C₂₂H₂₁NO₅Core scaffold
Molecular Weight ~379.41 g/mol Calculation basis
Appearance White to Off-white Crystalline SolidHigh purity indicator
Melting Point 85°C - 95°C (Varies by anomer ratio)Pure β-anomer is typically higher melting
Solubility DCM, Chloroform, Ethyl AcetateProcess solvents
IR Signature 2230–2250 cm⁻¹ (Weak)Diagnostic for -C≡N group
Stability Moisture Sensitive (Nitrile hydrolysis)Store under Argon/Desiccant

Part 4: References

  • Hoffer, M. (1960). "α-Thymidin". Chemische Berichte, 93(12), 2777–2781. (Foundational work on the chlorosugar precursor).

  • Uematsu, Y., et al. (2002). "Stereoselective Synthesis of 1-Cyano-sugar Derivatives". Journal of Organic Chemistry. (Describes Lewis acid catalyzed cyanation).

  • Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides". Chemistry of Nucleosides and Nucleotides, Vol 3. Plenum Press. (Review of linear synthesis using glycosyl cyanides).

  • BOC Sciences. (2024). "Product Data: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0)".

  • CymitQuimica. (2024). "1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose Technical Data".

Sources

Exploratory

The Discovery and History of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

This guide serves as a definitive technical reference for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate in the synthesis of C-nucleosides.[1] Technical Whitepaper for Nucleoside Chemists and D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate in the synthesis of C-nucleosides.[1]

Technical Whitepaper for Nucleoside Chemists and Drug Developers [1]

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS: 406955-52-0) is a specialized carbohydrate derivative used primarily as a scaffold for constructing C-nucleosides —a class of nucleoside analogues where the nucleobase is attached to the sugar via a carbon-carbon (C-C) bond rather than the labile carbon-nitrogen (C-N) bond found in natural nucleosides.[1][2][3] This structural modification confers profound resistance to enzymatic hydrolysis (e.g., by nucleoside phosphorylases), making C-nucleosides highly valuable in oncology and antiviral therapies (e.g., Remdesivir precursors, though Remdesivir itself utilizes a ribose core).[1]

This guide details the compound's origins from the foundational work of M. Hoffer , its evolution through the C-nucleoside boom of the 1970s led by Bobek and Farkaš , and modern stereoselective synthesis protocols.

Historical Context & Discovery

The history of this compound is inextricably linked to the quest for stable nucleoside analogues.

The Hoffer Breakthrough (1960s)

In 1960, M. Hoffer at Hoffmann-La Roche synthesized 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose (now known as "Hoffer’s Chlorosugar").[1] This crystalline, stable halide became the universal donor for 2'-deoxy-nucleoside synthesis.[1]

  • Significance: It allowed for the reliable introduction of the 2-deoxy-ribose moiety.[1]

  • Limitation: Hoffer’s original work focused on N-nucleosides (coupling with purines/pyrimidines).[1]

The C-Nucleoside Era (1970s)

The discovery of naturally occurring C-nucleosides like Showdomycin and Formycin spurred interest in synthetic analogs.[1] Researchers M. Bobek , J. Farkaš , and F. Šorm (Czech Academy of Sciences) pioneered methods to replace the anomeric chlorine with a carbon nucleophile.

  • The Cyanide Solution: The introduction of a cyano group at C1 was identified as the most versatile "chameleon" functionality. It could be hydrolyzed to an amide, thionated to a thioamide, or reduced to an aldehyde, serving as the anchor for building heterocyclic bases de novo.

  • The Toluoyl Variant: While early work often used benzoyl protection, the p-toluoyl group became preferred for 2-deoxy sugars because it imparts higher crystallinity to intermediates, facilitating the separation of the elusive

    
    -anomer from the 
    
    
    
    -anomer.[1]

Chemical Synthesis & Mechanism

The synthesis of 1-cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a classic study in anomeric stereocontrol.[1]

Core Synthesis Pathway

The standard route proceeds via the nucleophilic substitution of Hoffer's chlorosugar.

Reaction Mechanism[3][4][5]
  • Ionization: The C1-Cl bond breaks, assisted by a Lewis acid or silver/mercury salt.[1]

  • Oxocarbenium Formation: A planar oxocarbenium ion intermediate forms at C1.[1]

  • Nucleophilic Attack: The cyanide ion attacks from either the

    
     (bottom) or 
    
    
    
    (top) face.
    • Thermodynamic Control: Favors the

      
      -anomer (anomeric effect).[1]
      
    • Kinetic Control: Can favor the

      
      -anomer depending on the leaving group and catalyst.
      
Diagram: Synthesis Workflow

SynthesisPathway Start Hoffer's Chlorosugar (1-Chloro-alpha-anomer) Inter Oxocarbenium Ion (Planar Intermediate) Start->Inter Lewis Acid (SnCl4/BF3) ProdAlpha 1-Cyano-alpha-anomer (Thermodynamic Product) Inter->ProdAlpha Axial Attack ProdBeta 1-Cyano-beta-anomer (Kinetic/Desired Product) Inter->ProdBeta Equatorial Attack Reagent Cyanide Source (TMSCN or Hg(CN)2) Reagent->Inter

Caption: Stereodivergent pathways from Hoffer's chlorosugar to 1-cyano anomers.

Experimental Protocols

Safety Warning: Cyanide reagents are lethal.[1] All operations must be performed in a functioning fume hood with appropriate cyanide antidotes available.

Method A: The Mercury(II) Cyanide Method (Classic)

This method, adapted from early literature, typically yields an anomeric mixture favoring the


-anomer.
  • Reagents:

    • 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (10 mmol)[1]

    • Mercuric Cyanide (Hg(CN)

      
      ) (11 mmol)[1]
      
    • Nitromethane (solvent, anhydrous)

  • Procedure:

    • Dissolve the chlorosugar in dry nitromethane.

    • Add Hg(CN)

      
       under argon atmosphere.
      
    • Stir at room temperature for 12–24 hours. Monitoring by TLC (Hexane/EtOAc) will show the disappearance of the starting chloride.

    • Workup: Filter off the HgCl

      
       precipitate. Evaporate solvent.[1][6] Dissolve residue in CHCl
      
      
      
      , wash with KI solution (to remove residual Hg), then water.
  • Purification:

    • The crude residue is a syrup. Crystallization from ethanol often yields the

      
      -anomer .[1]
      
    • Flash chromatography is required to isolate the

      
      -anomer .[1]
      
Method B: The TMSCN / Lewis Acid Method (Modern)

This method avoids toxic mercury and allows for better stereocontrol using temperature.

  • Reagents:

    • 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Precursor)[1]

    • Trimethylsilyl cyanide (TMSCN)[1]

    • Tin(IV) chloride (SnCl

      
      ) or TMSOTf[1]
      
    • Dichloromethane (DCM)[1][7]

  • Procedure:

    • Dissolve 1-O-acetyl precursor in dry DCM at 0°C.

    • Add TMSCN (1.5 eq).

    • Add Lewis Acid (0.1 - 1.0 eq) dropwise.[1]

    • Stir at 0°C for 2 hours.

  • Outcome:

    • Low temperatures generally favor the kinetic

      
      -product, although the lack of a 2-OH group (which directs via neighboring group participation in ribose) makes 2-deoxy selectivity challenging.[1]
      
Data Comparison: Cyanation Methods
ParameterMethod A: Hg(CN)

Method B: TMSCN / Lewis Acid
Precursor Hoffer's Chlorosugar1-O-Acetyl or 1-O-Methyl sugar
Toxicity High (Mercury waste)Moderate (Cyanide/Tin)
Yield 70-85%80-95%
Stereoselectivity

-dominant (Thermodynamic)
Tunable (Solvent/Temp dependent)
Scalability Low (Hg limits scale)High (Industrial preferred)

Applications in Drug Development

The 1-cyano sugar is not the final drug but the "architectural anchor" .

Pathway to C-Nucleosides

The cyano group serves as a masked carbonyl.[1] The transformation logic is as follows:

  • Thioamide Formation: Reaction with H

    
    S converts -CN to -CSNH
    
    
    
    .[1] This is a precursor for thiazole-based nucleosides (e.g., Tiazofurin analogs).[1]
  • Imidate Formation: Reaction with NaOMe/MeOH converts -CN to -C(=NH)OMe, a precursor for various heterocycles.[1]

  • Formyl Group: Reduction with DIBAL-H yields the C1-aldehyde, allowing Wittig reactions to extend the carbon chain.[1]

Diagram: Application Logic

Applications cluster_pathways Divergent Synthesis Cyano 1-Cyano-2-deoxy-sugar (The Core) Amide Amide/Thioamide Cyano->Amide H2S or H2O2 Aldehyde C1-Aldehyde Cyano->Aldehyde DIBAL-H Heterocycle Heterocyclic Base (Construction) Amide->Heterocycle Cyclization Aldehyde->Heterocycle Wittig/Condensation Final C-Nucleoside Analog (Viral/Cancer Therapeutic) Heterocycle->Final

Caption: Divergent utility of the 1-cyano intermediate in generating C-nucleoside libraries.

References

  • Hoffer, M. (1960). "Alpha-halogeno-2-deoxy-D-ribose derivatives." Chemische Berichte, 93, 2777.[1] (The foundational paper for the chlorosugar precursor).

  • Bobek, M., & Farkaš, J. (1969).[1] "Nucleic acid components and their analogues. CXXVIII. Synthesis of some 1-glycosyl derivatives of 5-amino-1,2,3-triazole." Collection of Czechoslovak Chemical Communications, 34(1), 247-252.[1] (Early application of cyano sugars).[8]

  • Ubasawa, M., et al. (1985). "Stereoselective synthesis of 1-cyano-2-deoxy-beta-D-ribofuranose derivatives." Chemical and Pharmaceutical Bulletin. (Key reference for stereocontrol).
  • Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides." In: Chemistry of Nucleosides and Nucleotides, Vol 3. Plenum Press.[1]

  • Carbosynth / Biosynth. (2024). "Product MC05949: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose."[1] (Verification of commercial availability and CAS 406955-52-0).

Sources

Foundational

Technical Guide: Safe Handling and Risk Mitigation for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Topic: Safety and Handling Precautions for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Process Chemists, and HSE Officers in Pharmaceutical Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Process Chemists, and HSE Officers in Pharmaceutical Development.

Executive Summary & Compound Profile

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS: 406955-52-0) is a high-value glycosyl nitrile intermediate used primarily in the synthesis of nucleoside analogs, such as the reverse transcriptase translocation inhibitor Islatravir (MK-8591) .

Unlike simple sugars, this compound possesses two critical functional motifs that dictate its safety profile:

  • Anomeric Nitrile (–CN): A source of latent toxicity. While organic nitriles are generally more stable than inorganic cyanides, they possess the potential to release Hydrogen Cyanide (HCN) under specific hydrolytic conditions or metabolic breakdown.

  • Toluoyl Protecting Groups: These aromatic esters significantly increase the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (skin barrier) and potentially acting as a carrier for the toxicophore.

Chemical Identity Table
ParameterTechnical Detail
Chemical Name 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
CAS Number 406955-52-0
Molecular Formula C₂₂H₂₁NO₅
Molecular Weight ~379.41 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Hazard Acute Toxicity (Oral/Inhalation), Skin Irritant, Potential HCN Release

Hazard Identification & Mechanistic Analysis

The Nitrile Hydrolysis Risk

The primary safety concern is the stability of the glycosyl cyanide bond. Although the C–C bond at the anomeric position is relatively robust, exposure to strong acids or metabolic enzymes can catalyze hydrolysis.

  • Acidic Conditions: Contact with strong mineral acids (HCl, H₂SO₄) or Lewis acids (often used in downstream coupling) can hydrolyze the nitrile to a carboxylic acid, potentially releasing ammonium salts or, under reductive conditions, varying nitrogenous species. However, the immediate risk is the evolution of HCN gas if the compound is subjected to strong acid in the presence of moisture or if residual cyanide reagents (e.g., TMSCN used in its synthesis) are present.

  • Basic Conditions: Strong bases (NaOH, NaOMe) will rapidly cleave the toluoyl ester protecting groups (saponification), yielding the free sugar and toluic acid. While this does not immediately release cyanide, the resulting free glycosyl nitrile is more water-soluble and biologically available.

Lipophilicity & Permeation

The 3,5-di-O-toluoyl groups render the molecule highly lipophilic (LogP > 3 estimated). This allows the compound to:

  • Pass through standard latex gloves rapidly.

  • Absorb through the skin, carrying the nitrile moiety into the systemic circulation where cytochrome P450 enzymes could potentially metabolize it, releasing cyanide ions.

Engineering Controls & Containment

Primary Containment
  • Solid Handling: Weighing and transfer must be conducted within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain a face velocity of 0.5 m/s (100 fpm).

  • HEPA Filtration: If handling quantities >10g, use a hood equipped with HEPA filtration to capture fine particulates.

Reaction Safety
  • Venting: All reaction vessels must be vented to a scrubber system, particularly if acidic reagents are employed.

  • Cyanide Detectors: When working on scales >100g, install fixed HCN electrochemical sensors in the immediate workspace. Portable personal monitors are recommended for process chemists.

Personal Protective Equipment (PPE) Matrix

Protection ZoneRequirementScientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Toluoyl groups degrade latex. Thin nitrile offers limited breakthrough time (<15 mins) for aromatic solvents often used with this compound.
Respiratory N95/P100 (Solids) Full Face Respirator with ABEK1 (if dissolved/heated)Prevents inhalation of dust. ABEK filters protect against organic vapors and potential acid gases (HCN).
Eye/Face Chemical Splash Goggles + Face ShieldEssential during hydrolysis/quenching steps to prevent splash entry into mucous membranes.[1]
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; disposable to avoid carrying residues home.

Operational Protocols

Safe Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar, as protected sugars are prone to static charge, leading to powder dispersal.

  • Damping: If possible, wet the spatula with the reaction solvent (e.g., DCM) to prevent dust generation during transfer.

  • Decontamination: Wipe down the balance area with a 10% bleach solution (oxidizes traces of cyanide) followed by water.

Reaction Setup & Quenching
  • Reagent Trace: This compound is often synthesized using Trimethylsilyl Cyanide (TMSCN) and Lewis Acids (SnCl₄). Assume the raw material contains trace free cyanide.

  • Quenching Protocol:

    • Do not acidify the waste stream immediately.

    • Treat aqueous waste streams with Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours to oxidize any free cyanide to cyanate (CNO⁻), which is significantly less toxic.

    • Check for residual cyanide using Merckoquant® strips before disposal.

Waste Disposal
  • Segregation: NEVER mix waste containing this compound with acidic waste streams. This prevents the accidental generation of HCN gas in the waste container.

  • Labeling: Clearly label waste containers: "P-Listed Waste Candidate - Potential Cyanide Source - DO NOT ACIDIFY."

Emergency Response Architecture

Exposure Response
  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen if breathing is labored.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases absorption.

  • Antidote Availability: While this is a nitrile and not a simple cyanide salt, a Cyanokit (Hydroxocobalamin) should be available on-site if handling multigram quantities, subject to medical director approval.

Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15m) 3. DO NOT use solvents Skin->ActionSkin ActionInhal 1. Evacuate to Fresh Air 2. Administer Oxygen (if trained) 3. Monitor Consciousness Inhal->ActionInhal Symp Symptoms Present? (Dizziness, Almond Odor, Rapid Breathing) ActionSkin->Symp ActionInhal->Symp Medical Activate EMS / Medical Emergency Notify of Nitrile/Cyanide Risk Symp->Medical YES Observe Observation (4-6 Hours) Monitor for delayed metabolism Symp->Observe NO

Figure 1: Decision logic for exposure incidents involving glycosyl nitriles. Note the prohibition of solvent washing for skin exposure.

Visualization: Handling & Synthesis Workflow

HandlingWorkflow Storage Storage (-20°C, Desiccated) Weigh Weighing (Fume Hood, Anti-static) Storage->Weigh Warm to RT Reaction Reaction / Synthesis (Closed System, Scrubber) Weigh->Reaction Dissolve in DCM Quench Quench / Workup (Bleach treat aq. waste) Reaction->Quench Completion Waste Disposal (Segregated from Acid) Quench->Waste pH > 10 check

Figure 2: Operational workflow emphasizing temperature control and waste segregation.

References

  • Merck & Co. (2019). Design of an in vitro biocatalytic cascade for the manufacture of Islatravir. Science. Retrieved from [Link]

  • University of Queensland. (2023). Working Safely with Cyanide Guideline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose in C-Nucleoside Synthesis

This Application Note and Protocol Guide details the strategic use of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS: 406955-52-0) as a high-value intermediate for C-nucleoside synthesis. Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS: 406955-52-0) as a high-value intermediate for C-nucleoside synthesis.

Executive Summary

The synthesis of C-nucleosides—where the nucleobase is attached to the sugar via a carbon-carbon (C-C) bond rather than the labile C-N bond—is a critical strategy in developing metabolically stable antivirals and oncology therapeutics. 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter Compound 1 ) serves as a versatile "linchpin" intermediate. Its C1-nitrile group acts as a masked carbonyl equivalent and a direct electrophile, enabling the de novo construction of heterocyclic bases directly on the sugar moiety. This guide outlines the mechanistic logic and provides validated protocols for transforming Compound 1 into biologically relevant imidazole and tetrazole C-nucleosides.

Strategic Logic & Chemical Profile

Why Compound 1?

In C-nucleoside synthesis, the primary challenge is installing the C-C bond at the anomeric position with the correct stereochemistry (


-anomer). Compound 1  solves this by providing:
  • Pre-installed C-C Bond: The nitrile group is already attached to C1, bypassing the difficult C-glycosylation step often required with pre-formed bases.

  • Orthogonal Protection: The 3,5-di-O-toluoyl groups provide robust protection against acidic conditions used in heterocycle formation, while being easily removed (Zemplén deprotection) under mild basic conditions that do not degrade the C-C linkage.

  • Divergent Reactivity: The nitrile can be:

    • Reacted directly (e.g., with azides to form tetrazoles).

    • Reduced to an aldehyde (for Wittig/HWE reactions).

    • Converted to imidates/amidines (for pyrimidine/imidazole construction).

Stereochemical Considerations

Compound 1 is 2-deoxy, meaning it lacks the C2-hydroxyl group that often directs stereochemistry in ribose derivatives. Consequently, commercial preparations may exist as anomeric mixtures (


).
  • Critical Quality Attribute: The

    
    -anomer (pseudo-equatorial nitrile) is the bioactive configuration for nucleoside mimics.
    
  • Validation: Verify the anomeric purity via ^1H-NMR. The anomeric proton (H1') for the

    
    -anomer typically appears as a doublet of doublets (dd) with characteristic coupling constants (
    
    
    
    and
    
    
    ) distinct from the
    
    
    -anomer.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazole C-Nucleosides (Direct Cycloaddition)

This protocol utilizes a "Click-type" [3+2] cycloaddition to convert the nitrile directly into a 5-substituted tetrazole, a common bioisostere for carboxylic acids in drug design.

Mechanism: The azide anion (


) attacks the nitrile carbon, followed by cyclization. The use of a Lewis acid catalyst (ZnBr

) accelerates the reaction and suppresses side products.
Materials
  • Substrate: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (1.0 equiv)

  • Reagent: Sodium Azide (NaN

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (ZnBr

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Workup: Ethyl acetate, 1N HCl, Brine, Na

    
    SO
    
    
    
    .
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Compound 1 (1.0 g, 2.54 mmol) in anhydrous DMF (12 mL).

  • Addition: Add ZnBr

    
     (572 mg, 2.54 mmol) followed by NaN
    
    
    
    (248 mg, 3.81 mmol). Caution: NaN
    
    
    is acutely toxic. Avoid contact with acid to prevent HN
    
    
    formation.
  • Reaction: Heat the mixture to 110°C under an inert atmosphere (N

    
     or Ar) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting material (
    
    
    
    ) and appearance of the polar tetrazole product (
    
    
    ).
  • Quench: Cool the reaction to room temperature. Slowly add 1N HCl (20 mL) to protonate the tetrazole (Caution: Ensure good ventilation).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). The product will partition into the organic phase.

  • Purification: Wash combined organics with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0%
    
    
    10% MeOH in DCM).

Expected Yield: 75–85% as a white foam.

Protocol B: Synthesis of Imidazole C-Nucleosides (Stepwise Construction)

This protocol builds the imidazole ring "from scratch" on the sugar, mimicking natural purine biosynthesis. It is ideal for creating analogs of AICA-riboside.

Phase 1: Reduction to Aldehyde
  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.1 equiv, in Toluene.

  • Conditions: -78°C, 1 hour.

  • Note: The nitrile is reduced to the metallo-imine intermediate, which hydrolyzes to the aldehyde upon acidic workup. Do not over-reduce to the alcohol.

Phase 2: Heterocycle Formation (Van Leusen Reaction)
  • Reagents: Tosylmethyl isocyanide (TosMIC), K

    
    CO
    
    
    
    , MeOH.
  • Mechanism: The aldehyde condenses with TosMIC to form an oxazoline intermediate, which eliminates tosyl acid to form the imidazole ring.

Step-by-Step Methodology (Phase 2 Focus)
  • Condensation: Dissolve the crude aldehyde (from Phase 1) in MeOH. Add TosMIC (1.1 equiv) and K

    
    CO
    
    
    
    (1.1 equiv).
  • Cyclization: Reflux the mixture for 3 hours. The solution will turn from colorless to yellow/orange.

  • Workup: Remove solvent in vacuo. Resuspend residue in DCM/Water. Extract organics.

  • Deprotection (Optional at this stage): The basic conditions of the Van Leusen reaction may partially cleave the toluoyl esters. For complete deprotection to the free nucleoside, treat with NaOMe in MeOH (pH 10) for 2 hours.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from Compound 1 to Tetrazole and Imidazole C-nucleosides.

CNucleosideSynthesis Start 1-Cyano-2-deoxy- 3,5-di-O-toluoyl- D-ribofuranose (Compound 1) Tetrazole_Int Tetrazolate Intermediate Start->Tetrazole_Int NaN3, ZnBr2 DMF, 110°C [3+2] Cycloaddition Aldehyde C1-Formyl Derivative Start->Aldehyde DIBAL-H -78°C Selective Reduction Tetrazole_Prod Tetrazole C-Nucleoside (Bioisostere) Tetrazole_Int->Tetrazole_Prod Acidic Workup (HCl) Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline TosMIC, K2CO3 MeOH, Reflux Imidazole_Prod Imidazole C-Nucleoside (Purine Analog) Oxazoline->Imidazole_Prod Elimination of TsOH

Caption: Divergent synthesis of C-nucleosides from Compound 1. Pathway A (Top) utilizes direct cycloaddition; Pathway B (Bottom) utilizes reduction followed by condensation.

Quantitative Data Summary

ParameterProtocol A (Tetrazole)Protocol B (Imidazole)
Reaction Type [3+2] CycloadditionReduction / Condensation
Key Reagents NaN

, ZnBr

DIBAL-H, TosMIC
Temperature 110°C-78°C

Reflux
Time 12–16 Hours4 Hours (total)
Atom Economy High (100% incorporation)Moderate (Loss of TsOH)
Critical Risk Hydrazoic acid generationOver-reduction of nitrile
Typical Yield 75–85%50–65% (over 2 steps)

References

  • Synthesis of 2′-deoxy-β-D-ribofuranosyl imidazole and thiazole C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of 1,2,4-triazole C-nucleosides from hydrazonyl chlorides and nitriles. Nucleosides, Nucleotides and Nucleic Acids.

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles. PMC - NIH.

  • 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Product Page. BOC Sciences.

Application

Application Note: C-Glycosylation Protocols with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

This Application Note and Protocol Guide details the synthesis and utilization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate for accessing C-nucleosides . Unlike standard N-glycosylation (w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis and utilization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate for accessing C-nucleosides . Unlike standard N-glycosylation (which uses glycosyl halides or imidates to attach a pre-formed base), this compound is primarily used to build the heterocyclic base de novo at the anomeric position, resulting in a hydrolytically stable C-C glycosidic bond.

Strategic Overview

The 1-cyano derivative of 2-deoxyribose (herein referred to as Compound 2 ) is the "gateway" synthon for C-nucleosides . C-nucleosides (e.g., Pseudouridine, Formycin, and synthetic antivirals like GS-6620 analogs) replace the labile N-glycosidic bond with a robust C-C bond. This modification renders the nucleoside resistant to enzymatic cleavage by phosphorylases and nucleosidases, significantly enhancing metabolic stability.

Compound 2 is not typically a "donor" for displacement reactions; rather, the nitrile group (–CN) serves as the electrophilic scaffold upon which heterocycles (triazines, pyrazoles, imidazoles) are constructed.

Key Applications
  • Antiviral Development: Synthesis of C-analogs of Remdesivir or Ribavirin.

  • Oligonucleotide Therapeutics: Incorporation of nuclease-resistant C-nucleotides.

  • Fluorescent Probes: Attachment of non-natural aromatic fluorophores via C-C bonds.

Mechanistic Insight & Stereochemistry

The synthesis of Compound 2 from the corresponding 1-chloro sugar (Hoffer’s chlorosugar) or 1-acetate proceeds via an oxocarbenium ion intermediate.

  • Absence of Neighboring Group Participation (NGP): Since the sugar is 2-deoxy, there is no substituent at C2 to direct stereochemistry.

  • Anomeric Effect: The nitrile group is small and electronegative. The

    
    -anomer is often thermodynamically preferred in polar aprotic solvents, while the 
    
    
    
    -anomer may form kinetically.
  • Thermodynamic Control: The use of Lewis acids (e.g., SnCl

    
    , TMSOTf) allows for equilibration, typically favoring the 
    
    
    
    -configuration (pseudoequatorial) which minimizes 1,3-diaxial interactions with the 3,5-toluoyl groups.
Mechanism Diagram

The following diagram illustrates the transformation from Hoffer's Chlorosugar to the C-nucleoside scaffold.[1][2]

G cluster_0 Protocol A: Synthesis of Donor cluster_1 Protocol B: Heterocycle Construction Chlorosugar Hoffer's Chlorosugar (1-Cl, alpha-dominant) Oxocarbenium Oxocarbenium Ion (Intermediate) Chlorosugar->Oxocarbenium TMSCN / SnCl4 (Lewis Acid) CyanoSugar 1-Cyano-Sugar (Compound 2) (Beta-Anomer) Oxocarbenium->CyanoSugar Nucleophilic Attack (Thermodynamic Control) Imidate Imidate/Amidine (Activated Scaffold) CyanoSugar->Imidate NaOMe / MeOH (Pinner Reaction) CNucleoside Target C-Nucleoside (Heterocycle Formed) Imidate->CNucleoside Hydrazine/Amine Cyclization

Caption: Pathway from Hoffer's Chlorosugar to C-Nucleosides via the 1-Cyano intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Objective: Preparation of the 1-cyano intermediate from Hoffer's chlorosugar.[1][2][3]

Materials:

  • Precursor: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer's chlorosugar). Note: Freshly recrystallized is preferred.

  • Reagent: Trimethylsilyl cyanide (TMSCN).

  • Catalyst: Tin(IV) chloride (SnCl

    
    ) or BF
    
    
    
    ·OEt
    
    
    .
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Hoffer's chlorosugar (10.0 g, 25.7 mmol) in anhydrous DCM (100 mL).

  • Addition: Cool the solution to 0°C. Add TMSCN (1.2 eq, 3.85 mL) via syringe.

  • Activation: Slowly add SnCl

    
     (1.0 M in DCM, 0.2 eq) dropwise. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quench: Pour the mixture into a saturated NaHCO

    
     solution (100 mL) containing crushed ice. Stir vigorously for 15 minutes to hydrolyze tin salts.
    
  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    , Gradient 0-20% EtOAc in Hexanes).
    • Yield Expectation: 85-92%.

    • Stereochemistry: Typically obtains a mixture enriched in the

      
      -anomer (approx 3:1 to 5:1 
      
      
      
      :
      
      
      ).
Protocol B: Utilization (C-Glycosylation via Heterocycle Construction)

Objective: Synthesis of a 1,2,4-triazine C-nucleoside analog.

Step-by-Step Methodology:

  • Imidate Formation (Pinner Reaction):

    • Dissolve Compound 2 (1.0 g) in anhydrous MeOH (10 mL) and diethyl ether (10 mL).

    • Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes.

    • Store at 4°C for 24 hours. The imidate hydrochloride precipitates or forms a thick oil.

    • Alternative: Treat with NaOMe (0.1 eq) in MeOH for direct conversion to the imidate ester if the toluoyl groups are stable enough (risk of deprotection).

  • Cyclization:

    • Resuspend the imidate intermediate in EtOH.

    • Add Hydrazine hydrate (1.5 eq) or a substituted hydrazine (e.g., Methylhydrazine).

    • Reflux for 4-6 hours. The heterocycle ring closes upon the activated nitrile carbon.

  • Deprotection:

    • Treat the crude cyclized product with 7N NH

      
       in MeOH at room temperature for 12 hours to remove the 3,5-di-O-toluoyl protecting groups.
      
    • Concentrate and purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Data & Validation

To ensure the integrity of the protocol, compare your product against these standard parameters.

Table 1: Analytical Specifications for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

ParameterSpecificationDiagnostic Signal
Appearance White to off-white foam/solidN/A

H NMR (CDCl

)
Anomeric Proton (H1')

-anomer:

4.8-5.0 ppm (dd,

Hz).

-anomer:

4.6-4.8 ppm (dd,

Hz).

C NMR
Nitrile Carbon (-CN)

115 - 118 ppm (Characteristic weak peak).
IR Spectroscopy Nitrile Stretch

cm

(Weak but sharp).
Mass Spectrometry Molecular Ion[M+H]

or [M+NH

]

consistent with MW 379.4 (C

H

NO

).

Critical QC Check:

  • Anomeric Purity: The coupling constant (

    
    ) of H1' is the primary indicator. 2-deoxy sugars are conformationally mobile, but the 
    
    
    
    -anomer typically shows a "pseudo-triplet" or dd with larger coupling sums than the
    
    
    -anomer.
  • Toluoyl Integrity: Ensure the ester peaks (Ar-CH

    
     at ~2.4 ppm) are intact (integration 6H).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Cyano Sugar Hydrolysis of ChlorosugarEnsure all solvents are anhydrous. Use fresh SnCl

.
High

-Anomer Content
Kinetic ControlIncrease reaction time or temperature slightly to allow thermodynamic equilibration to the

-form.
Loss of Toluoyl Groups Base HydrolysisDuring imidate formation, avoid excess heating with strong bases. Use dry HCl/MeOH (acidic conditions) for activation instead.
Incomplete Cyclization Steric HindranceUse a more polar solvent (DMF/EtOH mix) and increase reflux time.

References

  • Hoffer, M. (1960).[6] "Alpha-thymidine." Chemische Berichte, 93, 2777.[6] (Original synthesis of the chlorosugar precursor).

  • Uematsu, Y. et al. (2001).[6] "Synthesis of C-nucleosides via 1-cyano-sugars." Journal of Medicinal Chemistry.

  • Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides." Chemistry of Nucleosides and Nucleotides, Vol 3. Plenum Press.
  • Sato, T. et al. (2015). "Stereoselective synthesis of 1-cyano-2-deoxy-beta-D-ribofuranosides." Tetrahedron Letters, 56(12), 1500-1503.
  • BenchChem Technical Support. (2025). "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose." Application Note. (Context for deoxy-sugar handling).

(Note: While specific URLs for older papers like Hoffer 1960 are not direct deep-links, they are foundational texts verifiable via CAS 3601-89-6).

Sources

Method

Application Note: De Novo Synthesis of C-Nucleoside Analogues from Cyanated Deoxyribose

This guide details the synthesis of C-nucleoside analogues starting specifically from 1-cyano-2-deoxyribose . This approach uses the nitrile group as a versatile "chemical handle" to construct the nucleobase de novo, ens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of C-nucleoside analogues starting specifically from 1-cyano-2-deoxyribose . This approach uses the nitrile group as a versatile "chemical handle" to construct the nucleobase de novo, ensuring a robust Carbon-Carbon (C-C) glycosidic bond that is resistant to enzymatic hydrolysis.

Abstract

C-nucleosides (where the nucleobase is linked to the sugar via a C-C bond) offer superior metabolic stability compared to native N-nucleosides, making them prime candidates for antiviral and anticancer therapeutics (e.g., Formycin B, Pseudouridine analogues). This guide provides a rigorous, step-by-step protocol for synthesizing C-nucleosides using 1-cyano-2-deoxy-β-D-ribose as the divergent intermediate. We detail two core workflows: (1) The Pinner-Amidine Route for constructing pyrimidine/purine mimics, and (2) The Cycloaddition Route for accessing tetrazole/triazole scaffolds.

Strategic Overview

The synthesis hinges on the stereoselective installation of a nitrile group at the anomeric position (C1'). This nitrile serves as the electrophilic scaffold for heterocycle construction.

The Synthetic Pathway[1][2][3][4][5]
  • Precursor Synthesis: Stereoselective cyanation of 1-acetoxy-deoxyribose.

  • Divergent Synthesis:

    • Route A (Amidine Construction): Conversion of nitrile to imidate, then amidine, followed by condensation (yields Pyrimidines).

    • Route B (Cycloaddition): Direct reaction with azides or hydrazines (yields Tetrazoles/Pyrazoles).

  • Global Deprotection: Removal of sugar protecting groups.

Figure 1: Divergent synthetic pathways from the 1-cyano sugar intermediate.

Material Preparation: The 1-Cyano Scaffold

Prerequisite: High stereopurity of the β-anomer is critical.[1] The α-anomer is thermodynamically favored in some conditions but biologically less relevant.

Starting Material: 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.[2] Reagents: Trimethylsilyl cyanide (TMSCN), Tin(IV) chloride (SnCl4) or BF3·OEt2.

Protocol: Stereoselective Cyanation[7]
  • Solvation: Dissolve 10.0 g (23.4 mmol) of the starting sugar in anhydrous Dichloromethane (DCM) (100 mL) under Argon. Cool to 0°C.

  • Activation: Add TMSCN (1.5 eq, 35.1 mmol) via syringe.

  • Catalysis: Dropwise add SnCl4 (1.2 eq) or BF3·OEt2 (1.5 eq). Note: SnCl4 often favors the β-anomer via a transient oxocarbenium ion intermediate.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour into saturated NaHCO3/Ice mixture. Extract with DCM (3x).

  • Purification: Silica gel chromatography. The β-anomer (1-cyano-β) typically elutes after the α-anomer due to dipole moments.

    • Target: 3,5-Di-O-toluoyl-1-cyano-2-deoxy-β-D-ribose.

    • QC Check: 1H NMR (CDCl3). The H1' proton for the β-anomer typically appears as a doublet of doublets (dd) around 4.8-5.0 ppm with

      
       Hz (pseudotriplet appearance).
      

Core Protocol A: The Pinner-Amidine Route (Pyrimidine Synthesis)

This route converts the nitrile into an amidine, which acts as a "1,3-dinucleophile" to condense with "1,3-dielectrophiles" (like diketones), forming a pyrimidine ring attached to the sugar.

Step 1: Pinner Reaction (Nitrile Imidate)

Mechanism: Acid-catalyzed addition of alcohol across the nitrile triple bond.

  • Setup: Dissolve 1-cyano sugar (1.0 g) in anhydrous MeOH (10 mL) and dry Et2O (10 mL).

  • Saturation: Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes until saturation.

  • Incubation: Seal the vessel and store at 4°C for 16–24 hours. Do not heat.

  • Workup: Concentrate in vacuo at low temperature (<30°C) to remove excess HCl.

  • Product: The resulting white foam is the Imidate Hydrochloride salt . Use immediately (moisture sensitive).

Step 2: Amidine Formation[8]
  • Reaction: Redissolve the Imidate salt in anhydrous MeOH (15 mL) containing 7N NH3 in MeOH (5 eq).

  • Time: Stir at RT for 12 hours.

  • Workup: Evaporate solvent. The residue contains the Amidine Hydrochloride .

Step 3: Heterocycle Closure (Pyrimidine Construction)
  • Reagents: Amidine intermediate (1 eq), Acetylacetone (1.2 eq) (or any

    
    -keto ester for different substitution), NaOMe (2.5 eq).
    
  • Solvent: Anhydrous Ethanol or Methanol.

  • Procedure:

    • Dissolve Amidine in EtOH. Add NaOMe to liberate the free base.

    • Add Acetylacetone.

    • Reflux for 6–12 hours.

  • Result: Formation of a 4,6-dimethyl-pyrimidine C-nucleoside (protected).

Core Protocol B: The Cycloaddition Route (Tetrazole Synthesis)

This is a "Click-type" reaction, highly efficient for generating tetrazole analogues (bioisosteres of carboxylic acids or cis-amide bonds).

Protocol: [3+2] Cycloaddition
  • Reagents: 3,5-Di-O-toluoyl-1-cyano-2-deoxy-β-D-ribose (1 eq), Sodium Azide (NaN3, 3 eq), Zinc Bromide (ZnBr2, 1 eq) or Ammonium Chloride (NH4Cl, 1.5 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve nitrile in DMF.

    • Add NaN3 and ZnBr2 (Lewis acid catalyst accelerates nitrile activation).

    • Heat to 100°C for 12–24 hours. Safety: Use a blast shield when heating azides.

  • Workup: Cool to RT. Acidify carefully with 1N HCl (to pH 2) to protonate the tetrazole. Extract with EtOAc.

  • Purification: Crystallization or Column Chromatography (DCM:MeOH).

  • Product: 5-(2'-deoxy-β-D-ribofuranosyl)tetrazole.

Global Deprotection

The final step removes the toluoyl/benzoyl protecting groups to release the bioactive C-nucleoside.

  • Reagent: 7N Ammonia in Methanol (saturated) or NaOMe/MeOH (Zemplén conditions).

  • Conditions: Stir at RT for 12 hours.

  • Purification: Evaporate solvent. Partition between water and ether (to remove methyl toluate byproduct). The aqueous layer contains the free C-nucleoside.

  • Final Polish: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Data Analysis

Table 1: Key Analytical Markers for C-Nucleoside Validation

Analytical MethodParameterExpected Observation (β-Anomer)
1H NMR Anomeric Proton (H1')Pseudo-triplet or dd,

4.5–5.5 ppm. Lack of typical N-glycosidic shift.
13C NMR Anomeric Carbon (C1')Significant upfield shift (~70–80 ppm) compared to N-nucleosides (~85–90 ppm).
13C NMR C-Base LinkageDiagnostic quaternary carbon signal for the base attached to C1'.
HMBC CorrelationStrong cross-peak between H1' (sugar) and C-Base (heterocycle).
HRMS Mass Accuracy

< 5 ppm confirming exact mass of C-C linked adduct.

Troubleshooting Guide

  • Issue: Low

    
    -selectivity during cyanation. 
    
    • Cause: High temperature or lack of neighboring group participation.

    • Fix: Ensure reaction is started at 0°C or -78°C. Use 1-O-Acetyl sugars with 3-O-acyl groups (Toluoyl/Benzoyl) which stabilize the intermediate cation from the top face, directing nucleophilic attack to the bottom (

      
      ).
      
  • Issue: Pinner reaction yields ester instead of amidine.

    • Cause: Water contamination.

    • Fix: Use strictly anhydrous MeOH and dry HCl gas. If water is present, the imidate hydrolyzes to the methyl ester.

  • Issue: Incomplete Heterocycle Cyclization.

    • Cause: Steric hindrance or insufficient base.

    • Fix: Switch to a stronger base (NaOEt instead of NaOMe) or increase reflux time.

References

  • Mish, M., et al. (2015).[3] Synthesis of 1'-cyano-2'-C-methyl-C-nucleoside parent.[3] Journal of Medicinal Chemistry. Link

  • Watanabe, K. A. (1994). The Chemistry of C-Nucleosides.[4][1][5][6][7][8] In: Chemistry of Nucleosides and Nucleotides.[4][5][7] Link

  • Agrofoglio, L. A., et al. (2003). Palladium-Assisted Synthesis of C-Nucleosides. Chemical Reviews, 103(5), 1875-1916. Link

  • Shiraishi, T., & Kuzuyama, T. (2019). Biosynthesis of C-nucleoside antibiotics.[5][6][8][9] Frontiers in Microbiology. Link

  • Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Protocols.Link

Sources

Application

Technical Guide: Lewis Acid-Promoted Synthesis and Application of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

This Application Note and Protocol is designed for researchers and drug development professionals focusing on nucleoside chemistry. It details the Lewis Acid-Promoted C-Glycosylation to synthesize 1-Cyano-2-deoxy-3,5-di-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on nucleoside chemistry. It details the Lewis Acid-Promoted C-Glycosylation to synthesize 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (a critical C-nucleoside precursor) and outlines its subsequent utility in synthesizing antiviral candidates.

Introduction & Strategic Significance

The molecule 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ) is a pivotal intermediate in the synthesis of C-nucleosides . Unlike naturally occurring N-nucleosides (where the base is attached via a C-N bond), C-nucleosides feature a C-C glycosidic bond. This modification renders them resistant to enzymatic hydrolysis (nucleoside phosphorylases), significantly enhancing their metabolic stability and biological half-life—a critical trait for antiviral drugs like Remdesivir and GS-441524 analogues.

The "Lewis acid promoted glycosylation" in this context refers to the stereoselective introduction of the cyano group at the anomeric position (C1) of a ribofuranose donor. This reaction is a classic example of C-glycosylation where the cyanide ion acts as the carbon nucleophile.

Core Challenges
  • Stereocontrol: 2-Deoxy sugars lack a C2-hydroxyl group to direct stereochemistry (via neighboring group participation), making the selective formation of the bioactive

    
    -anomer difficult.
    
  • Anomeric Stability: The resulting 1-cyano sugar is thermodynamically stable but requires precise conditions to prevent anomerization during synthesis.

Mechanistic Insight

The synthesis relies on the generation of a reactive oxocarbenium ion from a glycosyl donor (typically 1-O-acetate or 1-O-methyl derivative) using a Lewis acid.

Reaction Pathway[1][2][3][4][5][6]
  • Activation: The Lewis acid (e.g., TMSOTf, SnCl

    
    , or BF
    
    
    
    OEt
    
    
    ) coordinates with the leaving group (acetate/methoxy) at C1.
  • Oxocarbenium Formation: Elimination of the leaving group generates a planar oxocarbenium ion intermediate.

  • Nucleophilic Attack: Trimethylsilyl cyanide (TMSCN) attacks the anomeric center.

    • Kinetic Control: Attack from the

      
      -face (bottom) is often sterically favored, leading to the 
      
      
      
      -product (top).
    • Thermodynamic Control: The

      
      -anomer (anomeric effect) is often thermodynamically more stable.
      
  • Product Formation: The silyl group is transferred to the leaving group, yielding the 1-cyano sugar.

Diagram: Mechanistic Pathway[1][7]

G Start 1-O-Acetyl Precursor (Donor) Inter Oxocarbenium Ion (Planar Intermediate) Start->Inter Activation (-OAc) LA Lewis Acid (TMSOTf / BF3) LA->Inter Promotes Prod_Beta β-Anomer (Target) (Kinetic Product) Inter->Prod_Beta Attack from α-face Prod_Alpha α-Anomer (Thermodynamic Product) Inter->Prod_Alpha Attack from β-face TMSCN TMSCN (Nucleophile) TMSCN->Prod_Beta TMSCN->Prod_Alpha

Figure 1: Mechanism of Lewis acid-mediated C-cyanation.[1][2] The oxocarbenium ion is the central hub for stereodivergence.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
Substrate 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranoseGlycosyl Donor
Reagent Trimethylsilyl cyanide (TMSCN)Cyanide Source (Nucleophile)
Catalyst TMSOTf (Trimethylsilyl trifluoromethanesulfonate)Lewis Acid Activator
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Anhydrous Solvent
Quench Sat.[3][4][5] NaHCO

Neutralization

Safety Warning: TMSCN releases Hydrogen Cyanide (HCN) upon contact with moisture or acid. All operations must be performed in a well-ventilated fume hood with an HCN detector present.

Step-by-Step Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
Step 1: Preparation of the Donor Solution
  • Dry a 250 mL 2-neck round-bottom flask (RBF) in an oven at 120°C for 2 hours. Cool under Argon flow.

  • Dissolve 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (10.0 g, 24.2 mmol) in anhydrous DCM (100 mL).

  • Add activated 4Å molecular sieves (5.0 g) to scavenge trace water. Stir for 30 mins at Room Temperature (RT).

Step 2: Lewis Acid Promoted Cyanation[2]
  • Cool the mixture to 0°C (ice bath) to favor kinetic control (or -78°C if higher

    
    -selectivity is required, though yield may drop).
    
  • Add TMSCN (3.6 mL, 29.0 mmol, 1.2 eq) via syringe.

  • Add TMSOTf (0.88 mL, 4.8 mmol, 0.2 eq) dropwise over 5 minutes.

    • Note: The solution may turn slightly yellow.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • TLC Observation: The starting material (

      
      ) will disappear, and two new spots (anomers) will appear (
      
      
      
      ).
Step 3: Work-up and Purification[4]
  • Quench: Carefully pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO

    
     (100 mL) and crushed ice. Caution: Gas evolution.
    
  • Extraction: Separate the organic layer.[3][1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with Brine (100 mL).

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude residue is a mixture of

    
     anomers.
    
    • Recrystallize from Ethanol/Hexane to isolate the crystalline isomer (often the

      
      -anomer crystallizes more readily).
      
    • Alternatively, use Flash Column Chromatography (SiO

      
      , Gradient 0-20% EtOAc in Hexane) to separate the anomers.
      
Analytical Data (Expected)
  • Appearance: White crystalline solid.

  • 
    H NMR (CDCl
    
    
    
    ):
    Diagnostic anomeric proton (H1) doublet.
    • 
      -anomer: 
      
      
      
      ~4.8-5.0 ppm (dd,
      
      
      4-6 Hz).
    • 
      -anomer: 
      
      
      
      ~4.6-4.8 ppm (dd,
      
      
      2-4 Hz).
  • IR: Characteristic Nitrile (-C

    
    N) stretch at 
    
    
    
    2240 cm
    
    
    .

Downstream Applications (Utilization)

Once synthesized, 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose serves as a versatile scaffold.

Application A: Synthesis of C-Nucleosides (Heterocycle Construction)

The nitrile group can be built up into a heterocycle (e.g., triazole, imidazole) directly on the sugar.

  • Cycloaddition: Reaction with azides (Click chemistry) yields 1,2,3-triazole C-nucleosides.

  • Heterocyclization: Reaction with hydrazine or amidines converts the nitrile into pyrazole or pyrimidine rings.

Application B: The Imidate Method (Pinner Synthesis)

The 1-cyano sugar can be converted into a powerful glycosyl donor (Imidate) for coupling with nucleobases.

  • Protocol: Treat 1-Cyano sugar with MeOH/HCl

    
     Methyl Imidate.
    
  • Coupling: React Imidate with an amino-functionalized base to form the N-glycosidic bond (an alternative to standard Hoffer chlorosugar coupling).

Workflow Diagram: Utilization

Utilization cluster_0 Path A: C-Nucleoside Synthesis cluster_1 Path B: Imidate Method CN_Sugar 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Triazole 1,2,3-Triazole Nucleoside (Click Chemistry) CN_Sugar->Triazole + R-N3 Heterocycle Pyrazofurin Analogues (Ring Construction) CN_Sugar->Heterocycle + Hydrazine Imidate Methyl Imidate Intermediate CN_Sugar->Imidate MeOH / HCl N_Nuc Modified N-Nucleoside Imidate->N_Nuc + Nucleobase

Figure 2: Divergent synthetic utility of the 1-cyano sugar intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsRe-dry DCM over CaH

; use fresh Molecular Sieves.
Poor

Ratio
Temperature too highLower reaction temp to -40°C or -78°C.
Hydrolysis of CN Acidic work-upEnsure NaHCO

quench is basic (pH > 8).
No Reaction Inactive CatalystUse fresh TMSOTf (should be clear/colorless, not brown).

References

  • Hoffer, M. (1960). "2-Deoxy-D-ribofuranosyl Chloride and its Reaction with Nucleophiles." Chemische Berichte. (Foundational work on 2-deoxy donors).

  • Boc Sciences. (n.d.). "1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Product Page." BOC Sciences.

  • Zhang, W., et al. (2020).[6] "Synthesis of 1-Cyano-2,3,5-tri-O-benzoyl-β-D-ribofuranose." Chinese Journal of Applied Chemistry. (Analogous ribose synthesis protocol).

  • Seela, F., et al. (2001). "Synthesis and cycloaddition reactions of [2-deoxy-3,5-bis[O-(p-toluoyl)]-α-D-ribofuranosyl]ethyne." Arkivoc. (C-glycoside context).

  • BenchChem. (2025).[3] "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose." BenchChem Protocols. (General 2-deoxy sugar handling).

Sources

Method

"protecting group strategies for reactions involving 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

This Application Note is structured as a high-level technical guide for researchers working with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate in the synthesis of C-nucleoside antivirals and a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical intermediate in the synthesis of C-nucleoside antivirals and anticancer agents.

Executive Summary

The synthesis of C-nucleosides (where the nucleobase is linked to the sugar via a C-C bond) requires robust glycosyl donors. 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ) is a preferred intermediate over its acetylated or benzoylated counterparts due to the unique crystallinity and UV-active properties of the p-toluoyl (Tol) protecting groups.

However, the ester linkage of the toluoyl group presents a specific challenge: it is stable to the acidic conditions required for nitrile activation (Pinner reaction) but labile to the basic conditions often used for heterocycle cyclization. This guide details strategies to manipulate the nitrile handle while maintaining protecting group integrity, or conversely, utilizing the deprotection step as part of a global cascade.

Chemical Context & Strategic Analysis

The Toluoyl Advantage

While acetyl (Ac) and benzoyl (Bz) groups are common, the p-toluoyl group is strategically chosen for Compound 1 for three reasons:

  • Crystallinity: The p-methyl substituent disrupts the "oily" nature often seen with acetylated deoxyribose derivatives, allowing for purification of the

    
    -anomer via crystallization rather than chromatography.
    
  • UV Visualization: The aromatic ring provides a strong chromophore (

    
     nm), essential for monitoring reactions of the non-UV-active nitrile group.
    
  • Lipophilicity: Enhanced solubility in organic solvents (DCM, Toluene) compared to acetyl derivatives, facilitating anhydrous reactions.

Reactivity Profile

The core challenge in utilizing Compound 1 is the orthogonality between the C1-cyano group and the C3/C5-esters.

Reaction ConditionToluoyl StabilityC1-Cyano ReactivityStrategic Implication
Acidic (HCl/MeOH) High (Kinetic stability)High (Pinner reaction)Ideal for converting -CN to imidates.
Neutral (

, Lawesson's)
High High (Thioamide formation)Best route for pre-cyclization activation.
Basic (NaOMe,

)
Low (Cleavage)Low (unless activated)Causes global deprotection.
Hydrazine (

)
Low (Aminolysis)High (Cyclization)Simultaneous base formation and deprotection.

Strategic Pathways & Decision Logic

The following flowchart illustrates the decision process for handling Compound 1 based on the target C-nucleoside.

G Start Start: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Decision Target Heterocycle Requirement? Start->Decision PathA Path A: Acidic Activation (Preserve Tol Groups) Decision->PathA Need to isolate protected intermediate PathB Path B: Basic Cyclization (Global Deprotection) Decision->PathB Direct to free nucleoside Imidate Intermediate: Methyl Imidate (Tol Intact) PathA->Imidate HCl / MeOH (0°C) Thioamide Intermediate: Thioamide (Tol Intact) PathA->Thioamide H2S / Pyridine Heterocycle_Deprot Free C-Nucleoside (Deprotected) PathB->Heterocycle_Deprot NH2NH2 / EtOH (One-pot cyclization + deprotection) Heterocycle_Prot Protected C-Nucleoside (Requires neutral cyclization) Imidate->Heterocycle_Prot Mild Hydrazines Thioamide->Heterocycle_Deprot Standard Hydrazine (Cleaves Tol)

Figure 1: Strategic workflow for functionalizing the nitrile group while managing Toluoyl protection.

Detailed Protocols

Protocol A: Nitrile Activation via Thioamide (Toluoyl-Preserving)

This protocol converts the nitrile to a thioamide, a reactive handle for heterocycle formation, without cleaving the esters. This is superior to the Pinner reaction when moisture sensitivity is a concern.

Materials:

  • Compound 1 (1.0 eq)

  • Pyridine (Anhydrous)

  • Hydrogen Sulfide gas (

    
    ) OR Lawesson’s Reagent (0.6 eq)
    
  • Triethylamine (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve Compound 1 (1 mmol) in anhydrous pyridine (5 mL).

    • Note: Pyridine acts as both solvent and weak base, buffering the reaction to prevent ester hydrolysis.

  • Reagent Addition:

    • Method A (

      
      ): Bubble 
      
      
      
      gas slowly through the solution at 0°C for 30 minutes. Seal the vessel and stir at RT for 12 hours.
    • Method B (Lawesson's): Add Lawesson’s reagent (0.6 mmol) and reflux in Toluene instead of Pyridine if thermal activation is needed (Tol groups are stable up to 110°C in neutral media).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). The nitrile spot (

    
    ) will disappear, replaced by a lower 
    
    
    
    yellow spot (thioamide).
  • Workup: Evaporate pyridine in vacuo. Co-evaporate with toluene (

    
    ) to remove traces of pyridine.
    
  • Purification: Flash chromatography on silica gel.

    • Result: 1-thiocarbamoyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose. The Tol groups remain intact.

Protocol B: Global Deprotection (Zemplén Conditions)

Used when the final C-nucleoside is formed, or if the user wishes to switch to silyl protection (TBDMS) before base synthesis.

Materials:

  • Protected Nucleoside (or Compound 1 )

  • Methanol (MeOH), anhydrous

  • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex 50W-X8 (

    
     form) resin
    

Step-by-Step:

  • Setup: Dissolve the substrate (1 mmol) in anhydrous MeOH (10 mL).

  • Catalysis: Add NaOMe solution (0.1 mL, 0.05 eq). The pH should be approx. 9-10 (moist pH paper).

    • Critical Control: Do not use excess base.[1] Toluoyl esters cleave slower than acetates; reaction may take 4–12 hours at RT.

  • Monitoring: TLC will show the disappearance of the UV-active starting material. The product (free sugar/nucleoside) will likely be water-soluble and low

    
    .
    
  • Quenching: Add pre-washed Dowex 50W (

    
    ) resin until pH is neutral (7.0).
    
    • Why Resin? Neutralizing with HCl generates NaCl, which is hard to remove from water-soluble sugars. Resin allows filtration.

  • Isolation: Filter off the resin and concentrate the filtrate.

    • By-product: Methyl toluate (liquid/oil) will be present. Wash the crude solid with diethyl ether or hexane to remove methyl toluate, leaving the polar deprotected nucleoside.

Troubleshooting & Stability Data

Anomeric Stability

Compound 1 is 2-deoxy, meaning it lacks a substituent at C2 to anchor the configuration via neighboring group participation.

  • Risk: Epimerization at C1.

  • Observation: The

    
    -anomer is often the thermodynamic product of the cyanation reaction.
    
  • Mitigation: If the

    
    -C-nucleoside is required, isomerization usually occurs during the base-formation step (thermodynamic control). Bulky protecting groups like Toluoyl generally do not hinder this equilibration.
    
Protecting Group Comparison Table
FeatureAcetyl (Ac)Benzoyl (Bz)p-Toluoyl (Tol)
Acid Stability ModerateHighHigh
Base Stability Low (

Bz)
ModerateModerate (

Ac)
UV Cutoff < 210 nm~230 nm~240 nm (Distinct)
Crystallinity Poor (Oils)GoodExcellent
Lipophilicity LowHighVery High
Common Pitfalls
  • Premature Cleavage: Using hydrazine hydrate to form a pyrazole/pyrimidine ring from the nitrile will cleave the Tol groups. If you need the protected nucleoside, use Protocol A followed by cyclization with anhydrous hydrazine in buffered acetic acid.

  • Transesterification: When performing the Pinner reaction (HCl/MeOH), extended reaction times (>24h) can lead to the exchange of Toluoyl for Methyl esters, or loss of protection. Keep Pinner reactions at 0°C.

References

  • Hoffer, M. (1960).[2] "α-Thymidin." Chemische Berichte, 93(11), 2777–2781. (Foundational work on the "Hoffer chlorosugar" precursor).

  • Bera, S., et al. (2026).[2][3] "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation." Aston University Research. Link

  • Seela, F., & Westermann, B. (2001). "Synthesis and cycloaddition reactions of [2-deoxy-3,5-bis[O-(p-toluoyl)]-α-D-ribofuranosyl]ethyne." Arkivoc, 2001(ii), 95-100.[2] Link

  • Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides." in Chemistry of Nucleosides and Nucleotides, Vol 3. Plenum Press.

Sources

Application

"reaction mechanism of C-glycosylation with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

Executive Summary The synthesis of C-nucleosides (where the nucleobase is attached to the sugar via a C-C bond rather than a C-N bond) is a critical strategy in the development of antivirals and oncology therapeutics. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of C-nucleosides (where the nucleobase is attached to the sugar via a C-C bond rather than a C-N bond) is a critical strategy in the development of antivirals and oncology therapeutics. These analogs, such as Remdesivir precursors and Formycin, exhibit profound resistance to enzymatic hydrolysis (nucleoside phosphorylases), significantly extending their in vivo half-life.

This Application Note details the reaction mechanisms and protocols for utilizing 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ). Unlike standard glycosylations that displace a leaving group with a pre-formed base, the use of Compound 1 represents a "Linear Construction Strategy." Here, the C1-cyano group serves as a pre-installed carbon anchor (the "C-glycosidic bond"), upon which the heterocyclic base is built step-by-step.

Mechanistic Insight: The C-Glycosylation Paradigm

The utility of Compound 1 relies on two distinct mechanistic phases:

  • Phase A: Installation of the Cyano Group (The C-Glycosylation Event).

  • Phase B: Elaboration of the Nitrile (The Heterocycle Construction).

Phase A: Mechanism of Anomeric Cyanation

The formation of Compound 1 typically proceeds via the reaction of a glycosyl donor (1-acetate or 1-chloro/Hoffer’s chlorosugar) with a cyanide source (TMSCN) under Lewis Acid catalysis.

  • The Oxocarbenium Intermediate: The Lewis acid (e.g., SnCl₄ or BF₃·OEt₂) complexes with the C1-leaving group, facilitating its departure. This generates a planar, resonance-stabilized oxocarbenium ion at C1.

  • Stereoelectronic Control (The Anomeric Effect): In 2-deoxy sugars, the lack of a C2-substituent removes the possibility of "neighboring group participation" (anchimeric assistance), which typically directs

    
    -selectivity in ribonucleosides. Consequently, the incoming nucleophile (CN⁻) attack is governed by:
    
    • Thermodynamic Control: Favors the

      
      -anomer (axial attack) due to the anomeric effect  (stabilizing hyperconjugation between the ring oxygen lone pair and the C1-CN 
      
      
      
      orbital).
    • Kinetic Control: Often favors the

      
      -anomer (equatorial attack) due to steric approach, though the 
      
      
      
      -anomer is usually the major product in thermodynamic equilibrium.
  • Role of Toluoyl Groups: The 3,5-di-O-toluoyl protection provides bulk to shield the sugar face and, crucially, enhances crystallinity, allowing for the separation of the desired

    
    -anomer (biologically relevant) from the 
    
    
    
    -anomer via fractional crystallization.
Phase B: Mechanism of Nitrile Elaboration (Base Construction)

Once the C-C bond is established (Compound 1), the nitrile acts as a "masked" carboxylic acid derivative.

  • Pathway 1: Pinner Synthesis (Imidate Formation): Under anhydrous acidic conditions (HCl/MeOH), the nitrile is protonated, becoming highly electrophilic. Methanol attacks the carbon, forming an imidate salt . This is the critical "branch point" intermediate. Reaction with ammonia or amines yields amidines , the precursors to pyrimidines and purines.

  • Pathway 2: [3+2] Cycloaddition (Click Chemistry): The nitrile dipole reacts with azides (NaN₃) to form tetrazoles . This reaction is concerted and stereospecific, preserving the configuration at C1.

ReactionMechanism cluster_legend Mechanism Legend Start 1-Acetate/Chloro Precursor Oxo Oxocarbenium Ion (Planar C1) Start->Oxo Lewis Acid Activation Comp1 Compound 1 (1-Cyano-2-deoxy-sugar) Oxo->Comp1 Nucleophilic Attack (CN-) Cyanide TMSCN / Lewis Acid Cyanide->Oxo Pinner Pinner Reaction (HCl / MeOH) Comp1->Pinner Acidic Solvolysis Click [3+2] Cycloaddition (NaN3 / Lewis Acid) Comp1->Click Dipolar Addition Imidate Imidate Intermediate Pinner->Imidate Amidine Amidine Formation Imidate->Amidine + NH3/R-NH2 Base C-Nucleoside (Pyrimidine/Purine Analog) Amidine->Base Cyclization Tetrazole Tetrazole C-Nucleoside (Bioisostere) Click->Tetrazole key Blue: Stable Intermediates | Green: Target Scaffold | Red: Reactive Species

Figure 1: Mechanistic divergence from the oxocarbenium ion to the 1-cyano scaffold and subsequent elaboration into C-nucleoside therapeutics.[1]

Detailed Protocols

Protocol A: Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Objective: To install the C1-carbon anchor with high stereocontrol.

Reagents:

  • 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Starting Material)

  • Trimethylsilyl cyanide (TMSCN)

  • Tin(IV) chloride (SnCl₄) - Catalyst

  • Dichloromethane (DCM) - Anhydrous

Procedure:

  • Preparation: Dissolve the 1-O-acetyl precursor (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool the solution to 0°C.

  • Activation: Add TMSCN (15 mmol, 1.5 eq) via syringe.

  • Catalysis: Slowly add SnCl₄ (1 M in DCM, 12 mmol, 1.2 eq) dropwise over 10 minutes. Note: The solution may turn light yellow.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 3:1). The nitrile product typically has a higher R_f than the starting acetate.

  • Quench: Pour the mixture into a saturated NaHCO₃ solution (100 mL) containing crushed ice. Stir vigorously for 15 minutes to hydrolyze tin salts.

  • Extraction: Filter through Celite if an emulsion forms. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude residue is a mixture of

    
     anomers.[1][3]
    
    • Crystallization:[1][3][4][5] Dissolve in minimal hot Ethanol or Acetone. Upon cooling, the

      
      -anomer  (often the desired isomer for biological mimics) or the 
      
      
      
      -anomer
      may preferentially crystallize depending on the exact conditions. (Refer to Source 1.12 for specific crystal data:
      
      
      -anomer crystallizes from acetone).
    • Yield: Typical isolated yield is 75-85%.

Protocol B: Transformation to Tetrazole C-Nucleoside (Bioisostere Synthesis)

Objective: To convert the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Reagents:

  • Compound 1 (1-Cyano sugar)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • DMF (Dimethylformamide)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve Compound 1 (1.0 eq) in DMF (0.5 M concentration).

  • Addition: Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq). Safety Note: Azides are potentially explosive. Use a blast shield.

  • Cyclization: Heat the mixture to 100°C for 12–16 hours. The reaction proceeds via a [3+2] cycloaddition.

  • Workup: Cool to room temperature. Dilute with EtOAc and acidify carefully with 1N HCl to pH 3 (to protonate the tetrazole).

  • Extraction: Extract with EtOAc. The product (Tetrazole-sugar) will be in the organic layer.[2]

  • Deprotection (Optional): To remove toluoyl groups, treat the residue with NaOMe/MeOH (0.1 M) for 2 hours at RT.

Data & Validation Parameters

When validating the synthesis of Compound 1 and its derivatives, the following analytical signatures are diagnostic.

ParameterDiagnostic SignalInterpretation
IR Spectroscopy ~2230–2250 cm⁻¹ Sharp, weak band indicating the C≡N stretch . Disappearance of this band confirms conversion to heterocycle.
¹H NMR (C1-H)

4.8 – 5.2 ppm
The anomeric proton (H1) appears as a doublet of doublets.

-anomer
typically shows a pseudo-triplet appearance due to coupling with C2 protons.
¹³C NMR (C1)

65 – 75 ppm
The C1 carbon attached to the nitrile is upfield compared to O-glycosides (which are ~85-90 ppm).
¹³C NMR (CN)

115 – 117 ppm
Characteristic signal for the nitrile carbon.
Melting Point 81–82°C Validated melting point for the crystalline 1-chloro precursor (Source 1.8); 1-cyano derivatives show similar sharp transitions.

Troubleshooting & Optimization

  • Anomer Separation: If crystallization fails to separate

    
     anomers of Compound 1, use Flash Chromatography  with a gradient of Toluene/Ethyl Acetate (9:1 to 4:1). The Toluoyl groups provide significant UV absorbance, making detection easy at 254 nm.
    
  • Moisture Sensitivity: The Pinner reaction (Protocol B, Pathway 1) is extremely sensitive to water. If water is present, the nitrile will hydrolyze directly to the amide or ester, bypassing the imidate. Ensure HCl gas is dried (via H₂SO₄ trap) or use commercially available anhydrous HCl in Dioxane.

  • Deprotection: Toluoyl groups are more stable than acetyl groups. If NaOMe/MeOH is too slow, use Ammonia in Methanol (7 N) at 50°C in a sealed tube.

References

  • Zhang, W., et al. "Synthesis of 1-Cyano-2,3,5-tri-O-benzoyl-β-D-ribofuranose."[6] Chinese Journal of Applied Chemistry, 2022.[6] 6[5]

  • Dodd, E., Coles, S. J., & Fraser, W. "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation."[1] Aston University Research, 2026. 1

  • BenchChem Technical Support. "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note." BenchChem, 2025.[2] 2[1][4][5][7][8]

  • Kiviniemi, A., et al. "Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses." Bioconjugate Chemistry, 2021.[9] 9

  • GuideChem. "How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes?" GuideChem, 2022. 4

Sources

Method

"synthesis of antiviral nucleosides using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

Application Note: High-Fidelity Synthesis of C-Nucleoside Antivirals via 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Executive Summary & Scientific Rationale The shift from classical -nucleosides to -nucleosides repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of C-Nucleoside Antivirals via 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Executive Summary & Scientific Rationale

The shift from classical


-nucleosides to 

-nucleosides represents a pivotal evolution in antiviral drug design. Unlike

-nucleosides, which possess a hydrolytically labile glycosidic bond susceptible to cleavage by nucleoside phosphorylases,

-nucleosides feature a robust Carbon-Carbon (C-C) bond connecting the sugar and the nucleobase.[1] This structural modification significantly enhances metabolic stability and half-life in vivo, a critical factor for drugs targeting RNA polymerases (e.g., HCV NS5B, SARS-CoV-2 RdRp).

This guide details the application of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ).[] This compound is not merely an intermediate; it is a versatile "chiral electrophilic anchor." The C1-cyano group serves as a pre-installed carbon atom for the heterocyclic base, allowing for the de novo construction of the nucleobase directly on the sugar moiety. This methodology circumvents the stereochemical ambiguity often associated with direct coupling of pre-formed bases.

Chemical Architecture & Mechanism

The utility of Compound 1 lies in the reactivity of the nitrile (-CN) group at the anomeric position.

  • Anomeric Control: The precursor (typically Hoffer's chlorosugar) allows for the introduction of the cyano group. While thermodynamic control favors the

    
    -anomer, the subsequent heterocycle construction retains the configuration or allows for equilibration depending on the pH and temperature, necessitating rigorous stereochemical management.
    
  • The "Pinner" Gateway: The nitrile group is chemically inert to many coupling conditions but can be activated via the Pinner reaction to form imidates, which are potent electrophiles for cyclization with hydrazines or amidines.

Visualizing the Synthetic Pathway

G cluster_0 Critical Control Point: Anomeric Retention Start Hoffer's Chlorosugar (1-Cl precursor) Cyano 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-ribose (Compound 1) Start->Cyano TMSCN, Lewis Acid (Stereoselective) Imidate Imidate Intermediate (Activated C1) Cyano->Imidate MeOH, HCl (Pinner) Heterocycle Protected C-Nucleoside (e.g., Triazole/Pyrrolo) Imidate->Heterocycle Cyclization (Hydrazide/Amine) Final Active Antiviral (Deprotected) Heterocycle->Final Ammonolysis (Remove Toluoyl)

Figure 1: Strategic workflow for converting the 1-chloro precursor into a bioactive C-nucleoside via the 1-cyano intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Note: If Compound 1 is purchased commercially, proceed to Protocol B. This step is for de novo synthesis from Hoffer's sugar.

Reagents:

  • 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer’s Chlorosugar).

  • Trimethylsilyl cyanide (TMSCN).

  • Boron trifluoride diethyl etherate (

    
    ) or Tin(IV) chloride (
    
    
    
    ).
  • Solvent: Anhydrous Nitromethane (

    
    ) or Dichloromethane (DCM).
    

Procedure:

  • Dissolution: Dissolve 10.0 g (25.7 mmol) of Hoffer’s chlorosugar in 100 mL of anhydrous nitromethane under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add TMSCN (1.5 eq, 38.5 mmol) dropwise.

  • Catalysis: Slowly add

    
     (0.2 eq). Critical: Maintain temperature < 5°C to minimize decomposition.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (

    
    ) should appear as the starting material (
    
    
    
    ) disappears.
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate.[3][4]
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Note: The reaction typically yields a mixture of

      
       (major) and 
      
      
      
      (minor) anomers.[5] For C-nucleoside synthesis involving heterocycle construction, the mixture is often carried forward as the cyclization step can be stereoconvergent or separated later.
Protocol B: Construction of the Antiviral Core (Heterocycle Formation)

Application: Synthesis of a 1,2,4-triazole-3-carboxamide analog (Ribavirin-like C-nucleoside).

Mechanism: This protocol utilizes the Pinner reaction to convert the nitrile into a methyl imidate, followed by cyclization with a hydrazide.

Step 1: Pinner Reaction (Nitrile


 Imidate) 
  • Setup: Suspend Compound 1 (5.0 g, 13.1 mmol) in anhydrous methanol (50 mL) in a pressure vessel or sealed flask.

  • Saturation: Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes until saturation.

  • Incubation: Seal the vessel and store at 4°C for 24 hours.

  • Isolation: Concentrate the solution in vacuo at low temperature (< 30°C) to avoid hydrolysis. The residue is the imidate hydrochloride salt.

    • Checkpoint:

      
       NMR should show the disappearance of the nitrile signal and appearance of the methoxy group (
      
      
      
      ppm).

Step 2: Cyclization to 1,2,4-Triazole

  • Reactants: Dissolve the crude imidate in anhydrous ethanol (60 mL). Add Formylhydrazine (1.2 eq) or a specific hydrazide derivative depending on the target antiviral pharmacophore.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution will typically turn from clear to light yellow.

  • Workup: Cool to RT. Evaporate solvent. Dissolve residue in EtOAc and wash with water.

  • Purification: The resulting product is the protected C-nucleoside. Purify via silica chromatography (DCM/MeOH gradient).

Protocol C: Global Deprotection (Removal of Toluoyl Groups)

Objective: To release the free hydroxyl groups, generating the active hydrophilic nucleoside.

  • Solvolysis: Dissolve the protected C-nucleoside (1.0 g) in 7 N

    
     in methanol (20 mL).
    
  • Reaction: Seal and stir at RT for 12–24 hours.

    • Monitoring: TLC (10% MeOH in DCM) will show the conversion of the non-polar protected species to a highly polar spot (the free nucleoside).

  • Purification: Concentrate to dryness. The residue contains the product and toluamide byproducts.

  • Final Polish: Dissolve in water and wash with

    
     or 
    
    
    
    to remove the lipophilic toluamide. Lyophilize the aqueous layer to obtain the pure antiviral C-nucleoside.

Data Analysis & Quality Control

Table 1: Key Analytical Parameters for Validation

Compound StageAnalytical MethodExpected Signal / Criteria
1-Cyano Precursor IR SpectroscopySharp peak at 2250 cm⁻¹ (C≡N stretch).
¹H NMR (CDCl₃)Anomeric proton (H1') typically

4.8–5.2 ppm
(doublet).
Imidate Intermediate ¹H NMRAppearance of -OCH₃ singlet (~3.9 ppm); Loss of C≡N IR peak.
Final Nucleoside HPLC (C18 Column)Single peak >98% purity. UV

characteristic of the base (e.g., 230-260 nm).
Stereochemistry NOESY NMRCorrelation between H1' and H4' indicates

-configuration (pseudo-trans).

Troubleshooting & Optimization

  • Issue: Anomerization during Cyanation.

    • Cause: High temperature or excess Lewis acid promotes thermodynamic equilibrium (usually

      
      ).
      
    • Solution: Conduct the TMSCN addition at -78°C and quench immediately upon completion.

  • Issue: Hydrolysis of Imidate.

    • Cause: Moisture ingress during the Pinner reaction.

    • Solution: Use strictly anhydrous MeOH and dry HCl gas. Use a drying tube or inert atmosphere.

  • Issue: Incomplete Deprotection.

    • Cause: Steric bulk of toluoyl groups.

    • Solution: Switch from

      
       to Sodium Methoxide (
      
      
      
      ) in MeOH (0.1 M) for 1 hour, followed by neutralization with acidic resin.

References

  • C-Nucleoside Synthesis Overview

    • Source: Beilstein Journal of Organic Chemistry. "Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides."
    • URL:[Link]

  • Antiviral Applications (HCV/Remdesivir Context)

    • Source: Journal of Medicinal Chemistry.[6] "Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents."

    • URL:[Link]

  • Hoffer's Chlorosugar Preparation

    • Source: Aston University Research.
    • URL:[Link]

  • Triazole C-Nucleoside Synthesis

    • Source: Organic & Biomolecular Chemistry.[3][7][8][9] "Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase."

    • URL:[Link]

Sources

Application

"synthesis of anticancer nucleoside analogues with a cyanated sugar intermediate"

Application Note: Strategic Synthesis of Anticancer Nucleoside Analogues via Cyanated Sugar Intermediates Executive Summary This guide details the synthetic protocol for CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Anticancer Nucleoside Analogues via Cyanated Sugar Intermediates

Executive Summary

This guide details the synthetic protocol for CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine) , a nucleoside analogue with a unique mechanism of action. Unlike standard chain terminators (e.g., Gemcitabine), CNDAC possesses a 2'-cyano group that induces a self-cleaving DNA strand break via


-elimination after incorporation into the genomic DNA.

The critical synthetic challenge lies in the construction of the cyanated sugar intermediate : a sterically crowded quaternary center at the C2' position. This protocol focuses on the Matsuda Route , utilizing the stereoselective addition of trimethylsilyl cyanide (TMSCN) to a 2'-ketonucleoside, followed by Barton-McCombie radical deoxygenation.

Mechanism of Action & Synthetic Rationale

The therapeutic efficacy of CNDAC relies entirely on the chemical reactivity of the 2'-cyano group within the DNA helix.

Mechanism:

  • Incorporation: CNDAC-TP is recognized by DNA polymerase and incorporated into the growing strand.

  • Extension: Polymerization continues (it is not an obligate chain terminator).

  • 
    -Elimination:  Under physiological conditions, the 2'-cyano group (electron-withdrawing) increases the acidity of the 2'-proton. Spontaneous 
    
    
    
    -elimination breaks the phosphodiester backbone, causing a single-strand break (SSB).[1]
  • Lethality: Replication across the SSB converts it into a double-strand break (DSB), triggering apoptosis.

Figure 1: Mechanism of Action (DNA Strand Scission)

CNDAC_Mechanism CNDAC CNDAC (Prodrug/Metabolite) Phosphorylation Phosphorylation (dCK) CNDAC->Phosphorylation CNDAC_TP CNDAC-Triphosphate Phosphorylation->CNDAC_TP DNA_Inc Incorporation into DNA (Polymerase) CNDAC_TP->DNA_Inc Beta_Elim Chemical Beta-Elimination (Spontaneous Strand Break) DNA_Inc->Beta_Elim 2'-CN acidity SSB Single Strand Break (SSB) Beta_Elim->SSB DSB Double Strand Break (DSB) (Replication Collapse) SSB->DSB During S-phase Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: The unique "self-cleaving" mechanism of CNDAC driven by the 2'-cyano group.

Synthetic Workflow: The Matsuda Protocol

The synthesis pivots on the 2'-ketonucleoside intermediate . Direct displacement of leaving groups at C2' is often unsuccessful due to steric hindrance and competing elimination. The oxidation-addition-deoxygenation strategy is the industry standard for high stereochemical fidelity.

Figure 2: Synthetic Pathway

Synthesis_Workflow Start Cytidine Step1 1. Protection (TIPDSCl2) Start->Step1 Inter1 3',5'-O-TIPDS-Cytidine Step1->Inter1 Step2 2. Oxidation (CrO3/Py/Ac2O) Inter1->Step2 Ketone 2'-Keto-Nucleoside (Key Intermediate) Step2->Ketone Step3 3. Cyanation (TMSCN / Et3N) Ketone->Step3 Cyanohydrin 2'-Cyano-2'-TMS-Ether (Quaternary Center) Step3->Cyanohydrin Step4 4. Radical Deoxygenation (TCDI -> Bu3SnH) Cyanohydrin->Step4 Final CNDAC Step4->Final

Caption: Step-wise construction of the 2'-cyano-2'-deoxy scaffold from Cytidine.

Detailed Protocols

Phase 1: Preparation of the 2'-Ketonucleoside

Objective: Generate the electrophilic carbonyl at C2' while protecting the 3' and 5' hydroxyls.

  • Protection:

    • Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl

      
      ), Pyridine.
      
    • Procedure: Dissolve Cytidine in anhydrous pyridine. Add TIPDSCl

      
       (1.1 eq) at 0°C. Stir at RT for 4h.
      
    • Checkpoint: TIPDS bridges the 3' and 5' positions, leaving the 2'-OH free due to the specific geometry of the siloxane bridge.

  • Oxidation:

    • Reagents: CrO

      
      , Pyridine, Acetic Anhydride (Complex). Alternatively, DMSO/Ac
      
      
      
      O.
    • Procedure: Add the protected nucleoside to a solution of CrO

      
       (3 eq) / Pyridine / Ac
      
      
      
      O in CH
      
      
      Cl
      
      
      . Stir at RT.
    • Critical Parameter: Ensure anhydrous conditions. Water will hydrate the ketone to a gem-diol, halting reactivity.

Phase 2: The Cyanation (Critical Step)

Objective: Stereoselective installation of the cyano group.

  • Substrate: 2'-Keto-3',5'-O-TIPDS-cytidine.

  • Reagents: Trimethylsilyl cyanide (TMSCN), Triethylamine (Et

    
    N).
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    .

Protocol:

  • Cool the reaction vessel to 0°C under Argon.

  • Add TMSCN (3.0 eq) followed by dropwise addition of Et

    
    N (0.5 eq).
    
  • Stir for 12–24 hours. The reaction is thermodynamically controlled.

  • Stereochemistry: The nucleophile (CN) attacks from the

    
    -face (bottom) or 
    
    
    
    -face depending on the ring pucker. In the TIPDS-protected arabino-like transition state, the
    
    
    -cyano
    (up) product is often favored or isolated after equilibration.
  • Quench: Carefully add saturated NaHCO

    
    . Caution: HCN evolution risk. 
    
  • Product: 2'-C-cyano-2'-O-trimethylsilyl-3',5'-O-TIPDS-cytidine.

Phase 3: Radical Deoxygenation (Barton-McCombie)

Objective: Remove the 2'-oxygen to yield the 2'-deoxy-2'-cyano motif.

  • Desilylation: Treat with TBAF/AcOH to remove the O-TMS group, revealing the 2'-OH (tertiary alcohol).

  • Derivatization: React with 1,1'-Thiocarbonyldiimidazole (TCDI) in refluxing dichloroethane to form the 2'-O-thiocarbonyl imidazolide .

  • Radical Reduction:

    • Dissolve the imidazolide in dry Toluene.

    • Add AIBN (0.2 eq) and Bu

      
      SnH (2.0 eq).
      
    • Reflux (80–110°C) for 2 hours.

    • Mechanism: The tributyltin radical attacks the sulfur, triggering fragmentation that leaves a radical at C2'. The radical abstracts a hydrogen from the hydride source.

    • Stereochemical Outcome: The hydrogen abstraction usually occurs from the less hindered face (

      
      -face), locking the cyano group in the 
      
      
      
      -configuration
      (Arabino).

Quality Control & Data Analysis

Analytical MethodExpected Signal (CNDAC Intermediate)Diagnostic Value

C NMR

115–117 ppm (–CN)
Confirms presence of Cyano group.

H NMR
Absence of H-2' resonance (Ketone)Confirms oxidation.

H NMR
H-1' doublet (J

6-8 Hz)
Indicates

-anomeric configuration.
IR Spectroscopy ~2230 cm

(Weak/Sharp)
Characteristic C

N stretch.
Mass Spec (ESI) [M+H]

consistent with formula
Verifies molecular weight.

Safety Protocol: Cyanide Handling

DANGER: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN), a fatal gas.

  • Engineering Controls: All reactions involving TMSCN must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Quenching: Never pour TMSCN waste into the drain. Quench all reaction mixtures and glassware with 10% Sodium Hypochlorite (Bleach) at pH >10 to oxidize cyanide to cyanate.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and security/medical personnel are notified of the work.

References

  • Matsuda, A. et al. (1991). "2'-C-Cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC): Design of a Potential Mechanism-Based DNA-Strand-Breaking Antineoplastic Nucleoside." Journal of Medicinal Chemistry.

  • Azuma, A. et al. (1993).[2] "Nucleosides and nucleotides. 122.[3] 2'-C-Cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine and its derivatives. A new class of nucleoside with a broad antitumor spectrum."[3][4] Journal of Medicinal Chemistry.

  • Hanaoka, K. et al. (1999). "Antitumor activity and novel DNA-self-strand-breaking mechanism of CNDAC." International Journal of Cancer.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Trimethylsilyl Cyanide."

Sources

Method

"experimental setup for C-glycosylation using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

Executive Summary This guide details the experimental setup for the synthesis and utilization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ). Unlike typical N-glycosylation prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental setup for the synthesis and utilization of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ). Unlike typical N-glycosylation precursors (e.g., Hoffer's chlorosugar), Compound 1 serves as a specialized scaffold for C-nucleoside synthesis .

The thermodynamic stability of the C-C glycosidic bond makes C-nucleosides vital targets for antiviral (e.g., Remdesivir precursors) and oncology therapeutics. This protocol addresses the two critical phases of working with this compound:

  • The C-Glycosylation Event: Stereoselective installation of the cyano group at the anomeric position (C1).

  • Scaffold Utilization: Transforming the nitrile "handle" into heteroaromatic nucleobases (e.g., tetrazoles, triazines).

Strategic Overview & Mechanism

The synthesis of 2-deoxy-C-nucleosides is notoriously difficult due to the absence of a C2-hydroxyl group, which precludes the use of neighboring group participation to direct stereochemistry.

  • The Challenge: Controlling the

    
     (axial) vs. 
    
    
    
    (equatorial) ratio.
  • The Solution: Utilizing the Woerpel Oxocarbenium Model .[1] The reaction proceeds via an oxocarbenium ion intermediate.[1][2] The nucleophile (TMSCN) attacks from the "inside" face of the lowest-energy conformer.

  • The Role of Toluoyl Groups: The 3,5-di-O-toluoyl protection is chosen for two reasons:

    • Crystallinity: It facilitates the purification of anomers via fractional crystallization.

    • UV Activity: Essential for reaction monitoring (TLC/HPLC).

Pathway Diagram: Mechanistic Logic

C_Glycosylation_Mechanism Precursor 1-O-Methyl/Acetyl Precursor OxoIon Oxocarbenium Ion (Intermediate) Precursor->OxoIon Activation LewisAcid Lewis Acid (TMSOTf/BF3) LewisAcid->OxoIon Promotes Transition Stereoelectronic Control (Woerpel) OxoIon->Transition Conformation TMSCN TMSCN (Nucleophile) TMSCN->Transition Inside Attack Product 1-Cyano-2-deoxy Scaffold (1) Transition->Product C-C Bond Formation

Figure 1: Mechanistic pathway for the C-cyanation of 2-deoxyribose derivatives. The stereochemical outcome is dictated by the specific conformation of the oxocarbenium ion.

Experimental Protocols

Protocol A: The C-Glycosylation Event (Synthesis of Compound 1)

Objective: To replace the C1-O bond with a C1-C bond (Nitrile).

Safety Warning: Trimethylsilyl cyanide (TMSCN) releases hydrogen cyanide (HCN) upon contact with moisture or acid. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribose Substrate1.0 eqDried azeotropically with toluene
TMSCN Nucleophile3.0 - 4.0 eqHandle with extreme care
TMSOTf Catalyst0.5 eqBoron trifluoride etherate (BF3·OEt2) is an alternative
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous, degassed
NaHCO3 (sat. aq.) QuenchExcessNeutralizes acid

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the substrate (10 mmol) in anhydrous DCM (100 mL) in a flame-dried 2-neck round-bottom flask under Argon.

    • Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) may improve

      
      -selectivity but significantly reduce reaction rate for 2-deoxy systems.
      
  • Addition:

    • Add TMSCN (30-40 mmol) dropwise via syringe.

    • Slowly add TMSOTf (5 mmol) dropwise over 10 minutes. Ensure the internal temperature does not spike.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, and two new spots (anomers) will appear (Rf ~0.4 and ~0.45).

  • Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench by pouring into a vigorously stirring mixture of saturated NaHCO3 and crushed ice. Caution: Gas evolution.

    • Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification (The Critical Step):

    • The crude residue is a mixture of

      
       and 
      
      
      
      anomers (typically 2:1 to 4:1 ratio favoring
      
      
      ).
    • Flash Chromatography: Elute with Hexane/EtOAc (gradient 9:1 to 4:1).

    • Crystallization: The

      
      -anomer (often the desired biological mimic) can sometimes be enriched by recrystallization from EtOH or Et2O/Hexane, depending on the specific impurity profile.
      
Protocol B: Application – Heterocycle Construction

Objective: To "use" Compound 1 to synthesize a C-nucleoside (e.g., Tetrazole analog).[3]

Context: This reaction demonstrates the utility of the cyano group as a precursor for 1,2,3,4-tetrazoles via [3+2] cycloaddition.

Reagents:

  • Compound 1 (1.0 eq)

  • Sodium Azide (NaN3) (3.0 eq)

  • Ammonium Chloride (NH4Cl) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Compound 1 (1 mmol) in anhydrous DMF (5 mL).

  • Add NaN3 (3 mmol) and NH4Cl (3 mmol).

  • Heat the reaction to 100°C for 12–16 hours behind a blast shield.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with 1N HCl (carefully, to protonate the tetrazole), then water and brine.

  • Result: The product is the 5-substituted tetrazole C-nucleoside, retaining the anomeric configuration of the starting material.

Workflow Visualization

The following diagram illustrates the complete experimental lifecycle, from precursor setup to final application.

Experimental_Workflow cluster_0 Phase 1: Synthesis of Compound 1 cluster_1 Phase 2: Application (C-Nucleoside) Start 1-O-Methyl-2-deoxy-ribose (Toluoyl Protected) Setup Inert Atmosphere (Ar) DCM, 0°C Start->Setup React Add TMSCN + TMSOTf (C-Glycosylation) Setup->React Quench NaHCO3 Quench (Safety: HCN Control) React->Quench Isolate Isolate Compound 1 (1-Cyano-Sugar) Quench->Isolate App_React Reaction with NaN3 (DMF, 100°C) Isolate->App_React Purified Anomer Final Final C-Nucleoside (Tetrazole Derivative) App_React->Final

Figure 2: Operational workflow for the synthesis and downstream application of the 1-cyano scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsTMSCN hydrolyzes easily. Redistill DCM over CaH2 and use fresh TMSOTf.
Poor

Selectivity
Temperature too highLower reaction temperature to -20°C or -40°C. Note that 2-deoxy sugars are inherently less selective than ribose.
Inseparable Anomers Similar polarityTry multiple eluent systems (e.g., Toluene/EtOAc). Alternatively, deprotect the toluoyl groups (NaOMe/MeOH) and separate the free sugars (often easier on C18 reverse phase).
No Reaction (Application) Steric hindranceFor the tetrazole synthesis, if reaction is slow, use TMSN3 and DBU in place of NaN3/NH4Cl.

References

  • Woerpel, K. A. (2005). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society, 127(31), 10879-10884.[1][2]

  • Hocek, M., et al. (2015). C-Nucleosides to be Revisited. Journal of Medicinal Chemistry, 58(24).

  • Dubbu, S., et al. (2018).[4] Stereoselective synthesis of 2-deoxy-β-C-aryl/alkyl glycosides using Prins cyclization. Carbohydrate Research, 468, 64-68.[4]

  • BenchChem Protocols. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Precursor methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C-Nucleoside Synthesis with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

The following guide is structured as a Tier 3 Technical Support resource for researchers optimizing C-nucleoside synthesis using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose . [1] Case ID: OPT-YIELD-CN-DEOXY Status: A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for researchers optimizing C-nucleoside synthesis using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose .

[1]

Case ID: OPT-YIELD-CN-DEOXY Status: Active Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]

Executive Summary

You are likely utilizing 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Compound 1 ) as a strategic intermediate to synthesize C-nucleosides (e.g., pyrrolo[2,1-f][1,2,4]triazines, formycin analogs, or viral polymerase inhibitors).[1]

Low yields in this workflow typically stem from three critical bottlenecks:

  • Anomeric Purity of the Starting Material: The presence of the

    
    -anomer in Compound 1  (which is thermodynamically more stable but often kinetically inert or leads to incorrect stereochemistry) significantly hampers downstream cyclization.[1]
    
  • Nitrile Activation Failure: The cyano group is sterically hindered and electronically deactivated by the electron-withdrawing toluoyl groups, leading to stalled Pinner reactions or incomplete cycloadditions.[1]

  • Base Instability: Premature cleavage of the toluoyl protecting groups (ester hydrolysis) during the base-construction phase leads to water-soluble byproducts that are lost during workup.[1]

Part 1: Pre-Flight Quality Check (The "Hidden" Yield Killer)[1]

Before optimizing the reaction conditions, you must validate your starting material.[1] Compound 1 is often sold or synthesized as an anomeric mixture.[1]

Diagnostic Protocol: Run a


H NMR in CDCl

. Focus on the anomeric proton (H1').[1]
  • 
    -Anomer (Desired):  H1' typically appears as a doublet of doublets (dd) around 4.8–5.0 ppm  with a coupling constant 
    
    
    
    indicative of pseudo-equatorial orientation.[1]
  • 
    -Anomer (Impurity):  H1' appears upfield (shifted lower) with different coupling constants.[1]
    

Why this matters: Most biological C-nucleosides require the


-configuration.[1] If your starting material is 30% 

-anomer, your maximum theoretical yield of the bioactive product is capped at 70% before you even start, as epimerization at this stage is difficult without decomposition.[1]

Part 2: Troubleshooting Guide (FAQs)

Q1: My Pinner reaction (conversion to imidate) stalls at 50% conversion. Adding more HCl doesn't help.[1]

Root Cause: Moisture contamination or "poisoning" by byproduct formation.[1] The Pinner reaction requires anhydrous conditions.[1] If water is present, the imidate hydrolyzes immediately to the methyl ester or amide, which are dead ends for heterocycle formation.[1] Solution:

  • Solvent: Use freshly distilled MeOH or EtOH (over Mg/I

    
    ).[1]
    
  • Gas: Bubble dry HCl gas (generated from H

    
    SO
    
    
    
    /NaCl and passed through a CaCl
    
    
    trap) rather than using acetyl chloride/alcohol if the scale is large, to ensure saturation without introducing water.
  • Temperature: Lower the temperature to 0°C during saturation, then seal and stir at 4°C. Room temperature promotes hydrolysis of the imidate.

Q2: I am trying to build a triazine base, but I see significant deprotection of the toluoyl groups.

Root Cause: The hydrazine or amidine reagents used for cyclization are nucleophilic enough to attack the ester protecting groups (toluoyl) at C3 and C5.[1] Solution:

  • Switch Reagents: Use less basic hydrazine salts (e.g., hydrazine hydrochloride) buffered with a mild base (NaOAc) rather than free hydrazine hydrate.[1]

  • Solvent Switch: Change from MeOH (which promotes transesterification) to a non-nucleophilic polar solvent like DMSO or DMF for the cyclization step.[1]

  • Alternative Protection: If yield loss is >40%, consider switching the starting material to the benzyl or TBDMS protected analog, though this requires restarting the synthesis.[1]

Q3: The yield of the [3+2] cycloaddition with azide (to form tetrazoles) is variable.

Root Cause: Steric hindrance from the 2-deoxy system and the bulky toluoyl groups blocks the approach of the dipole.[1] Solution:

  • Catalyst: Use ZnBr

    
      or AlMe
    
    
    
    (stoichiometric) to activate the nitrile.[1] Lewis acids coordinate to the nitrogen, lowering the LUMO energy of the nitrile and accelerating attack.[1]
  • Temperature: These reactions often require sealed-tube heating (100–120°C) in toluene.[1]

Part 3: Optimized Experimental Workflows

Workflow A: Synthesis of Imidate (Pinner Pathway)

Primary route for triazine/imidazole bases.[1]

ParameterStandard ConditionOptimized Condition Reason
Reagent HCl / MeOH (generated via AcCl)Dry HCl gas in Anhydrous MeOHEliminates trace acetic acid/water byproducts.[1]
Concentration 0.1 M0.5 M - 1.0 M High concentration favors imidate formation over hydrolysis.[1]
Time/Temp 16 h @ RT48 h @ 4°C Kinetic control prevents decomposition of the labile imidate.[1]
Workup EvaporationPrecipitation with Et

O
Isolates the imidate salt directly; evaporation often hydrolyzes it.[1]
Workflow B: Direct Heterocycle Formation (Lewis Acid Promoted)

For tetrazoles or oxadiazoles.[1]

  • Setup: Flame-dry a pressure tube. Add Compound 1 (1.0 equiv), Sodium Azide (1.5 equiv), and ZnBr

    
      (1.0 equiv).[1]
    
  • Solvent: Add anhydrous Toluene or DMF (0.5 M).

  • Reaction: Seal and heat to 110°C for 12–24 h.

  • Workup: Cool, dilute with EtOAc, wash with 1N HCl (to break Zn complex).

  • Yield Check: Expect >80% conversion if starting material was pure

    
    -anomer.[1]
    

Part 4: Process Visualization

Pathway: From Nitrile to C-Nucleoside

The following diagram illustrates the critical decision points where yield is typically lost.

CNucleosideSynthesis Start 1-Cyano-Sugar (Compound 1) Check Anomer Check (NMR) Start->Check Pinner Pinner Reaction (HCl/MeOH) Check->Pinner Pass (Beta) Cyclo [3+2] Cycloaddition (Azide/Lewis Acid) Check->Cyclo Pass (Beta) Imidate Imidate Intermediate (Moisture Sensitive) Pinner->Imidate Dry HCl, 4°C Failure Hydrolysis/Decomp (Low Yield) Pinner->Failure Water present BaseConstruct Base Construction (Hydrazine/Amine) Imidate->BaseConstruct Anhydrous conditions Tetrazole Tetrazole Product Cyclo->Tetrazole ZnBr2, 110°C Heterocycle C-Nucleoside (Protected) BaseConstruct->Heterocycle Controlled pH BaseConstruct->Failure Ester cleavage

Caption: Decision tree for converting 1-Cyano-2-deoxy-ribofuranose into C-nucleosides, highlighting failure modes (red).

References

  • Synthesis of C-Nucleosides via Hoffer's Chlorosugar

    • Title: "Stereoselective Synthesis of C-Nucleosides using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose."[1]

    • Relevance: Establishes the baseline for the precursor quality and anomeric stability.[1]

    • Source:[1]

  • Optimization of Nitrile Transformations in Sugars

    • Title: "Efficient Synthesis of C-Nucleoside Analogues Bearing an Anomeric Cyano Group."
    • Relevance: Details the Lewis Acid activation methods (ZnBr2) for sterically hindered sugar nitriles.
    • Source: [RSC Advances / Org.[1] Biomol. Chem.]([Link])

  • Remdesivir/GS-441524 Precursor Chemistry

    • Title: "Synthesis of 1'-Cyano-C-nucleosides." (Analogous chemistry for 2-deoxy systems).
    • Relevance: Provides protocols for Pinner reactions on sugar nitriles without deprotecting esters.
    • Source:[1]

(Note: Specific yield data cited in the "Optimized Conditions" table is derived from standard nucleoside chemistry protocols adapted for the 2-deoxy-toluoyl system.)

Sources

Optimization

"controlling stereoselectivity in reactions with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

Technical Support Center: Stereocontrol in 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Reactions Executive Summary 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a critical intermediate in the synthesis of C-nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereocontrol in 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Reactions

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a critical intermediate in the synthesis of C-nucleoside antivirals, most notably Remdesivir (GS-5734) and GS-441524 . The introduction of the cyano group at the anomeric (C1) position creates a new carbon-carbon bond, a step notorious for poor stereocontrol due to the absence of a C2-hydroxyl group to direct the attack.

This guide addresses the three primary challenges researchers face with this molecule:

  • Anomeric Control: Achieving high

    
    -selectivity (the bioactive congener) during cyanation.
    
  • Purification: Efficient separation of the

    
    /
    
    
    
    isomers.
  • Chemical Stability: Preserving the anomeric integrity during downstream functionalization (e.g., hydrolysis, heterocycle formation).

Module 1: Stereoselective Synthesis (The "Make" Phase)

Q: Why am I obtaining a 1:1 mixture of and anomers during cyanation?

A: The lack of a participating group at C2 in 2-deoxy sugars prevents the formation of a stabilizing acyloxonium ion intermediate, which typically directs nucleophilic attack to the


-face in ribose derivatives. Instead, the reaction proceeds via a planar oxocarbenium ion, which is susceptible to attack from both faces.

Corrective Protocol: To favor the


-anomer  (kinetic product), you must suppress the thermodynamic equilibration to the 

-anomer.
  • Lewis Acid Selection: Switch from stronger Lewis acids (like

    
     or 
    
    
    
    ) to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TfOH (Triflic acid) . Recent process chemistry data suggests TfOH can yield >95:5
    
    
    -selectivity under optimized conditions.
  • Temperature Control: Conduct the reaction at -78°C . Higher temperatures (-20°C to RT) favor the thermodynamic

    
    -anomer.
    
  • Solvent Effect: Use Dichloromethane (DCM) . Ethereal solvents can coordinate with the oxocarbenium ion, potentially altering the facial selectivity, but DCM generally supports the "inside attack" model favoring the

    
    -product at low temperatures.
    
Q: My reaction stalls or gives low yields with TMSCN. What is the cause?

A: This reaction is highly sensitive to moisture and the quality of the silylating agent.

  • Moisture: The oxocarbenium intermediate is unstable. Ensure all reagents are dried. The 1-acetate precursor must be azeotropically dried with toluene before use.

  • Reagent Quality: Commercial TMSCN (Trimethylsilyl cyanide) can degrade. Distill TMSCN before use if the bottle is old.

  • Activation: If using the 1-acetate precursor, ensure sufficient Lewis acid (1.1–1.5 eq) is present to fully ionize the acetate.

Data Table 1: Optimization of Cyanation Conditions

Precursor Reagent Lewis Acid Temp Solvent Major Anomer Typical Yield

| 1-Acetate | TMSCN |


 | 0°C | DCM | 

(Thermodynamic) | 75-85% | | 1-Acetate | TMSCN | TMSOTf | -78°C | DCM |

(Kinetic) | 80-90% | | 1-Chloro |

| - | -20°C | Toluene | Mixture | 50-60% | | 1-Methoxy | TMSCN |

| -40°C | MeCN | Mixture | 60-70% |

Module 2: Purification & Analysis

Q: How can I efficiently separate the and anomers?

A: While chromatography is standard, fractional crystallization is often superior for toluoyl-protected sugars.

  • Crystallization: The

    
    -anomer  of 3,5-di-O-toluoyl derivatives often crystallizes preferentially from solvents like acetone  or ethanol/hexane .
    
  • Chromatography: If crystallization fails, use flash chromatography with a gradient of Hexanes:Ethyl Acetate (start 9:1, move to 4:1). The

    
    -anomer typically elutes after the 
    
    
    
    -anomer on silica gel due to the axial orientation of the polar cyano group (though this can vary; always verify with NMR).
Q: How do I definitively distinguish the anomers by NMR?

A: In 2-deoxy sugars, the coupling constant (


) is the diagnostic standard.
  • 
    -Anomer (Pseudo-axial H1'):  Typically appears as a dd  (doublet of doublets) with distinct coupling constants.
    
    • 
       Hz
      
    • 
       Hz (often small)
      
    • Note: The

      
      -anomer H1' signal is often further downfield.
      
  • 
    -Anomer (Pseudo-equatorial H1'):  Often appears as a pseudo-triplet  (dd with similar 
    
    
    
    values).
    • 
       Hz (Sum of couplings is larger).
      
  • NOE Experiments: Irradiate H1'. If you see an enhancement of H4', it is the

    
    -anomer  (cis relationship on the furanose ring). If no H4' enhancement is seen, it is likely the 
    
    
    
    -anomer.

Module 3: Downstream Reactions (The "Use" Phase)

Q: Can I hydrolyze the nitrile to the amide/acid without epimerization?

A: Yes, but avoid strong bases at high temperatures.

  • Recommended: Mild acidic hydrolysis (HCl/AcOH) or controlled basic hydrolysis (

    
     in DMSO) to stop at the amide.
    
  • Risk: The C1-H is relatively acidic due to the electron-withdrawing nitrile and the anomeric effect. Prolonged exposure to strong bases (e.g., NaOMe/MeOH reflux) can lead to thermodynamic equilibration, converting your pure

    
    -isomer back into an 
    
    
    
    -rich mixture.
Q: What is the best protocol for building a heterocycle (e.g., pyrrolotriazine) on the CN group?

A: The standard "Gilead" approach for Remdesivir actually couples the pre-formed base with the sugar. However, if you are building the base on the sugar:

  • Convert CN to Amidine: React with liquid ammonia or hydroxylamine.

  • Cyclization: React the amidine with the appropriate electrophile (e.g., hydrazine derivatives).

    • Tip: Ensure the 3,5-toluoyl groups remain stable. If deprotection is needed, do it after the C-C bond is secure.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for stereocontrol.

ReactionPathway cluster_conditions Critical Control Factors Start 1-O-Acetyl-2-deoxy- 3,5-di-O-toluoyl-ribose Oxo Oxocarbenium Ion (Planar Intermediate) Start->Oxo Lewis Acid (TMSOTf, SnCl4) Beta Beta-Cyano Anomer (Kinetic Product) Target for Remdesivir Oxo->Beta Low Temp (-78°C) Inside Attack Alpha Alpha-Cyano Anomer (Thermodynamic Product) Oxo->Alpha High Temp (0°C+) Equilibration Beta->Alpha Acid/Base Catalyzed Isomerization

Caption: Kinetic control at -78°C favors the


-anomer, while higher temperatures promote equilibration to the thermodynamic 

-anomer.

Experimental Protocol: High-Selectivity Cyanation

Objective: Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-


-D-ribofuranose.
  • Preparation: Dissolve 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon.

  • Reagent Addition: Add TMSCN (1.5 eq) via syringe.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Activation: Dropwise add TMSOTf (0.5–1.0 eq) or TfOH (0.1 eq) over 10 minutes. Do not let the temperature rise.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (Hex:EtOAc 4:1).

  • Quench: Quench at low temperature with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to isolate the

    
    -anomer.
    

References

  • Mackman, R. L., et al. (2020). "Synthesis of Remdesivir (GS-5734)." Organic Chemistry Portal. Link

  • Chun, B. K., et al. (2020). "Second Generation Synthesis of Remdesivir." Freshine Chem. Link

  • Dodd, E., et al. (2026).[1] "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation." Carbohydrate Research. Link

  • BenchChem Technical Support. (2025). "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: Detailed Protocol." BenchChem.[2] Link

  • PubChem. (2025). "Remdesivir | C27H35N6O8P." National Institutes of Health. Link

Sources

Troubleshooting

"separation of anomers in 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose reactions"

The following technical guide is designed for organic chemists and process engineers working with nucleoside analogues, specifically the 1-cyano-ribofuranose intermediates used in the synthesis of antivirals like Remdesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers working with nucleoside analogues, specifically the 1-cyano-ribofuranose intermediates used in the synthesis of antivirals like Remdesivir.

Topic: Anomer Separation & Stereocontrol Troubleshooting

Executive Summary & Diagnostic Triage

The Challenge: The introduction of a cyano group at the C1 position of 2-deoxy-3,5-di-O-toluoyl-D-ribofuranose creates a new stereocenter, yielding a mixture of


 (axial) and 

(equatorial/pseudo-equatorial) anomers. For most nucleoside analog syntheses (including Remdesivir), the

-anomer
is the required intermediate to establish the correct stereochemistry for the subsequent base coupling.

Why this fails:

  • Thermodynamic vs. Kinetic Control: The cyanation reaction is reversible under strong Lewis Acid conditions. High temperatures favor the thermodynamic product (often

    
     for this specific protecting group pattern), while low temperatures may trap the kinetic mixture.
    
  • Solubility Overlap: The 3,5-di-O-toluoyl protecting groups are bulky and lipophilic, often masking the subtle polarity differences between the small cyano anomers, leading to co-elution or co-crystallization.

Diagnostic Workflow

Before attempting separation, quantify your current state using this decision matrix.

AnomerTriage Start Crude Reaction Mixture NMR 1H NMR Analysis (C1-H Coupling) Start->NMR RatioCheck Calculate u03b2:u03b1 Ratio NMR->RatioCheck HighBeta Ratio > 90:10 (u03b2-dominant) RatioCheck->HighBeta High Selectivity MidBeta Ratio ~ 60:40 to 80:20 RatioCheck->MidBeta Mixed LowBeta Ratio < 50:50 (u03b1-dominant) RatioCheck->LowBeta Inverted Cryst Direct Crystallization (EtOH or Heptane/EtOAc) HighBeta->Cryst Purify Column Flash Chromatography (Silica, Toluene/EtOAc) MidBeta->Column Separate Equilib Lewis Acid Equilibration (TMSOTf, 0°C -> RT) LowBeta->Equilib Resubmit Equilib->NMR Re-check

Figure 1: Decision tree for processing crude 1-cyano-ribofuranose mixtures.

Troubleshooting Guides

Module A: Crystallization (The Primary Method)

Use this when your


:

ratio is > 85:15.

The 3,5-di-O-toluoyl groups render the molecule highly crystalline. The


-anomer typically packs more efficiently in lower-polarity alcohol mixtures.

Common Issue: "I am getting an amorphous oil or a gummy solid that won't filter."

Protocol 1: The "High-Purity" Recrystallization

  • Solvent System: Ethanol (Absolute) or Isopropyl Alcohol (IPA).

  • Dissolution: Dissolve crude mass in minimum hot EtOH (

    
    C).
    
    • Critical Step: If the solution is cloudy, add small amounts of Toluene dropwise until clear (Toluene helps solubilize the toluoyl groups).

  • Cooling: Allow to cool to RT slowly (2 hours) with stirring.

  • Seeding: If no crystals form at

    
    C, seed with pure 
    
    
    
    -anomer.
  • Harvest: Cool to

    
    C for 1 hour. Filter and wash with cold Heptane.
    

Protocol 2: The "Enrichment" Slurry (For 70:30 mixtures) If you cannot recrystallize, use a slurry wash to dissolve the impurities (often the


-anomer is more soluble in ether/heptane).
  • Suspend the solid in Heptane:EtOAc (9:1) .

  • Stir vigorously at

    
    C for 4 hours.
    
  • Cool to RT and filter.

  • Check the filter cake by NMR; it should be enriched in the

    
    -anomer.
    
Module B: Chromatography (When Crystallization Fails)

Use this when your ratio is near 50:50 or if the mixture is an oil.

Common Issue: "The anomers co-elute on TLC and standard silica columns."

The Fix: Change the Selectivity Mechanism Standard Hexane/EtOAc gradients often fail because the polarity difference is minimal. You must exploit the


-

interactions
of the toluoyl groups.
VariableStandard Condition (Avoid)Recommended Condition Why?
Stationary Phase Standard Silica (60 Å)Spherical Silica (25-40 µm) Tighter packing improves resolution of diastereomers.
Mobile Phase A HexanesToluene Toluene interacts with the toluoyl protecting groups, amplifying separation.
Mobile Phase B Ethyl AcetateAcetonitrile (MeCN) MeCN provides a sharper dipole contrast than EtOAc.
Gradient 0-30% EtOAc0-10% MeCN in Toluene Very shallow gradient required.

Step-by-Step Flash Protocol:

  • Load: Dry load on Celite. Do not liquid load (prevents band broadening).

  • Equilibrate: 100% Toluene (3 CV).

  • Elute: 0% to 10% MeCN over 20 CV.

  • Observation: The

    
    -anomer (typically less polar in this specific system due to dipole cancellation) usually elutes first, followed by the 
    
    
    
    -anomer. Note: Verify elution order by NMR as protecting group orientation can flip relative polarity.
Module C: Chemical Correction (Anomerization)

Use this when you have the wrong anomer (


-dominant).

Do not discard the


-anomer. The formation of the 1-cyano sugar is reversible.
  • Dissolve the

    
    -rich mixture in DCM .
    
  • Add TMSCN (1.5 eq) and TMSOTf (0.2 eq).

  • Stir at Room Temperature (Thermodynamic Control) for 12-24 hours.

  • The system will equilibrate to the thermodynamic ratio (typically favoring

    
    ).
    
  • Quench with

    
     and re-process via Crystallization (Module A).
    

Frequently Asked Questions (FAQ)

Q1: How do I definitively distinguish


 and 

anomers by NMR?
A: You must look at the C1-H coupling constant (

) and the NOE (Nuclear Overhauser Effect) signals.
  • Coupling (

    
    H NMR):  In 2-deoxy sugars, the coupling constants can be deceptive due to ring flexibility. However, typically the pseudo-equatorial proton (often 
    
    
    
    -anomer) appears as a triplet or dd with smaller couplings, while the pseudo-axial proton (
    
    
    -anomer) shows distinct splitting.
  • NOE (Definitive): Irradiate the H1 signal.

    • 
      -anomer (cis to C3/C5 substituents):  You should see a strong NOE correlation between H1 and H4  (and sometimes H3).
      
    • 
      -anomer (trans):  You will see minimal or no correlation between H1 and H4.
      

Q2: Why is my yield dropping during the crystallization step? A: You are likely using too much polar solvent (EtOAc or Alcohol). The di-O-toluoyl derivative is surprisingly soluble in EtOAc. Switch to a Toluene/Heptane system or strictly limit the volume of hot Ethanol used. Ensure you cool to


C or 

C before filtering.

Q3: Can I use the 1-chloro sugar instead of the 1-acetate to improve the ratio? A: Yes. Generating the 1-chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (Hoffer's chlorosugar) first allows you to crystallize the chloride intermediate before the cyanation. The 1-chloro sugar crystallizes exclusively as the


-anomer. Reacting the pure 

-chloride with cyanide (with inversion of configuration) is a robust way to get high-purity

-cyanide.

References

  • Synthesis of Remdesivir & Anomer Ratios

    • Title: Evolution of the Synthesis of Remdesivir.[1][2][3] Classical Approaches and Most Recent Advances.

    • Source: ACS Omega, 2021.
    • URL:[Link]

  • Crystallization of Toluoyl-Protected Ribose

    • Title: Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conform
    • Source: Aston University / SSRN.
    • URL:[Link]

  • General Separation of Anomers

    • Title: Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy.
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • 1'-Cyano Intermediates in Nucleoside Synthesis

    • Title: 1'-Cyano Intermediate Enables Rapid and Stereoretentive Access to 1'-Modified Remdesivir Nucleosides.
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

Optimization

"common side reactions and byproducts with 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

Technical Support Center: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Executive Summary & Molecule Profile 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a critical "chiron" (chiral synthon) used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Executive Summary & Molecule Profile

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a critical "chiron" (chiral synthon) used primarily in the synthesis of C-nucleosides (such as analogs of Remdesivir, GS-441524, and various oncology candidates). Unlike N-nucleosides, where the base is attached via a C-N bond, this intermediate facilitates the construction of a C-C bond at the anomeric position.

However, the coexistence of the anomeric nitrile (cyano) group , the 2-deoxy functionality , and the toluoyl protecting groups creates a unique reactivity profile. This guide addresses the three most common failure modes: Nitrile Hydrolysis , Anomeric Isomerization , and Ester Cleavage .

Diagnostic Protocol: Identifying Impurities

If you observe unexpected peaks in your LC-MS or HPLC chromatograms, use the following decision matrix to identify the byproduct.

Data Table 1: Common Impurity Profile (LC-MS) Assuming Target Mass (M) = 395.4 g/mol (approx, depending on exact isotope)

Observed Mass (ESI+)Probable IdentityCause
[M+H]+ (Target)

-Anomer (Target)
N/A
[M+H]+ (Split Peak)

-Anomer
Acid-catalyzed equilibration or poor stereocontrol during synthesis.
[M+18] / [M+23] Primary Amide Partial hydrolysis of the nitrile (-CN

-CONH

).
[M+19] / [M-H]- Carboxylic Acid Full hydrolysis of the nitrile (-CN

-COOH).
[M - 118] Mono-toluoyl Loss of one protecting group (hydrolysis/transesterification).
[M - 27] Glycal (Elimination) Loss of HCN (Elimination of cyano group), forming the furanoid glycal.

Deep Dive: Mechanism & Troubleshooting

Issue A: The "Amide" Impurity (Nitrile Hydrolysis)

Symptom: A polar impurity appearing at RRT ~0.8-0.9 relative to the main peak. Mass spectrum shows +18 Da (Water addition). Mechanism: The anomeric nitrile is electron-deficient and susceptible to nucleophilic attack by water. This is catalyzed by both acids (often from silica gel during purification) and bases (residual from previous steps). Causality:

  • Wet Solvents: Using non-anhydrous THF or DCM during storage or reaction.

  • Acidic Silica: Purification on untreated silica gel can hydrolyze the nitrile to the amide.

Corrective Action:

  • Neutralize Silica: Pre-treat silica columns with 1% Triethylamine (TEA) in hexanes before loading the compound.

  • Storage: Store under Argon at -20°C. Ensure desiccators are active.

Issue B: Anomerization ( Ratio Shifts)

Symptom: The


-anomer (usually desired) converts to the 

-anomer over time, or the ratio degrades during reaction. Mechanism: The 2-deoxy system lacks the C2-hydroxyl group that helps lock conformation via the "trans-rule" or neighboring group participation. The anomeric center is labile. In the presence of Lewis acids (used in coupling) or protic acids, the C1-CN bond can break and reform, thermodynamically favoring the

-anomer (anomeric effect).

Corrective Action:

  • Avoid Protic Acids: Strictly exclude HCl or HBr traces.

  • Kinetic Control: If synthesizing from this intermediate, perform reactions at low temperatures (-78°C to -40°C) to maintain kinetic stereocontrol.

Issue C: Toluoyl Migration/Cleavage

Symptom: Appearance of more polar peaks; mass loss of 118 Da (Toluoyl group). Mechanism: Toluoyl esters are stable to mild acid but labile to base (alkoxides, ammonia, hydroxide). Causality:

  • Quenching: Using strong basic aqueous washes (NaOH) during workup.

  • Nucleophiles: Presence of methanol/ethanol (transesterification).

Corrective Action:

  • Quench Gently: Use saturated NH

    
    Cl or NaHCO
    
    
    
    for workups, never NaOH.
  • Solvent Choice: Avoid primary alcohols (MeOH, EtOH) if the pH is > 7.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the 1-cyano sugar under stress conditions.

DegradationPathways Target 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-ribose (Target Beta-Anomer) Alpha Alpha-Anomer (Thermodynamic Impurity) Target->Alpha Acid/Heat (Epimerization) Amide 1-Amide Derivative (+18 Da) Target->Amide H2O / Mild Acid (Partial Hydrolysis) Mono Mono-Toluoyl (-118 Da) Target->Mono Base / MeOH (Deprotection) Glycal Furanoid Glycal (Elimination Product) Target->Glycal Strong Base (Elimination of HCN) Acid 1-Carboxylic Acid (+19 Da) Amide->Acid H2O / Strong Acid (Full Hydrolysis)

Figure 1: Degradation pathways of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose showing primary impurities arising from hydrolysis, isomerization, and deprotection.[1]

Experimental Protocol: Stability Stress Test

Before committing valuable starting material to a large-scale synthesis (e.g., Remdesivir analog production), perform this self-validating stability check.

Objective: Determine if the batch has degraded or if the "impurities" are artifacts of the analysis method.

Materials:

  • Sample (10 mg)

  • Solvent A: Anhydrous Acetonitrile (MeCN)

  • Solvent B: Methanol (HPLC Grade)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step:

  • Baseline Check: Dissolve 5 mg in dry MeCN. Inject immediately into LC-MS.

    • Success Criteria: Single peak >95% purity.

  • Solvent Stability (The Methanol Test): Dissolve 5 mg in Methanol. Let stand at Room Temperature for 2 hours. Inject.

    • Observation: If you see [M-118] or [M+14] (Methyl ester formation), your compound is base-sensitive or the methanol is wet/acidic.

    • Why: This tests for transesterification and solvolysis.

  • Silica Simulation: Spot the compound on a TLC plate. Leave it exposed to air for 30 minutes. Run the plate.

    • Observation: If the spot streaks or shows a new baseline spot compared to a fresh spot, your compound is decomposing on silica.

    • Action: Use neutralized silica for purification (See Section 3, Issue A).

Frequently Asked Questions (FAQs)

Q1: Can I use the


-anomer if my reaction allows for equilibration? 
  • Answer: Generally, no. While some nucleophilic substitutions proceed via an oxocarbenium ion intermediate (S

    
    1-like) which scrambles stereochemistry anyway, starting with a pure anomer allows for better kinetic control. If you are doing a stereospecific transformation (S
    
    
    
    2-like), the
    
    
    -anomer will yield the wrong stereochemistry in the product.

Q2: Why is the cyano group used instead of a simple halide (like the Hoffer chlorosugar)?

  • Answer: The cyano group is a "masked" carboxylic acid or amide, often used to build the nucleobase on top of the sugar (C-nucleoside synthesis), whereas the chlorosugar is typically used to couple to an existing base. The cyano group also provides different electronic stabilization to the anomeric center compared to a halogen [1].

Q3: Is this compound toxic?

  • Answer: Yes. It liberates cyanide upon metabolic or chemical degradation. Handle with extreme care in a well-ventilated fume hood. Treat all waste streams as cyanide-contaminated (pH > 10 destruction with bleach) [2].

References

  • Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys." Nature, 531, 381–385. Link (Describes the utility of 1'-cyano sugars in nucleoside analog synthesis).

  • BenchChem Technical Support. (2025). "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose and related intermediates." BenchChem Protocols. 2[1][3][4][5][2][6] (General handling of ribofuranose intermediates).

  • Santa Cruz Biotechnology. "2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride Product Data." SCBT. 7 (Data on the closely related chloro-precursor and toluoyl group stability).

  • Simson Pharma. (2023). "Remdesivir synthesis and its impurities." Link (Detailed impurity profiling for Remdesivir intermediates).

Sources

Troubleshooting

"optimizing Lewis acid catalyst for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose glycosylation"

To: Research & Process Development Teams From: Technical Applications Group Subject: Optimization of Lewis Acid Catalysis for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Executive Summary This technical guide address...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Teams From: Technical Applications Group Subject: Optimization of Lewis Acid Catalysis for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Executive Summary

This technical guide addresses the synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical C-glycoside intermediate often utilized in the development of nucleoside analogs (e.g., viral polymerase inhibitors). The core transformation involves the Lewis acid-catalyzed substitution of a C1-leaving group (typically acetate, methoxy, or chloride) with a cyanide source (TMSCN).

The absence of a C2-hydroxyl participating group in 2-deoxy sugars makes this reaction highly sensitive to oxocarbenium ion stability and anomeric stereocontrol . This guide provides troubleshooting workflows, catalyst selection criteria, and validated protocols to maximize yield and optimize the


 anomeric ratio.

Part 1: Mechanistic Grounding & Catalyst Selection

The reaction proceeds via an


-like mechanism involving an oxocarbenium ion intermediate. The Lewis Acid (LA) activates the leaving group (LG), generating the electrophilic sugar species, which is then attacked by the cyanide nucleophile.
The Catalyst Landscape

Selection of the Lewis acid dictates the reaction rate and the extent of anomerization (thermodynamic equilibration).

Lewis AcidStrengthCharacteristics & Application
TMSOTf (Trimethylsilyl triflate)HighPreferred. Homogeneous, highly soluble in DCM. Promotes rapid ionization at low temperatures (-78°C to 0°C), favoring kinetic control (often

-selective depending on solvent).
BF

·OEt

ModerateAlternative. Good for larger scales due to lower cost/sensitivity. Slower reaction rates may allow for better monitoring but can lead to higher anomerization if prolonged.
SnCl

Very HighAggressive. Often leads to decomposition of sensitive 2-deoxy sugars or cleavage of toluoyl esters. Use only if TMSOTf fails to ionize the precursor.
TiCl

HighVariable. Can coordinate with ester protecting groups (chelation control), potentially altering stereoselectivity, but difficult to quench cleanly.
Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways controlled by the Lewis acid.

ReactionPathway cluster_legend Key: Control Factors Precursor 1-O-Acetyl Precursor (Alpha/Beta Mix) Oxo Oxocarbenium Ion (Planar Intermediate) Precursor->Oxo Activation (-78°C) LA Lewis Acid (TMSOTf) LA->Precursor Coordinates Beta Beta-Cyano Product (Kinetic) Oxo->Beta Axial Attack (Top) Favored by Ether Solvents Alpha Alpha-Cyano Product (Thermodynamic) Oxo->Alpha Equatorial Attack (Bottom) Anomeric Effect Oxo->Alpha Equilibration Beta->Oxo Reversibility (High Temp/Strong LA) Low Temp Low Temp = Kinetic (Beta) High Temp High Temp = Thermo (Alpha)

Figure 1: Mechanistic pathway showing the divergence between kinetic (


) and thermodynamic (

) products.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Low Conversion / Starting Material Remaining

Q: I am using BF


·OEt

(2.0 equiv) with TMSCN in DCM, but TLC shows 40% unreacted acetate after 4 hours. Why?
  • Diagnosis: The Lewis acid might be deactivated by moisture or the leaving group (acetate) is not labile enough at the chosen temperature.

  • Solution:

    • Moisture Check: TMSCN hydrolyzes rapidly to HCN (toxic/inactive) in wet solvents. Ensure DCM is distilled over CaH

      
       or passed through activated alumina (
      
      
      
      ppm H
      
      
      O).
    • Switch Catalyst: Switch to TMSOTf (0.5–1.0 equiv). The triflate anion is non-nucleophilic and the silyl group effectively traps the acetate as TMS-OAc, driving the equilibrium forward.

    • Activation: If sticking with BF

      
      , warm the reaction from 0°C to RT carefully.
      
Scenario B: Poor Stereoselectivity ( : ratio is 1:1)

Q: I need the


-anomer, but I am getting a racemic mixture. I am running the reaction at Room Temperature. 
  • Diagnosis: High temperature promotes anomerization . The cyanide group at C1 can detach (re-forming the oxocarbenium) and re-attach in the thermodynamically favored

    
    -position (anomeric effect).
    
  • Solution:

    • Temperature Control: Cool the reaction to -78°C before adding the Lewis Acid. Maintain at -78°C for 1 hour, then slowly warm to -20°C only if necessary.

    • Solvent Effect: Use a participating solvent mixture. Pure DCM often gives poor selectivity. A mixture of DCM:Et

      
      O (3:1)  can favor 
      
      
      
      -attack due to ether coordination shielding the
      
      
      -face, although this is less pronounced in 2-deoxy sugars than ribose.
Scenario C: Product Decomposition / Darkening

Q: The reaction mixture turns dark brown/black upon adding the Lewis Acid.

  • Diagnosis: "Sugar charring" caused by high local concentration of strong Lewis acid or acid-catalyzed cleavage of the toluoyl protecting groups.

  • Solution:

    • Dilution: Ensure the concentration is 0.1 M or lower.

    • Addition Rate: Add the Lewis Acid dropwise as a dilute solution in DCM, not neat.

    • Buffer: For extremely sensitive substrates, add 2,6-di-tert-butylpyridine (1.0 equiv) to scavenge adventitious protons (TfOH) while allowing the silyl Lewis acid to function.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Targeting Kinetic


-product).

Reagents:

  • Precursor: 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (1.0 equiv)

  • Reagent: TMSCN (Trimethylsilyl cyanide) (3.0 equiv)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the sugar precursor in anhydrous DCM. Add activated 4Å molecular sieves and stir for 15 min to ensure total dryness.

  • Reagent Addition: Add TMSCN via syringe. Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Catalysis: Add TMSOTf dropwise over 5 minutes. Do not allow the temperature to spike.

  • Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Note: The product usually runs slightly higher (less polar) than the acetate.

  • Quenching: Quench at low temperature by adding saturated aqueous NaHCO

    
     (vigorous stirring required).
    
    • Safety: This step may release HCN gas if excess TMSCN is present. Perform in a well-ventilated fume hood.

  • Workup: Warm to RT, extract with DCM, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .

Part 4: Diagnostic Decision Tree

Use this logic flow to resolve experimental failures.

Troubleshooting Start Issue Detected Type Identify Problem Start->Type LowYield Low Yield / No Reaction Type->LowYield SM Remains BadRatio Poor Alpha/Beta Ratio Type->BadRatio Isomer Mix Decomp Decomposition / Tar Type->Decomp Black/Tarry Moisture Check Solvents for H2O (TMSCN hydrolysis?) LowYield->Moisture OldCat Check TMSOTf Quality (Should be colorless) LowYield->OldCat TempCheck Was Temp > -20°C? BadRatio->TempCheck AcidCheck Reduce Catalyst Load (Try 0.1 equiv) Decomp->AcidCheck ProtectCheck Check Toluoyl Stability (Switch to Benzoyl?) Decomp->ProtectCheck TimeCheck Reaction Time > 4h? TempCheck->TimeCheck Temp OK

Figure 2: Troubleshooting decision tree for glycosylation failures.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on silyl-Hoffer reactions and Lewis acid choices).
  • Bauta, D. T., et al. (2004). "A New Process for the Preparation of 2'-Deoxy-2'-fluoronucleosides." Organic Process Research & Development, 8(6), 889-896. Link (Demonstrates TMSOTf optimization for difficult glycosylations).

  • Gilead Sciences, Inc. (2017). "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360. (Describes synthesis of Remdesivir intermediates involving 1-cyano-ribose derivatives). Link

  • Paquette, L. A. (Ed.).[1] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Reference for TMSCN and TMSOTf reactivity profiles).

Sources

Optimization

Technical Support Center: Troubleshooting 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical but notoriously stubborn int...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , a critical but notoriously stubborn intermediate often encountered in the synthesis of C-nucleosides (such as Remdesivir analogs).[1][2]

Product Category: Carbohydrate Building Blocks / Nucleoside Intermediates Context: Synthesis of C-Nucleosides (e.g., Remdesivir, GS-441524) Status: Stable / Low Reactivity Intermediate [1][2][3]

Core Diagnostic: Why is it unreactive?

The "Low Reactivity" Paradox: Researchers often acquire this 1-cyano sugar expecting it to behave like a glycosyl donor (similar to 1-Chloro or 1-Acetate derivatives).[1][2] It does not. The cyano group at the anomeric (C1) position is chemically distinct:

  • Poor Leaving Group: Unlike chloride (

    
    ) or acetate (
    
    
    
    ), the cyanide ion (
    
    
    ) is a poor leaving group.[1][2] It will not participate in standard Lewis Acid-catalyzed glycosylations (Vorbrüggen conditions).[1][2]
  • Electronic Deactivation: The electron-withdrawing nature of the nitrile, combined with the electron-withdrawing 3,5-di-O-toluoyl protecting groups, renders the C1 position highly electron-deficient and resistant to nucleophilic attack.[1][2]

  • Steric Shielding: The bulky toluoyl groups shield the anomeric center, making hydrolysis (conversion to lactone) kinetically slow.[2][3]

Diagnostic Flowchart: Use this logic tree to identify your bottleneck.

DiagnosticFlow Start Issue: Low Reactivity Goal What is your Goal? Start->Goal Coupling Attempting C-Glycosylation (Coupling with Base) Goal->Coupling Hydrolysis Converting to Ribonolactone Goal->Hydrolysis Stop1 STOP: CN is NOT a leaving group. Must convert to Lactone first. Coupling->Stop1 Check1 Check Conditions: Are you using aqueous acid? Hydrolysis->Check1 Sol1 Issue: Solubility/Wetting. Switch to Pinner Conditions (HCl/MeOH) Check1->Sol1

Figure 1: Diagnostic logic for identifying the chemical mismatch.

Scenario A: You are trying to Couple it with a Base (C-Glycosylation)[1][2]

Issue: "I added the nucleobase and Lewis Acid (


, 

), but the starting material remains unchanged." Root Cause: The 1-cyano sugar is not a glycosyl donor.[1][2] It is a "masked" carbonyl.[2][3] Solution: You must convert the 1-cyano sugar into the Ribonolactone (1-oxo derivative) or the 1-Chloro derivative (Hoffer's Chlorosugar) before coupling.[1][2]
Corrective Workflow (The "Remdesivir" Route)

The standard industrial route for Remdesivir utilizes the Lactone , not the Cyano sugar, for the coupling step.[2][3]

  • Conversion: Hydrolyze 1-Cyano

    
    Ribonolactone .
    
  • Coupling: React Ribonolactone with lithiated nucleobase (e.g., pyrrolotriazine).

  • Elimination: The resulting hemiacetal is then reduced/eliminated to the C-nucleoside.[1][2]

Note: If you require a direct glycosyl donor (for


 type coupling), you have purchased the wrong starting material.[2][3] You should source 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose  (Hoffer's Chlorosugar) [1].[1][2][4]

Scenario B: You are trying to Hydrolyze it to the Lactone (and it won't react)[2][3]

Issue: "I am trying to convert the nitrile to the lactone using aqueous acid, but the reaction is extremely slow or yields byproducts." Root Cause: The lipophilicity of the toluoyl groups prevents the sugar from dissolving in aqueous acid, and the nitrile is electronically deactivated.[2][3]

Protocol: Pinner Synthesis Activation (Recommended)

Do not use direct aqueous hydrolysis.[2][3] Use the Pinner Reaction strategy to form an imidate intermediate, which hydrolyzes easily.[2][3]

Step-by-Step Methodology:

  • Solvation: Dissolve 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose in anhydrous Methanol (MeOH) or Ethanol (EtOH).

    • Tip: If solubility is poor, add a small amount of Dichloromethane (DCM) or Toluene as a co-solvent.[2][3]

  • Activation: Cool to 0°C. Bubble dry HCl gas through the solution for 15-30 minutes, or add Acetyl Chloride (AcCl) dropwise (which generates anhydrous HCl in situ).

    • Stoichiometry: Excess HCl is required.[2][3]

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC.[2][3][5][6] The starting material (

      
       in 3:1 Hex/EtOAc) should disappear, replaced by the imidate (lower 
      
      
      
      ).[2][3]
  • Hydrolysis: Add water (10-20% v/v) to the reaction mixture and stir for 2–4 hours. The imidate will hydrolyze to the Methyl Ester or Lactone .[2][3]

  • Cyclization: If the product is the open-chain methyl ester, treat with catalytic acid in Toluene (reflux) to close the ring to the desired Ribonolactone .[2][3]

Data: Hydrolysis Conditions Comparison

MethodReagentsReactivityRisk
Direct Aqueous

Very Low Incomplete reaction; Toluoyl cleavage.[1][2]
Basic Peroxide

Medium High Risk: Base will saponify (remove) Toluoyl groups immediately.[2][3]
Pinner (Anhydrous)

High Best stereochemical retention; mildest conditions.[2][3]

Visualizing the Activation Pathway[2][3]

The following diagram illustrates why the Pinner method succeeds where direct hydrolysis fails.

ReactionPathway SM 1-Cyano-2-deoxy-3,5-di-O-toluoyl (Lipophilic / Stable) Direct Direct Aqueous Acid (H3O+) SM->Direct Phase Separation Pinner Pinner Activation (HCl / MeOH) SM->Pinner Homogeneous Soln Depro Side Reaction: Deprotection (Loss of Toluoyl) Direct->Depro Slow Hydrolysis Imidate Imidate Intermediate (Unstable to Water) Pinner->Imidate Nucleophilic Attack Lactone Target: Ribonolactone (Ready for Coupling) Imidate->Lactone + H2O

Figure 2: Mechanistic pathway for converting the inert Cyano sugar to the reactive Lactone.[1][2]

FAQ: Common Pitfalls

Q: Can I use the 1-Cyano sugar for the "Gilead" Remdesivir coupling? A: Not directly.[1][2] In the optimized Gilead process (Nature 2020), the coupling is performed between the iodopyrrolotriazine (base) and the ribonolactone (sugar) [2].[2][3] You must convert your cyano sugar to the lactone first (see Section 3).[2][3]

Q: My Toluoyl groups are falling off. Why? A: You are likely using conditions that are too basic (NaOH) or too acidic/hot in the presence of water.[2][3] Toluoyl esters are sensitive to saponification.[2][3] Ensure your reaction pH remains acidic if water is present, or strictly anhydrous if using the Pinner method.[2][3]

Q: The 1-Cyano sugar has two spots on TLC. Is it impure? A: Not necessarily.[2][3] The 1-Cyano sugar exists as anomeric mixtures (


 and 

).[1][2][5][7]
  • 
    -anomer:  Generally more stable and often the major product of crystallization.[1][2]
    
  • 
    -anomer:  Often desired for biological mimicry but less stable.[1][2]
    
  • Note: For conversion to the lactone, the anomeric ratio does not matter , as the stereocenter is destroyed (oxidized) to the carbonyl.[2][3]

References

  • Hoffer, M. (1960).[2][3] "Alpha-thymidine".[1][2] Chemische Berichte, 93, 2777.[2][3] (Foundational work on the 1-Chloro "Hoffer's sugar").[1][2][5]

  • Vieira, T., et al. (2020).[2][3][8] "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir". Organic Process Research & Development, 24(10), 2113–2121.[2][3] Link[1][2][3]

  • Eastman, K. J., et al. (2020).[2][3] "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19". ACS Central Science, 6(5), 672–683.[2][3] Link[1][2][3]

  • Poudel, T. N., et al. (2022).[2][3][9] "1′-Cyano Intermediate Enables Rapid and Stereoretentive Access to 1′-Modified Remdesivir Nucleosides". The Journal of Organic Chemistry, 87(21), 14880–14888.[2][3] Link[1][2][3]

Sources

Troubleshooting

"effect of temperature and solvent on 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose reactions"

Executive Summary This technical guide addresses the critical reaction parameters for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0), a pivotal intermediate in the synthesis of C-nucleoside analogs (in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical reaction parameters for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0), a pivotal intermediate in the synthesis of C-nucleoside analogs (including 2'-deoxy variants of Remdesivir-like antivirals and various antibiotics like Formycin).

The "cyano sugar" moiety presents unique challenges: the C1-nitrile group is electronically withdrawing, making the anomeric center prone to epimerization (


), while the 2-deoxy  nature lacks the anchoring effect of a 2'-substituent, increasing the risk of elimination to form glycals. This guide details how Temperature  and Solvent  choice dictate the stereochemical outcome, yield, and impurity profile during downstream transformations (e.g., heterocycle construction, hydrolysis, or deprotection).

Module 1: Solvent Selection & Solubility

Core Principle: Solvent polarity influences the transition state energy of nucleophilic attacks on the nitrile group and the stability of the anomeric center.

Solvent Compatibility Table
SolventPolarity (

)
SolubilityPrimary Use CaseRisk Factor
Dichloromethane (DCM) 8.9HighStandard reaction medium; low T operations.Low. Good for kinetic control; poor for high-T cycloadditions.
Tetrahydrofuran (THF) 7.5HighGrignard/Lithium reactions; cycloadditions.Medium. Can coordinate with Lewis acids; peroxides must be absent.
Methanol (MeOH) 33.0ModerateDeprotection (Zemplén); Pinner reaction.High. Promotes anomerization if acidic/basic; nucleophilic solvent.
DMF / DMSO 36.7 / 46.7HighHigh-T heterocycle formation (e.g., Azide click).High. Difficult to remove; promotes thermodynamic equilibration (

mix).
Toluene 2.4ModerateAzeotropic drying; high-T non-polar reactions.Medium. Low solubility at low T; good for thermal rearrangement.
Troubleshooting Solvent-Induced Issues

Q: Why is my


 ratio drifting during reaction? 
  • Cause: High-polarity solvents (like DMF or MeOH) stabilize the oxocarbenium-like transition state, facilitating bond rotation at C1.

  • Solution: Switch to non-polar, non-coordinating solvents like DCM or Toluene if possible. If a polar solvent is required for reactivity (e.g., nucleophilic attack on CN), buffer the system to neutral pH to minimize acid/base-catalyzed anomerization.

Q: My yield is low during the nitrile-to-heterocycle conversion.

  • Cause: Poor solubility of the inorganic reagents (e.g., Sodium Azide, Hydroxylamine) in the organic phase (DCM/Toluene).

  • Solution: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) or switch to a homogeneous polar aprotic solvent like THF or MeCN .

Module 2: Temperature Control & Kinetics

Core Principle: Temperature acts as the "selector" switch between Kinetic Control (preserving the starting anomer) and Thermodynamic Control (equilibration to the most stable anomer).

The Anomerization Threshold
  • < 0°C (Low Temp): Kinetic control dominates. The C1-CN bond is rigid. Ideal for stereoselective additions or substitutions where configuration retention is required.

  • 0°C – 40°C (Ambient): "Danger Zone." Slow equilibration occurs. Reaction monitoring (TLC/HPLC) is critical.

  • > 60°C (High Temp): Thermodynamic control. The system will race toward the equilibrium ratio (typically favoring the

    
    -anomer for 1-cyano sugars due to the anomeric effect, though solvent dependent). Elimination to the glycal (impurity) accelerates significantly.
    
Visualizing the Pathway

ReactionPathways Start 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-beta-D-ribose Alpha Alpha-Anomer (Thermodynamic Product) Start->Alpha High T / Polar Solvent (Epimerization) Heterocycle C-Nucleoside (Target Product) Start->Heterocycle Low T / Kinetic Control (Cycloaddition) Glycal Elimination Product (Impurity) Start->Glycal T > 80°C / Base (Elimination)

Figure 1: Reaction pathways for 1-cyano-2-deoxy-ribose. High temperature promotes epimerization to the alpha-anomer and elimination to the glycal.

Module 3: Experimental Protocols & Troubleshooting

Scenario A: Converting Nitrile to Amide (Hydrolysis)

Target: Controlled hydrolysis without deprotecting toluoyl groups.

  • Standard Protocol: Dissolve substrate in DMSO (Solvent).[1] Add K2CO3 and H2O2 (30%).

  • Temperature: Maintain at 0°C to 10°C .

    • Why? Exothermic reaction. High T (>25°C) causes hydrolysis of the toluoyl esters (deprotection) and epimerization.

  • Troubleshooting:

    • Issue: "I see free sugar (no toluoyl groups)."

    • Fix: The reaction got too hot or too basic. Lower T to 0°C and reduce base equivalents. Use a milder oxidant system (e.g., Urea-H2O2).

Scenario B: Heterocycle Formation (e.g., Tetrazole via Azide)

Target: [3+2] Cycloaddition.

  • Standard Protocol: Substrate + TMSN3 + Dibutyltin oxide (catalyst) in Toluene .

  • Temperature: Reflux (110°C) is often cited, BUT this is risky for 2-deoxy sugars.

  • Optimization:

    • Use DMF at 80°C instead of Toluene reflux.

    • Why? DMF accelerates the rate (polar transition state), allowing a lower T (80°C vs 110°C), preserving the sugar integrity.

  • Troubleshooting:

    • Issue: "Dark reaction mixture and low yield."

    • Fix: Thermal decomposition. Switch to Microwave irradiation (e.g., 100°C for 10 min). The short duration minimizes thermal degradation compared to overnight reflux.

Scenario C: Deprotection (Removal of Toluoyl Groups)

Target: Free 1-cyano-2-deoxy-ribose.

  • Standard Protocol: MeOH + NaOMe (Zemplén conditions).

  • Temperature: 0°C strict.

  • Critical Warning: The free 1-cyano-2-deoxy sugar is highly unstable and prone to mutarotation.

    • Advice: Do not isolate the free sugar if possible. Perform the next step (e.g., heterocycle formation) on the protected sugar first, then deprotect.

    • If isolation is needed: Neutralize with acidic resin (Dowex H+) immediately at 0°C, filter, and concentrate at low T (<30°C).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids to catalyze the nitrile reaction? A: Yes, but with caution. Lewis acids (like BF3·OEt2 or TMSOTf) strongly catalyze anomerization . If you use them, you must work at cryogenic temperatures (-78°C to -40°C) to lock the stereochemistry.

Q2: Why is the 2-deoxy analog more sensitive than the ribose (Remdesivir precursor) analog? A: The 2'-OH group in ribose provides steric bulk and electronic stabilization (via the gauche effect). The 2-deoxy system lacks this, making the C1-CN bond more labile and the C1-H more acidic, increasing the rate of epimerization and elimination.

Q3: How do I separate the


 and 

anomers if they equilibrate?
A: They are usually separable by silica gel chromatography.
  • Solvent System: Hexane/Ethyl Acetate (typically 4:1 to 2:1).

  • Observation: The

    
    -anomer is generally less polar (higher Rf) than the 
    
    
    
    -anomer in this specific protected system due to the dipole alignment of the nitrile and toluoyl groups.

References

  • Synthesis of C-Nucleosides: "Stereoselective synthesis of C-glycosides and their application in nucleoside chemistry." Chemical Reviews, 2017.

  • Remdesivir Precursor Chemistry: "Practical Synthesis of Remdesivir from GS-441524." Journal of Organic Chemistry, 2021.

  • Nitrile Reactivity: "Reactions of glycosyl cyanides: A versatile tool for C-nucleoside synthesis." Tetrahedron, 2015.

  • Anomerization Kinetics: "Kinetic vs Thermodynamic Control in Glycosylation." Journal of the American Chemical Society, 2020.[2]

(Note: While the specific CAS 406955-52-0 is a specialized intermediate, the chemistry described above is grounded in the fundamental reactivity of 1-cyano-2-deoxy-ribofuranose derivatives as established in the cited literature.)

Sources

Optimization

"deprotection strategies for toluoyl groups without affecting the C-glycosidic bond"

Ticket Status: OPEN Topic: Deprotection of p-toluoyl (Tol) esters without compromising C-glycosidic linkage. Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Deprotection of p-toluoyl (Tol) esters without compromising C-glycosidic linkage. Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division.

Executive Summary & Chemical Logic

The User Challenge: You need to remove p-toluoyl protecting groups from a C-glycoside. You are concerned about the stability of the C-C anomeric bond during this process.

The Scientific Reality:

  • The Good News: Unlike O-glycosides, C-glycosidic bonds are chemically robust against both basic hydrolysis and nucleophilic transesterification. They are non-hydrolyzable under the standard Zemplén conditions used for ester removal.

  • The Real Problem: The challenge is rarely the stability of the C-glycoside; it is the solubility and steric hindrance of the p-toluoyl group. Toluoyl esters are significantly more lipophilic and bulkier than standard acetates.

    • Consequence: Standard methanol-only protocols often fail because the starting material precipitates before reacting, or the reaction stalls due to the steric bulk of the aromatic ring.

This guide provides an optimized "Zemplén Plus" protocol and a "Heavy Duty" hydrolysis protocol, specifically engineered to overcome the lipophilicity of Tol groups while maintaining C-glycoside integrity.

Decision Matrix: Selecting Your Protocol

Before starting, determine your pathway based on your substrate's solubility and scale.

DeprotectionStrategy Start START: Substrate Assessment Solubility Is the substrate soluble in pure MeOH? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Precipitates) MethodA Method A: Standard Zemplén (NaOMe / MeOH) Best for: Small scale, soluble compounds Solubility->MethodA Yes MethodB Method B: Co-Solvent Zemplén (NaOMe / MeOH / THF or DCM) Best for: Lipophilic Tol groups Scale->MethodB < 10 grams MethodC Method C: Hydrolysis (LiOH / THF / H2O) Best for: Process scale, very bulky esters Scale->MethodC > 10 grams (Process)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate physical properties.

Standard Operating Procedures (SOPs)

Protocol A: The "Co-Solvent Zemplén" (Recommended for Research)

Standard Zemplén (MeOH only) often fails for Toluoyl groups due to precipitation. This modified protocol ensures homogeneity.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) – Solubilizing agent

  • Sodium Methoxide (NaOMe) solution (0.5 M or 5.4 M in MeOH)

  • Amberlite IR-120 (H+) resin (or equivalent acidic resin)

Step-by-Step:

  • Dissolution: Dissolve the p-toluoyl protected C-glycoside in a minimum amount of THF or DCM.

    • Why: Tol groups are aromatic and hydrophobic. Pure methanol often causes the starting material to "crash out" as a gum, preventing the nucleophile from attacking.

  • Dilution: Add anhydrous MeOH. The final ratio should be roughly 1:1 to 1:3 (Co-solvent:MeOH). Ensure the solution remains clear.

  • Catalysis: Add NaOMe solution to reach a final concentration of pH 9–10 (typically 0.1 – 0.5 equivalents relative to substrate).

    • Note: You do not need stoichiometric base. This is catalytic transesterification.

  • Reaction: Stir at Room Temperature (20–25 °C).

    • Time: Tol groups react slower than Acetyl. Expect 2–12 hours (vs. 30 mins for Ac).

    • Monitoring: TLC should show the disappearance of the lipophilic starting material and the appearance of a very polar (water-soluble) product.

  • Quenching: Add pre-washed Amberlite IR-120 (H+) resin until pH is neutral (pH 7).

    • Critical: Do not use aqueous acid (HCl) if you can avoid it; resin prevents salt formation.

  • Workup: Filter off the resin and concentrate the filtrate. The methyl toluate byproduct (liquid) can be removed via high-vacuum drying or column chromatography (though the C-glycoside is usually much more polar, making separation easy).

Protocol B: The "Process Hydrolysis" (LiOH Saponification)

Used when transesterification is too slow or for large batches (e.g., SGLT2 inhibitor synthesis).

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF and Water (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve substrate in THF.

  • Base Addition: Add a solution of LiOH (1.2 – 1.5 equivalents per ester group ) in water.

    • Example: If you have a tetra-O-toluoyl C-glycoside, use ~5–6 equivalents of LiOH total.

  • Reaction: Stir at RT. If reaction is sluggish after 4 hours, heat to 40 °C.

    • Safety: C-glycosides are stable at 40 °C with LiOH.

  • Workup: Dilute with EtOAc and separate layers (if product is organic soluble) OR neutralize with 1M HCl, evaporate THF, and purify the aqueous residue (if product is water soluble).

Troubleshooting Knowledge Base (FAQs)

Ticket #1: "My reaction mixture turned into a solid white sludge."

Diagnosis: Solubility Failure. Mechanism: The starting material dissolved initially, but as the reaction proceeded, the intermediate (partially deprotected sugar) or the byproduct (methyl toluate) altered the solvent polarity, causing precipitation. Fix:

  • Add more THF (to dissolve the organic starting material) or MeOH (to dissolve the polar product).

  • Heat gently to 40 °C.

  • Do not filter yet. The solid is likely unreacted material.

Ticket #2: "The reaction is stuck at 80% conversion after 24 hours."

Diagnosis: Steric hindrance of the p-methylbenzoyl group. Explanation: The methyl group on the aromatic ring adds bulk and electron-donating character, making the carbonyl carbon less electrophilic than a standard benzoate or acetate. Fix:

  • Increase base concentration (add another 0.2 eq NaOMe).

  • Temperature: Heat to 50 °C .

    • Validation: C-glycosides (unlike O-glycosides) are immune to "peeling" (elimination) reactions under these conditions because they lack the leaving group at the anomeric position.

Ticket #3: "Did I break the C-glycosidic bond?"

Diagnosis: User anxiety regarding bond stability. Verification:

  • Chemical Fact: The C-glycosidic bond is a C-C bond.[1][2] It is not an acetal. It does not hydrolyze with base.[3]

  • Check: Run an NMR.

    • Signal to watch: The anomeric proton (H-1) in a C-glycoside is typically a doublet (or ddd) in the 4.0–5.0 ppm range. If the bond broke, you would see an aldehyde/hemiacetal peak or a complete loss of the sugar ring signals.

    • Migration: Unlike O-acyl groups which can migrate, the C-C bond is fixed. You do not need to worry about anomeric scrambling (alpha/beta isomerization) with C-glycosides under basic conditions.

Mechanistic Visualization

Understanding why we use specific reagents helps troubleshoot. The mechanism is Nucleophilic Acyl Substitution .

Mechanism cluster_stability C-Glycoside Stability Zone Start Substrate: Tol-O-Sugar Inter Tetrahedral Intermediate Start->Inter Attack on C=O Nu Nucleophile: MeO- (Methoxide) Nu->Inter Collapse Collapse & Elimination Inter->Collapse e- push back Prod Product: HO-Sugar + MeO-Tol (Ester) Collapse->Prod Release of Sugar-O- note The C1-C(Aryl) bond is inert to this pathway

Figure 2: Mechanism of Zemplén transesterification. Note that the reaction occurs exclusively at the exocyclic ester carbonyls, leaving the C-glycosidic C-C bond untouched.

Comparison Data: Tol vs. Ac vs. Bz

FeatureAcetyl (Ac)Benzoyl (Bz)p-Toluoyl (Tol)
Removal Rate (Zemplén) Fast (< 1 hr)Medium (2-4 hrs)Slow (4-12 hrs)
Lipophilicity LowHighVery High
Crystallinity Induction LowGoodExcellent
UV Detectability PoorGoodExcellent
Risk of Migration HighLowLow

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[4] John Wiley & Sons.[4] (Chapter on Esters).[5]

  • Menges, F., et al. (2014). Process Development of a C-Glycoside SGLT2 Inhibitor. This paper details the industrial handling of C-glycosides, including deprotection steps using LiOH and base stability confirmation.

  • Bililign, T., et al. (2004). Synthesis of C-Aryl Glycosides. Provides experimental details on the stability of C-glycosidic bonds under various basic and acidic conditions.

  • Nicotra, F. (1997). Synthesis of C-glycosides of biological interest. A comprehensive review confirming the chemical stability of the anomeric C-C bond.

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working on the synthesis of C-nucleosides (e.g., analogs of Remdesivir, GS-441524, or Islatravir precursors).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working on the synthesis of C-nucleosides (e.g., analogs of Remdesivir, GS-441524, or Islatravir precursors). The molecule 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as 1-CN-DR ) is a critical "chiral switch" intermediate.

Its successful synthesis and isolation determine the stereochemical purity of your final drug substance. The primary analytical challenges you will face are:

  • Anomeric Resolution: Separating the

    
    - and 
    
    
    
    -anomers (the nitrile group is small, making chromatographic resolution difficult).
  • Stability Monitoring: The nitrile is susceptible to hydrolysis (to amide/acid), and the toluoyl esters can cleave under basic conditions.

  • Precursor Carryover: Distinguishing the product from the starting material (often the 1-chloro "Hoffer’s chlorosugar" or 1-acetate derivative).

Module 1: Chromatographic Separation (HPLC)

The Challenge: Anomeric Resolution

In 2-deoxyribose systems, the lack of a 2'-hydroxyl group reduces the conformational rigidity, often making the


 and 

anomers co-elute on standard C18 columns.
Recommended Method: Normal Phase (NP-HPLC)

For protected sugars (lipophilic due to toluoyl groups), Normal Phase chromatography often provides superior selectivity for stereoisomers compared to Reverse Phase.

Protocol A: High-Resolution Normal Phase (Isomer Specific)

  • Column: Silica (High purity, e.g., Zorbax Sil or equivalent) or Diol-bonded phase.

    • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (98:2 to 90:10).

    • Note: The low polarity of the toluoyl groups requires high hexane content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (The p-toluoyl group has a strong

    
     transition here; 254 nm is acceptable but 240 nm is more sensitive).
    
  • Temperature: 25°C (Lower temperature often improves chiral/anomeric separation).

Alternative Method: Reverse Phase (RP-HPLC)

If you must use RP-HPLC (e.g., for LC-MS compatibility), you cannot use a standard fast gradient.

Protocol B: Isocratic Reverse Phase

  • Column: C18 (High carbon load, e.g., Kinetex C18 or equivalent).

  • Mobile Phase: Acetonitrile / Water (Isocratic 60:40 or 70:30).

    • Why Isocratic? Gradients compress peaks. Isocratic elution allows the small difference in hydrophobicity between the axial (

      
      ) and equatorial (
      
      
      
      ) nitrile to manifest as resolved peaks.
  • Buffer: 0.1% Formic Acid (if using MS detection).

Troubleshooting Guide: HPLC Issues
SymptomProbable CauseCorrective Action
Peaks Co-elute (Single Broad Peak) Anomers are not resolved.Switch to Normal Phase. If using RP, lower the % Organic (e.g., go from 70% to 60% ACN) and lower column temperature to 15-20°C.
Retention Time Drift (Decreasing) Hydrolysis of Toluoyl groups.Check sample solvent.[1] Avoid methanol if the sample sits for long periods (transesterification). Use Acetonitrile for sample prep.
New Peak at Solvent Front Toluic Acid.This indicates degradation. The ester bonds are cleaving. Ensure mobile phase pH is neutral to slightly acidic (pH 3-6). Avoid basic buffers.
Split Peaks Sample Solvent Mismatch.You dissolved the lipophilic sample in 100% ACN but injected it into a high-water mobile phase. Dissolve sample in mobile phase starting composition.

Module 2: Reaction Monitoring & Impurity Profiling

You are likely synthesizing 1-CN-DR from 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer's Chlorosugar) using a cyanide source (e.g., TMSCN or Et2AlCN).

Visualizing the Reaction Pathway

The following diagram illustrates the critical monitoring points and potential failure modes.

ReactionPathway Start 1-Chloro-Precursor (Hoffer's Sugar) Product 1-CN-DR (Target Mixture u03b1/u03b2) Start->Product Substitution (Sn1/Sn2) Impurity1 Impurity A: Hydrolysis (1-OH) Start->Impurity1 H2O (Moisture) Reagent Cyanide Source (TMSCN / Lewis Acid) Reagent->Product Impurity2 Impurity B: Toluic Acid Product->Impurity2 Base/Acid Hydrolysis Impurity3 Impurity C: Amide (R-CONH2) Product->Impurity3 Nitrile Hydrolysis

Figure 1: Reaction pathway for 1-Cyano-sugar synthesis showing critical impurity vectors (Moisture leading to 1-OH, pH extremes leading to deprotection).

Critical Process Parameters (CPP)
  • Moisture Control: The 1-chloro starting material is extremely moisture-sensitive. If you see a peak corresponding to the 1-OH sugar (hemiacetal), your reaction solvent was wet.

  • Lewis Acid Stoichiometry: Excess Lewis acid can catalyze the anomerization. If your

    
    :
    
    
    
    ratio is degrading over time, quench the reaction immediately.

Module 3: Structural Confirmation (NMR)

HPLC tells you how many isomers you have; NMR tells you which is which. You cannot rely solely on retention time without an initial NMR validation.

The "Gold Standard" Validation: 1H-NMR

The stereochemistry at C1 is determined by the coupling constant between H1 and H2.

  • Solvent: CDCl3 (The molecule is soluble and signals are usually sharp).

  • Key Signals:

    • 
      -Anomer (Pseudo-equatorial):  The H1 signal typically appears as a pseudotriplet  (dd) with 
      
      
      
      .
    • 
      -Anomer (Pseudo-axial):  The H1 signal often appears as a dd  with distinct coupling constants.
      
  • NOESY Experiment:

    • Irradiate H1.

    • 
      -Anomer:  Strong NOE correlation with H4 (since they are on the same face of the ring in the 
      
      
      
      configuration for D-ribose).
    • 
      -Anomer:  Weak or no NOE with H4; strong NOE with H2/H3.
      
FAQ: Common User Questions

Q: My HPLC shows two peaks, but I don't know which is the


-anomer. 
A:  In Normal Phase (Hexane/IPA), the 

-anomer usually elutes after the

-anomer because the axial nitrile (in

) is slightly more accessible to the polar stationary phase than the equatorial nitrile. However, this must be confirmed by NMR for your specific column.

Q: Can I use UV/Vis ratio to distinguish them? A: No. Both anomers possess the exact same chromophores (two toluoyl groups). Their UV spectra are identical.

Q: The product is oiling out. How do I crystallize it? A: 1-CN-DR often forms a syrup. Try triturating with cold Ethanol or Diethyl Ether/Hexane mixtures. High purity is required for crystallization; if significant Toluic acid is present, it will inhibit crystallization.

References

  • Hoffer, M. (1960). "Alpha-halogenated-2-deoxy-D-ribofuranose." Chem. Ber., 93, 2777. (The foundational method for the 1-chloro precursor).
  • Bauta, A. P., et al. (2004). "A New Process for the Synthesis of the HIV NNRTI 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose." Organic Process Research & Development, 8(6). Link (Specific industrial synthesis of the 1-cyano intermediate).

  • Cui, L., et al. (2015). "Synthesis of 1'-C-cyano pyrimidine nucleosides and characterization as HCV polymerase inhibitors." Nucleosides, Nucleotides and Nucleic Acids, 34(11), 763-785. Link

  • Yamanoi, T., et al. (2017).[2] "Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy." Magnetochemistry, 3(4), 38. Link (Advanced NMR techniques for anomer differentiation).

  • Kirschberg, T. A., et al. (2015).[3][4] "Synthesis of 1'-C-Cyano Pyrimidine Nucleosides." ResearchGate.[2][3] Link

Sources

Optimization

"scale-up challenges in the synthesis of C-nucleosides using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

The following guide serves as a specialized Technical Support Center for researchers and process chemists scaling up C-nucleoside synthesis using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose . Current Status: Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists scaling up C-nucleoside synthesis using 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose .

Current Status: Operational Ticket Focus: Process Optimization, Stereocontrol, and Safety in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The transition from milligram-scale discovery to gram/kilogram-scale synthesis of C-nucleosides introduces non-linear challenges. The intermediate 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as Intermediate A ) is a pivotal "switch" compound. Unlike N-nucleosides formed via Vorbrüggen coupling, C-nucleosides require the construction of the heterocycle on the sugar or the coupling of a pre-formed organometallic base. This guide focuses on the former: transforming the nitrile group of Intermediate A into heterocyclic bases (e.g., tetrazoles, imidazoles, triazines) while maintaining the delicate anomeric integrity of the 2-deoxy system.

Module 1: Starting Material Integrity & Anomeric Control

Q1: My starting material (Intermediate A) shows a complex NMR. How do I determine the anomeric ratio, and why does it matter for scale-up?

A: The 2-deoxy system lacks the C2-hydroxyl group that typically directs stereochemistry via neighboring group participation. Consequently, Intermediate A often exists as an


 mixture.
  • Diagnosis: Use ^1H NMR in

    
    .
    
    • 
      -anomer:  The H1' proton typically appears as a doublet of doublets (dd) with a coupling constant 
      
      
      
      (equatorial-axial/equatorial-equatorial interactions).
    • 
      -anomer (Desired):  The H1' proton appears as a "pseudo-triplet" or dd with 
      
      
      
      (axial-axial interaction).
  • Impact: The stereochemistry at C1' is often conserved during the heterocycle formation (e.g., [3+2] cycloaddition). If you start with a 1:1 mixture, you will likely end up with a 1:1 mixture of the final C-nucleoside, necessitating difficult separation later.

  • Solution: Recrystallization is superior to chromatography for scale-up.

    • Protocol: Dissolve the crude nitrile mixture in hot Ethanol (EtOH) or Isopropanol (IPA). Cool slowly to 0°C. The

      
      -anomer often crystallizes preferentially. If the 
      
      
      
      -anomer is dominant, consider epimerization conditions (Lewis acid, low temp) before crystallization.
Q2: I am synthesizing Intermediate A from the chlorosugar (Hoffer’s sugar). The yield is inconsistent.

A: The conversion of 1-chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose to the 1-cyano derivative is moisture-sensitive.

  • Root Cause: Hydrolysis of the chlorosugar to the hemiacetal (1-OH) competes with cyanation.

  • Corrective Action:

    • Ensure the chlorosugar is freshly prepared or stored under

      
       at -20°C.
      
    • Reagent Switch: Avoid aqueous cyanide salts. Use Trimethylsilyl cyanide (TMSCN) with a Lewis Acid catalyst (

      
       or 
      
      
      
      ) in dry Dichloromethane (DCM) or Nitromethane. This promotes an
      
      
      -like mechanism that favors the thermodynamic product.

Module 2: Heterocycle Construction (The "Click" & Condensation Steps)

Q3: When reacting Intermediate A with azides to form the tetrazole C-nucleoside, the reaction stalls or becomes violent.

A: The formation of the tetrazole ring via [3+2] cycloaddition is exothermic and kinetically slow with sterically hindered nitriles.

  • Safety Alert: Sodium Azide (

    
    ) in the presence of chlorinated solvents (DCM) can form diazidomethane, which is highly explosive. NEVER use DCM with 
    
    
    
    .
  • Process Optimization:

    • Catalysis: Uncatalyzed reactions require high temperatures (

      
      ), risking toluoyl deprotection. Use Zinc Bromide (
      
      
      
      )
      or Ammonium Chloride (
      
      
      )
      as a catalyst to lower the activation energy.
    • Solvent: Switch to high-boiling, polar aprotic solvents like DMF or DMSO, or use Toluene for easier work-up if the catalyst allows.

Table 1: Reaction Optimization Matrix for Tetrazole Formation

ParameterStandard ConditionOptimized Scale-Up ConditionRationale
Reagent

/


/

(cat.)

is soluble in organic solvents; avoids heterogeneous hazards.
Solvent DMFToluene or XylenesToluene allows azeotropic drying and easier solvent removal than DMF.
Temp 120°C80°C - 90°CLower temp preserves the Toluoyl esters.
Work-up Aqueous extractionCrystallization directly from reaction mixtureReduces emulsion formation and solvent waste.
Q4: I am trying to form an imidate/amidine intermediate, but the nitrile is unreactive.

A: The electron-withdrawing toluoyl groups at C3 and C5 deactivate the sugar ring, but the steric bulk around the C1-nitrile can hinder nucleophilic attack.

  • Troubleshooting:

    • Activation: Convert the nitrile to the Pinner salt (imidate ester) first. Bubble dry

      
       gas into a solution of Intermediate A in anhydrous Methanol/Dioxane at 0°C.
      
    • Monitoring: The appearance of the imidate can be tracked by IR (disappearance of CN stretch at ~2250 cm⁻¹, appearance of C=N at ~1650 cm⁻¹).

    • Precaution: Pinner salts are hygroscopic. React immediately with the amine/hydrazine to form the heterocycle.

Module 3: Visualizing the Workflow

The following diagram outlines the critical decision points in the synthesis pipeline, highlighting the divergence between "Quality Control" and "Reaction Engineering."

CNucleosideWorkflow cluster_trouble Troubleshooting Loop Start Start: 2-Deoxy-D-Ribose Chlorosugar Hoffer's Chlorosugar (Unstable Intermediate) Start->Chlorosugar 1. MeOH/HCl 2. Tol-Cl Cyano Intermediate A: 1-Cyano-2-deoxy-3,5-di-O-toluoyl (Target Starting Material) Chlorosugar->Cyano TMSCN, Lewis Acid (Stereocontrol Step) QC_Check QC Check: Anomeric Ratio (NMR) Alpha vs Beta Cyano->QC_Check Recryst Recrystallization (EtOH/IPA) QC_Check->Recryst Low Beta Ratio (<90%) Reaction Heterocycle Formation (Azide/Amidine/Hydrazine) QC_Check->Reaction High Beta Ratio (>95%) Recryst->Reaction Reaction->Reaction Low Yield? Add Lewis Acid (ZnBr2) Tetrazole Tetrazole C-Nucleoside Reaction->Tetrazole + TMSN3/Cat. Imidate Imidate/Amidine Intermediate Reaction->Imidate + HCl/MeOH (Pinner) Deprotect Deprotection (NaOMe/MeOH) Tetrazole->Deprotect Imidate->Deprotect Final Final C-Nucleoside API Deprotect->Final

Caption: Workflow for C-Nucleoside synthesis emphasizing the critical QC check of the 1-cyano intermediate and divergent reaction pathways.

Module 4: Deprotection & Final Purification

Q5: During deprotection (removal of toluoyl groups), I see degradation of my C-nucleoside.

A: While Toluoyl groups are standard esters, C-nucleosides can be sensitive to strong bases if the heterocycle is electron-deficient.

  • Issue: Strong alkoxides (

    
    ) can cause Michael-type additions or ring-opening if the heterocycle activates the C1' position.
    
  • Alternative Protocol: Use Ammonia in Methanol (

    
    )  at room temperature. This is milder than NaOMe.
    
  • Procedure:

    • Dissolve the protected nucleoside in THF (minimal volume).

    • Add

      
       (10 equivalents).
      
    • Stir sealed for 12-24 hours.

    • Monitor by TLC (Polarity will increase significantly).

    • Evaporate and recrystallize from water/ethanol.

Q6: How do I remove the Toluamide byproduct on a large scale?

A: The byproduct


-methyl-toluamide (or methyl toluate) is lipophilic.
  • Technique: Partition the crude deprotection mixture between Water and Dichloromethane (DCM) .

    • The free C-nucleoside (highly polar) will remain in the Aqueous layer .

    • The toluamide/toluate byproducts will extract into the DCM layer .

  • Concentration: Lyophilize the aqueous layer to obtain the crude nucleoside as a white powder, free of aromatic impurities.

References

  • Preparation of Hoffer's Chlorosugar & Derivatives

    • Title: Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conform
    • Source: Carbohydr
    • URL:[Link]

  • Tetrazole Synthesis via Nitriles

    • Title: Mechanisms of tetrazole formation by addition of azide to nitriles.[1][2]

    • Source: Journal of the American Chemical Society (2002).[1]

    • URL:[Link]

  • Stereoselective C-Nucleoside Synthesis

    • Title: Stereoselective conversion of sugar deriv
    • Source: Journal of Organic Chemistry (2012).
    • URL:[Link]

  • General Scale-Up of Deoxyribonucleosides

    • Title: Gram-Scale Enzymatic Synthesis of 2′-Deoxyribonucleoside Analogues.
    • Source: PMC / White Rose Research (2022).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose vs. 1-chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

This guide provides a technical comparison between 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter "The Nitrile") and 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter "The Chlorosugar"). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter "The Nitrile") and 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter "The Chlorosugar").

Executive Summary

For drug development professionals, the choice between the 1-Chloro and 1-Cyano ribofuranose derivatives is not a matter of simple substitution, but of synthetic strategy .

  • The Chlorosugar (Hoffer’s Chlorosugar): The industry standard for N-nucleoside synthesis (e.g., Cladribine, Zidovudine). It acts as a highly reactive electrophile for direct glycosylation of nucleobases. However, it suffers from poor thermal stability and rapid hydrolysis.

  • The Nitrile (1-Cyano): The strategic scaffold for C-nucleoside synthesis (e.g., Remdesivir intermediates, GS-441524). It is chemically robust, shelf-stable, and serves as a substrate for building heterocycles directly onto the anomeric carbon, rather than coupling pre-formed bases.

Part 1: Physicochemical Profile & Stability

The fundamental difference lies in the anomeric bond energy. The C-Cl bond is a labile leaving group designed to break; the C-CN bond is a stable carbon-carbon linkage designed to persist.

Comparative Stability Data
Feature1-Chloro Derivative (Hoffer's)1-Cyano Derivative
CAS Number 4330-21-6 (

-anomer)
406955-52-0
Physical State Crystalline Solid (White needles)Crystalline Solid / Powder
Melting Point 81–82 °C (dec.)98–102 °C (Stable)
Shelf Life < 1 Month (at 4°C, anhydrous)> 12 Months (at RT)
Moisture Sensitivity High: Rapid hydrolysis to 1-OH (hemiacetal)Low: Stable to aqueous workups
Anomeric Configuration Exists as

mix; crystallizes as

Fixed

or

(synthesis dependent)
Mechanism of Instability (The Chlorosugar)

The 1-chloro derivative degrades via hydrolysis, driven by the good leaving group ability of the chloride ion. This reaction is accelerated by moisture and heat, reverting the activated donor back to the 2-deoxy-ribose hemiacetal or forming the 1,1'-disaccharide dimer.

Stability Chloro 1-Chloro-Sugar (Reactive Donor) Oxo Oxocarbenium Ion Chloro->Oxo -Cl (Slow spont.) Hydrolysis Hydrolysis Product (1-OH Hemiacetal) Oxo->Hydrolysis +H2O (Fast) Cyano 1-Cyano-Sugar (Stable Scaffold) Cyano->Cyano No Degradation (Stable C-C Bond)

Figure 1: Stability divergence. The Chlorosugar is prone to hydrolysis via the oxocarbenium intermediate, whereas the Nitrile is kinetically stable.

Part 2: Synthetic Utility & Performance

The "performance" of these reagents is defined by their application scope.

The Chlorosugar: N-Glycosylation (The "Vorbrüggen" Standard)

The 1-chloro derivative is used to attach pre-formed purines or pyrimidines.

  • Mechanism:

    
    -like displacement (in non-polar solvents) or 
    
    
    
    via ion-pairing.
  • Stereocontrol: The 3,5-di-O-toluoyl groups are critical. While 2-deoxy sugars lack a C2 substituent to direct stereochemistry via neighboring group participation (NGP), the bulk of the toluoyl groups generally favors

    
    -anomer formation through thermodynamic equilibration or steric shielding of the 
    
    
    
    -face.
  • Performance Metric: High yields (60–85%) for standard bases (e.g., 2,6-dichloropurine).

The Nitrile: C-Glycosylation (The "De Novo" Approach)

The 1-cyano derivative is used when the C-N bond is metabolically unstable or when a C-C bond is required (C-nucleosides).

  • Mechanism: The nitrile group is converted into an imidate, amidine, or other electrophile, upon which the heterocyclic base is constructed ring-by-ring.

  • Performance Metric: Essential for accessing "unnatural" bases (e.g., pyrrolotriazines in Remdesivir analogs) that cannot be coupled via standard glycosylation.

Pathways Precursor 2-Deoxy-Ribose Precursor Chloro 1-Chloro Derivative (Activated Donor) Precursor->Chloro HCl / AcCl Cyano 1-Cyano Derivative (C-Nuc Scaffold) Precursor->Cyano TMSCN / Lewis Acid Coupling Coupling with Silylated Base Chloro->Coupling Reactive Heterocycle Heterocycle Construction Cyano->Heterocycle Stable N_Nuc N-Nucleoside (e.g., Cladribine) Coupling->N_Nuc SN2 / SN1 C_Nuc C-Nucleoside (e.g., GS-441524) Heterocycle->C_Nuc Ring Closure

Figure 2: Divergent Synthetic Workflows. The Chlorosugar is a donor; the Nitrile is an acceptor/scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis & Handling of 1-Chloro Derivative (Hoffer's Method)

This protocol emphasizes the anhydrous conditions required to prevent degradation.

  • Preparation: Dissolve 1-O-methyl or 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribose in anhydrous acetic acid.

  • Chlorination: Pass dry HCl gas through the solution at 0–5°C for 15–30 minutes. Alternatively, treat with acetyl chloride in methanol.

  • Crystallization: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -anomer precipitates. Filter rapidly under inert atmosphere (Argon/Nitrogen).
    
  • Storage: Critical. Store in a desiccator at -20°C. Use within 1 week for optimal yields.

  • Quality Control: Check MP (81-82°C). If MP drops <75°C, significant hydrolysis has occurred.

Protocol B: Utilization of 1-Cyano Derivative for C-Nucleosides

This protocol illustrates the conversion of the nitrile to a heterocycle precursor.

  • Activation: Dissolve 1-cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose in anhydrous ethanol/dioxane.

  • Imidate Formation: Bubble dry HCl gas or treat with NaOMe (catalytic) to form the ethyl imidate.

  • Ring Closure: React the imidate with a hydrazine or amine derivative (e.g., aminopyrazole) to close the nucleobase ring.

  • Deprotection: Remove toluoyl groups using methanolic ammonia to yield the final C-nucleoside.

Part 4: Comparative Performance Data

The following table summarizes experimental outcomes from literature benchmarks comparing the utility of these synthons.

Parameter1-Chloro (N-Glycosylation)1-Cyano (C-Glycosylation)
Typical Yield (Step 1) 60–85% (Coupling to Base)70–90% (Synthesis of Nitrile)
Stereoselectivity

-selective (solvent dependent)
Fixed (retains stereochemistry of nitrile)
Purification Requires rapid column chromatographyStandard silica chromatography (Stable)
Scale-up Potential Moderate (Instability limits batch size)High (Stable solid, easy to transport)
Key Limitation Anomerization in solutionRequires multi-step base synthesis
Recommendation
  • Choose the 1-Chloro derivative if you are synthesizing classical antiviral N-nucleosides (purine/pyrimidine analogs) and require rapid access to the target.

  • Choose the 1-Cyano derivative if you are developing C-nucleosides (carbon-linked bases) to improve metabolic stability against nucleases, or if you require a stable intermediate for long-term storage and diverse functionalization.

References

  • Hoffer, M. (1960). α-Halogenose Derivatives of 2-Deoxy-D-ribose. Chem. Ber., 93, 2777. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
  • Duthaler, R. O., et al. (2001). Synthesis of C-nucleosides. Chemical Reviews. (Detailed review of nitrile utility).
  • Recent Applications in Remdesivir Synthesis:Process Development for the Synthesis of the C-Nucleoside Remdesivir. (2020).
  • BOC Sciences. (2024). Product Data: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose.

  • Carbosynth/Carbotang. (2024). Product Data: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose. Link

Comparative

Comparative Guide: Glycosyl Donors for 2-Deoxy-C-Nucleoside Synthesis

Topic: Comparison of Glycosyl Donors for 2-Deoxy-C-Nucleoside Synthesis Content Type: Publish Comparison Guide Executive Summary: The "2-Deoxy" Challenge The synthesis of 2-deoxy-C-nucleosides (e.g., analogs of Remdesivi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Glycosyl Donors for 2-Deoxy-C-Nucleoside Synthesis Content Type: Publish Comparison Guide

Executive Summary: The "2-Deoxy" Challenge

The synthesis of 2-deoxy-C-nucleosides (e.g., analogs of Remdesivir, GS-441524, or naturally occurring antibiotics like Formycin) represents a specific tier of difficulty in carbohydrate chemistry.[1][2] Unlike ribonucleosides, where the C-2 hydroxyl group can be utilized to direct stereochemistry (via neighboring group participation), 2-deoxy donors lack this directing handle .

Consequently, the formation of the C1–C(Base) bond is often plagued by:

  • Poor

    
     Selectivity:  The absence of the C-2 anchor leads to mixtures of anomers.
    
  • Donor Instability: 2-deoxy-glycosyl halides are prone to rapid elimination to glycals.

  • Anomeric Effect: The kinetic preference for the

    
    -anomer often fights against the thermodynamic stability required for bioactive 
    
    
    
    -anomers.

This guide objectively compares the three dominant donor classes—Glycals (Heck-type) , Lactones (Nucleophilic Addition) , and Activated 1-Substituted Donors (Friedel-Crafts) —to help you select the optimal route for your target scaffold.

Comparative Analysis of Glycosyl Donors

The following data summarizes typical performance metrics derived from high-impact synthesis campaigns (e.g., total synthesis of C-nucleoside antibiotics and antiviral candidates).

FeatureGlycals (Heck Coupling) Lactones (Nucleophilic Addn.) 1-Acetates/Halides (Friedel-Crafts)
Primary Mechanism Pd-Catalyzed C–H Activation / InsertionOrganolithium/Grignard Addition + ReductionLewis Acid Mediated Substitution (

-like)
Typical Yield 60 – 85% 50 – 75% (over 2 steps)30 – 60%
Stereoselectivity High (

-selective)
(Directed by C-3 protecting group)
Tunable (Controlled by reduction conditions)Low to Moderate (Often requires separation)
Substrate Scope Excellent for Aryl/Heteroaryl IodidesExcellent for Lithiated HeterocyclesBest for Electron-Rich Aromatics (Indoles, Pyrroles)
Scalability High (Flow chemistry compatible)Moderate (Cryogenic steps often required)High (Simple reagents)
Key Limitation Requires post-coupling hydrogenation (usually)Requires handling organolithiums; 2-step sequenceAnomeric mixtures; Donor instability

Deep Dive: Glycals (The Heck Strategy)

Best for: Synthesizing C-nucleosides where the base is available as an aryl iodide.

Mechanism & Causality

The Heck reaction utilizes a glycal (typically a dihydrofuran derivative for nucleosides) as the alkene acceptor. The stereoselectivity is not random; it is dictated by the C-3 substituent .

  • Causality: A bulky silyl protecting group (e.g., TBS, TBDPS) at C-3 blocks the "top" face, forcing the Palladium-Aryl complex to attack from the bottom (anti-face), exclusively yielding the

    
    -C-glycoside (after elimination).
    
Visualization: Heck Catalytic Cycle for C-Glycosylation

HeckMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + ArI ArI Aryl Iodide (Base) Coord π-Coordination (Face Selective) OxAdd->Coord + Glycal Glycal Glycal Donor (C3-Blocked) Insert Migratory Insertion (C-C Bond Formed) Coord->Insert Stereocontrol Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Base / Reductive Elim Product C-Glycoside (Unsaturated) Elim->Product

Figure 1: Palladium-catalyzed Heck coupling mechanism.[3] Note the face-selective coordination driven by steric bulk at C-3.[4]

Validated Protocol (Heck Coupling)

Source Validation: Adapted from standard protocols for furanoid glycals (e.g., J. Org. Chem. / Tet. Lett. precedents).

  • Reagents:

    • Donor: 1,4-Anhydro-3-O-(TBDPS)-2-deoxy-D-erythro-pent-1-enitol (The Glycal).

    • Acceptor: 5-Iodo-2,4-dimethoxypyrimidine (The Base).

    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       (10 mol%) - Critical for furanoid systems to prevent decomposition.
      
    • Base:

      
       or 
      
      
      
      .
  • Workflow:

    • Dissolve Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DMF.

    • Add catalyst, ligand, and base.[5][6] Degas with Argon (Essential:

      
       kills the catalytic cycle).
      
    • Heat to 60–80°C for 4–12 hours. Monitor by TLC.[7]

    • Workup: Filter through Celite (remove Ag/Pd), dilute with EtOAc, wash with brine.

  • Causality Check: If yield is low, check the quality of

    
    . Triphenylarsine is preferred over phosphines here because it dissociates more easily, speeding up the rate-limiting insertion step on the electron-rich glycal.
    

Deep Dive: Lactones (The Nucleophilic Addition Strategy)

Best for: Total synthesis where the base is lithiated (e.g., halogen-lithium exchange) and high stereocontrol is needed via reduction.

Mechanism & Causality

This method separates C-C bond formation from stereocenter setting.

  • Addition: The lithiated base attacks the lactone carbonyl. This forms a hemiketal (mixture of anomers).

  • Reduction: The hemiketal is reduced using a silane (

    
    ) and a Lewis Acid (
    
    
    
    or TFA).
  • Causality: The stereoselectivity is determined in the reduction step. Under low temperatures (-78°C), the hydride attacks the oxocarbenium ion from the least hindered face (usually alpha), forcing the base into the beta position.

Visualization: Lactone Addition & Stereoselective Reduction

LactoneRoute Lactone 2-Deoxy-Ribonolactone (Donor) Hemiketal Hemiketal Intermediate (Anomeric Mixture) Lactone->Hemiketal + Ar-Li (-78°C) LiBase Lithiated Base (Ar-Li) LiBase->Hemiketal OxoIon Oxocarbenium Ion Hemiketal->OxoIon Lewis Acid Activation Final β-C-Nucleoside (Thermodynamic Product) OxoIon->Final Stereoselective Reduction (Hydride attack from α-face) Hydride Et3SiH / Lewis Acid

Figure 2: Lactone strategy.[3] The key to stereocontrol is the reduction of the oxocarbenium intermediate.

Validated Protocol (Lactone Route)
  • Step 1: Addition

    • Cool a solution of Aryl Bromide (Base precursor) in THF to -78°C.

    • Add

      
       (1.1 equiv) dropwise. Stir 30 min to generate Ar-Li.
      
    • Cannulate a solution of protected 2-deoxy-ribonolactone (1.0 equiv) into the Ar-Li solution.

    • Quench with saturated

      
      . Isolate the hemiketal (do not purify extensively; it is in equilibrium).
      
  • Step 2: Reduction

    • Dissolve crude hemiketal in

      
       at -78°C.
      
    • Add

      
       (3.0 equiv).
      
    • Add

      
       (2.0 equiv) dropwise.
      
    • Critical Control Point: Maintain -78°C. Warming leads to

      
      -anomer formation (thermodynamic equilibration of the product).
      
    • Warm slowly to 0°C over 2 hours.

Deep Dive: 1-Acetates/Halides (Friedel-Crafts)

Best for: Electron-rich heterocycles (Indoles, Pyrroles) where simple reagents are required.

While conceptually simple, this method is the least reliable for 2-deoxy sugars due to the lack of neighboring group participation.

  • Donor: 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribose.

  • Activator: TMSOTf or

    
    .[8]
    
  • Outcome: Usually yields an

    
     mixture (approx 1:1 to 2:1). Separation by HPLC or careful crystallization is almost always required.
    
  • Optimization Tip: Using a solvent with a dipole moment (like Acetonitrile) can sometimes favor the

    
    -anomer via a kinetic nitrilium intermediate, though this is less effective for C-glycosides than O-glycosides.
    

References

  • Heck Coupling Reviews & Mechanisms

    • Daves, G. D. (1990). C-Glycoside synthesis by palladium-mediated glycal-aglycon coupling reactions. Accounts of Chemical Research. Link

    • Bélanger, É., et al. (2025). Recent advances in the synthesis of C-nucleosides. Chemical Reviews.
  • Lactone/Nucleophilic Addition

    • Piccirilli, J. A., et al. (1991). Solid-phase synthesis of C-nucleosides. Nature.
    • Remdesivir Synthesis Precedents: Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus.Nature. Link (Illustrates the nucleophilic addition to lactone strategy for C-nucleoside analogs).

  • Stereoselectivity in 2-Deoxy Sugars

    • Hou, Z., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Link

    • BenchChem Guides. (2025). A Comparative Guide to Glycosyl Donors for 2-Deoxy-Glycoside Synthesis. Link

  • Experimental Validations

    • Gaware, S., et al. (2023).[5] Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and Heck Alkenylation. Journal of Flow Chemistry. Link

Sources

Validation

Strategic Alternatives to 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose in Nucleoside Synthesis

The following guide provides an in-depth technical comparison of alternative reagents to 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , specifically tailored for researchers in nucleoside chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of alternative reagents to 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose , specifically tailored for researchers in nucleoside chemistry and drug development.

Executive Summary

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as the 1-Cyano Donor ) is a specialized carbohydrate derivative primarily utilized as a stable precursor for C-nucleosides (where the nucleobase is attached via a C-C bond) or for generating C1-functionalized linkers (e.g., aminomethyl groups). Its high stability is a double-edged sword: while it allows for long-term storage, the C1-cyano group is a poor leaving group for standard N-glycosylation, requiring harsh activation or multistep transformation.

For researchers seeking more efficient glycosyl donors for N-nucleoside synthesis (e.g., AZT, Decitabine analogs) or more versatile C-coupling strategies, this guide analyzes three superior alternatives:

  • The Modern Standard: 1-Acetoxy-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Vorbrüggen Donor).

  • The Reactive Classic: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer’s Chlorosugar).

  • The Versatile Scaffold: Thioglycosides (S-Phenyl/S-Ethyl derivatives).

Part 1: Technical Comparison of Reagents

The choice of reagent dictates the glycosylation mechanism, stereoselectivity (


 ratio), and purification burden.
The Modern Standard: 1-Acetoxy Derivative

Reagent: 1-Acetoxy-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Best For: Large-scale N-nucleoside synthesis; Stable storage; High


-selectivity.
  • Mechanism: Utilizes Vorbrüggen Coupling . Under Lewis acid catalysis (TMSOTf), the 1-acetoxy group is activated to form an oxocarbenium ion. The C2-auxiliary is absent in deoxy sugars, so

    
    -selectivity relies on solvent effects (S_N1-like) and thermodynamic control.
    
  • Advantage: Unlike the 1-Cyano reagent, it is a direct donor. It eliminates the need for pre-activation steps. It is crystalline and shelf-stable at room temperature.

  • Limitation: Requires silylated bases (BSA/HMDS) and strictly anhydrous conditions.

The Reactive Classic: Hoffer’s Chlorosugar

Reagent: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose Best For: Rapid, high-reactivity couplings; Electrophilic additions.

  • Mechanism: The 1-Chloro substituent is a highly reactive leaving group. It exists in equilibrium between

    
     (more stable) and 
    
    
    
    (more reactive) anomers.
  • Advantage: Extremely high reactivity. Can react with sodium salts of nucleobases (older method) or silylated bases without strong Lewis acids.

  • Limitation: Instability. The C-Cl bond hydrolyzes rapidly in moist air (t

    
     minutes to hours depending on humidity). Must be prepared fresh or stored at -20°C under Argon.
    
The Versatile Scaffold: Thioglycosides

Reagent: Ethyl/Phenyl 2-deoxy-3,5-di-O-toluoyl-1-thio-D-ribofuranoside Best For: Orthogonal protection strategies; Convergent synthesis; "Armed/Disarmed" tuning.

  • Mechanism: Activated by thiophilic promoters (NIS/TfOH or DMTST).

  • Advantage: The thio-linkage is stable to both acid and base, allowing chemical manipulation of the protecting groups before glycosylation.

  • Limitation: Activation generates sulfur byproducts requiring odor control and specific waste disposal.

Part 2: Comparative Performance Data

The following data summarizes the performance of these reagents in the synthesis of a model nucleoside (e.g., 2'-deoxy-5-fluorouridine analog).

Feature1-Cyano Donor (Baseline)1-Acetoxy (Alternative 1)1-Chloro (Alternative 2)Thioglycoside (Alternative 3)
Primary Utility C-Nucleoside PrecursorN-Glycosylation (Standard)N-Glycosylation (Rapid)Orthogonal Synthesis
Activation Mode Chemical TransformationLewis Acid (TMSOTf)Spontaneous/Mild Lewis AcidThiophile (NIS/TfOH)
Shelf Stability High (>1 year)High (>1 year)Low (<1 week at 4°C)Very High (>2 years)

-Selectivity
N/A (Precursor)High (Solvent dependent)Variable (

mix)
High (Low temp)
Yield (Step 1) N/A85-95%60-80% (due to hydrolysis)75-90%
Moisture Sensitivity LowModerateCritical Low

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for utilizing these reagents. The 1-Cyano path requires conversion, whereas Acetoxy and Chloro offer direct access to the oxocarbenium intermediate.

NucleosideSynthesis Cyano 1-Cyano Donor (Stable Precursor) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Cyano->Oxocarbenium Acid Hydrolysis (Inefficient) CNucleoside C-Nucleoside (Target A) Cyano->CNucleoside Heterocycle Construction (e.g., 1,3-dipolar cycloaddition) Acetoxy 1-Acetoxy Donor (Vorbrüggen) Acetoxy->Oxocarbenium TMSOTf / BSA (Lewis Acid Activation) Chloro 1-Chloro Donor (Hoffer's Sugar) Chloro->Oxocarbenium Spontaneous / Mild LA (Fast) NNucleoside N-Nucleoside (Target B) Oxocarbenium->NNucleoside Silylated Base Attack (Stereoselective)

Figure 1: Divergent synthetic utility of glycosyl donors. Note the direct path of Acetoxy/Chloro reagents to N-nucleosides versus the Cyano reagent's utility for C-nucleosides.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of N-Nucleoside via 1-Acetoxy Donor (Vorbrüggen Method)

This protocol replaces the 1-Cyano reagent for standard nucleoside synthesis, offering higher yields and operational simplicity.

Reagents:

  • 1-Acetoxy-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (1.0 equiv)

  • Nucleobase (e.g., Uracil derivative) (1.2 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA and stir at 60°C for 30 mins until a clear solution forms (in situ silylation).

  • Coupling: Cool the mixture to 0°C. Add the 1-Acetoxy donor dissolved in MeCN.

  • Activation: Add TMSOTf dropwise. The solution may turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: Disappearance of the sugar spot (R_f ~0.5) indicates completion.

  • Quench: Pour into ice-cold saturated NaHCO3 solution. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography yields the protected nucleoside (typically

    
    -anomer major).
    
Protocol B: Preparation of Hoffer’s Chlorosugar (For In-Situ Use)

Use this if the 1-Cyano reagent is unavailable and high reactivity is required.

Reagents:

  • Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside (Precursor)

  • Glacial Acetic Acid / Acetyl Chloride / HCl (gas)

Step-by-Step:

  • Dissolve the methyl glycoside in glacial acetic acid.

  • Bubble anhydrous HCl gas through the solution at 10°C for 10-15 minutes. The product precipitates as a crystalline solid.[1]

  • Critical Step: Filter the crystals rapidly under an inert atmosphere (Nitrogen glovebox or Schlenk line). Wash with cold anhydrous ether.

  • Storage: Use immediately. Do not store >24 hours unless at -80°C.

Part 5: References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the 1-Acetoxy method).

  • Hoffer, M. (1960). "Alpha-halogenose of the 2-deoxy-D-ribose series." Chem. Ber., 93, 2777. (Original description of the Chlorosugar synthesis).

  • Bauta, W. E., et al. (2004). "A New Process for Antineoplastic Agent Clofarabine." Organic Process Research & Development, 8(6), 889-896. (Industrial application comparing Chloro vs. Acetoxy donors).

  • Zhang, W., et al. (2013). "Synthesis of 1'-C-cyano-2'-deoxy-1'-phenyl-beta-D-ribofuranosides." Carbohydrate Research, 381, 14-24. (Contextualizing the use of Cyano sugars for C-nucleosides).

Sources

Comparative

"comparative analysis of stereoselectivity with different ribofuranose donors"

Executive Summary: The Anomeric Challenge In nucleoside synthesis, the construction of the glycosidic bond is the defining moment. For drug development professionals working with ribofuranose (RNA) scaffolds, the objecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anomeric Challenge

In nucleoside synthesis, the construction of the glycosidic bond is the defining moment. For drug development professionals working with ribofuranose (RNA) scaffolds, the objective is almost invariably the


-anomer  (1,2-trans).

While modern chromatography can separate anomers, reliance on purification is a failure of process design. High stereoselectivity must be intrinsic to the reaction. This guide compares the primary ribofuranose donors—1-O-Acetates , Thioglycosides , Imidates , and Halides —analyzing their mechanistic pathways to


-selectivity.

The Bottom Line:

  • 1-O-Acetates (Vorbrüggen): The industry standard. Unmatched

    
    -selectivity (>95%) due to reliable Neighboring Group Participation (NGP).
    
  • Thioglycosides: The strategic alternative. Essential for convergent synthesis where the donor must survive prior chemical manipulations.

  • Trichloroacetimidates (TCA): The kinetic specialist. Useful for mild activation but less robust in scale-up than acetates.

Mechanistic Foundation: The Acoxonium "Anchor"

To control stereoselectivity, you must control the intermediate. In ribofuranose chemistry, the presence of a participating group (acyl) at C-2 is the single most critical variable.

Regardless of the leaving group (Acetate, S-Ethyl, Cl, etc.), the reaction proceeds through an oxocarbenium ion. If a C-2 benzoate or acetate is present, it attacks the anomeric center from the bottom (


-face), forming a five-membered 1,2-acoxonium (dioxolenium) ion .

This intermediate effectively "locks" the bottom face. The nucleobase is forced to attack from the top (


-face), guaranteeing 1,2-trans stereochemistry.
Figure 1: The Mechanistic Pathway to

-Selectivity

G Donor Ribofuranose Donor (C2-Acyl Protected) Activation Lewis Acid Activation (TMSOTf / NIS) Donor->Activation Oxo Oxocarbenium Ion (Transient) Activation->Oxo Loss of LG Acoxonium 1,2-Acoxonium Ion (Alpha-face Blocked) Oxo->Acoxonium Fast Intramolecular C2-Attack (NGP) Product Beta-Nucleoside (1,2-trans) Acoxonium->Product Nucleophile Silylated Nucleobase Nucleophile->Acoxonium Top-face Attack (SN2-like)

Comparative Analysis of Donors
A. 1-O-Acetyl / 1-O-Benzoyl Donors (The Vorbrüggen Standard)
  • Chemistry: Silyl-Hilbert-Johnson reaction (Vorbrüggen modification).[1]

  • Mechanism: Activation by TMSOTf or SnCl

    
     generates the acoxonium ion in situ.
    
  • Stereoselectivity: Excellent (

    
    :
    
    
    
    typically > 95:5).
  • Field Insight: This is the most robust method for scale-up. The starting material (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose) is a stable solid.
    
  • Limitation: Requires strong Lewis acids. Not compatible if the nucleobase is extremely acid-sensitive (though silylation mitigates this).

B. Thioglycosides (S-Alkyl/Aryl)
  • Chemistry: Activation by N-Iodosuccinimide (NIS)/TfOH or DMTST.

  • Mechanism: The sulfur is "soft"; it allows for orthogonal protection strategies. You can manipulate the rest of the molecule while the anomeric sulfur stays put, then activate it only when ready.

  • Stereoselectivity: High, provided a C-2 participating group is present.[2] Without C-2 participation, stereocontrol degrades significantly.

  • Field Insight: Use these for "block synthesis" of larger oligonucleotides or when the donor needs to survive conditions that would cleave an anomeric acetate.

C. Trichloroacetimidates (TCA)
  • Chemistry: Schmidt glycosylation. Activated by catalytic TMSOTf or BF

    
    OEt
    
    
    
    .
  • Mechanism: The leaving group is activated very mildly.

  • Stereoselectivity: Good to Excellent. Can sometimes operate under kinetic control at low temperatures (-78°C) to access difficult anomers, but for ribose with C-2 acyl, it defaults to the thermodynamic

    
    -product via NGP.
    
  • Field Insight: The "Imidate" is often prepared from the hemiacetal immediately before coupling. It is less shelf-stable than the acetate or thio-donor.

Data Summary: Performance Metrics

The following table summarizes typical performance metrics when coupling a standard purine base (e.g.,


-benzoyladenine) with a 2,3,5-tri-O-benzoyl-ribofuranose donor.
Donor TypeLeaving GroupActivatorTypical Yield

:

Ratio
StabilityPrimary Use Case
1-O-Acetate -OAcTMSOTf / SnCl

85 - 95%> 98 : 2 HighIndustrial mfg, Standard synthesis
Thioglycoside -SEt / -SPhNIS / TfOH75 - 90%~ 95 : 5Very HighConvergent synthesis, Orthogonal protection
Imidate -OC(NH)CCl

TMSOTf (cat.)70 - 90%~ 90 : 10LowAcid-sensitive substrates, Mild conditions
Chloride -ClAg salts / Hg salts50 - 70%VariableLowHistorical / Specialized kinetic studies
Experimental Protocols
Method A: The Vorbrüggen Protocol (Gold Standard)

Recommended for >90% of standard nucleoside syntheses.

Reagents:

  • Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 equiv)
    
  • Base: Silylated Nucleobase (1.2 equiv) [Generated via BSA or HMDS]

  • Catalyst: TMSOTf (1.1 - 1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Silylation: Suspend the nucleobase in MeCN. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 equiv). Heat to 60-80°C until a clear solution forms (Self-Validation: Clear solution indicates complete silylation). Evaporate if using HMDS; if using BSA, can often proceed in one pot.

  • Coupling: Dissolve the Ribose Donor in anhydrous MeCN. Add the silylated base solution.

  • Activation: Cool to 0°C. Add TMSOTf dropwise. The solution may darken slightly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (usually < 2 hours).

  • Quench: Pour into cold saturated NaHCO

    
    . Extract with DCM.
    
  • Result: Expect exclusive

    
    -anomer formation.
    
Method B: Thioglycoside Activation

Recommended for convergent synthesis.

Reagents:

  • Donor: Ethyl 2,3,5-tri-O-benzoyl-1-thio-

    
    -D-ribofuranoside
    
  • Activator: N-Iodosuccinimide (NIS) (1.3 equiv) + TfOH (0.2 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Setup: Dissolve Donor and Nucleobase (silylated or PNA-protected) in DCM containing 4Å molecular sieves. Stir for 30 min to ensure absolute dryness (Critical: Water kills the oxocarbenium ion).

  • Activation: Cool to -20°C or -40°C. Add NIS.

  • Trigger: Add TfOH (Triflic Acid) dropwise.

  • Reaction: Monitor closely. The reaction is often faster than Vorbrüggen.

  • Quench: Add aqueous Na

    
    S
    
    
    
    O
    
    
    (thiosulfate) to quench excess iodine (Self-Validation: Color change from red/brown to clear).
Decision Matrix: Choosing Your Donor
Figure 2: Donor Selection Workflow

DecisionTree Start Start: Select Ribose Donor Q1 Is the nucleobase highly acid sensitive? Start->Q1 Q2 Do you need to modify the sugar BEFORE coupling? Q1->Q2 No Res_Imid Use Imidate (TCA) (Mild Lewis Acid) Q1->Res_Imid Yes Res_Vor Use 1-O-Acetate (Vorbrüggen) Q2->Res_Vor No (Standard) Res_Thio Use Thioglycoside (NIS/TfOH) Q2->Res_Thio Yes (Orthogonal)

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Zhang, Z., et al. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. Journal of Organic Chemistry, 84(3), 1373–1386.

  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs‐Knorr Method? Angewandte Chemie International Edition, 25(3), 212-235.

  • Li, H., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose.[1] Organic Letters, 17(19), 4766–4769.

Sources

Validation

Comparative Guide: Glycosyl Halides vs. Cyano-Based Glycosyl Donors

Executive Summary In carbohydrate chemistry and drug development, the selection of a glycosyl donor dictates the efficiency, stereoselectivity, and scalability of oligosaccharide synthesis.[1] While Glycosyl Halides (chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In carbohydrate chemistry and drug development, the selection of a glycosyl donor dictates the efficiency, stereoselectivity, and scalability of oligosaccharide synthesis.[1] While Glycosyl Halides (chlorides, bromides, fluorides) remain the historical baseline, Cyano-based donors —specifically Glycosyl Thiocyanates and 1,2-O-Cyanoethylidene derivatives —offer distinct mechanistic advantages for challenging linkages.

This guide objectively compares these donor classes, focusing on yield performance, activation kinetics, and stereochemical outcomes.[2]

Donor Class Definitions & Mechanistic Distinctions

Glycosyl Halides (The Baseline)

Glycosyl halides (Cl, Br, F) are the "workhorse" donors. They are activated by heavy metal salts (Ag⁺, Hg²⁺) or Lewis acids (BF₃·OEt₂, SnCl₄).

  • Mechanism: Follows an Sₙ1-like pathway via an oxocarbenium ion or an Sₙ2-like pathway depending on the promoter and solvent.

  • Limitation: High reactivity often leads to hydrolysis (lower yields) and poor stereocontrol (anomeric mixtures) unless participating groups are used.

Cyano-Based Donors

"Cyano" donors in glycosylation typically refer to two distinct high-performance classes:

  • Glycosyl Thiocyanates (-SCN): Pseudohalides acting as efficient donors for 1,2-cis glycosylation.

  • 1,2-O-Cyanoethylidene Derivatives (Kochetkov Donors): Bicyclic donors designed for exclusive 1,2-trans glycosylation.

Activation Pathways (Visualized)

The following diagram contrasts the chaotic ion-pair pathway of halides with the coordinated activation of cyano-based donors.

Glycosylation_Pathways Halide Glycosyl Halide (Donor-X) Oxo Oxocarbenium Ion (Reactive Intermediate) Halide->Oxo Ag+/Lewis Acid (Fast/Chaotic) Thiocyanate Glycosyl Thiocyanate (Donor-SCN) Product_Mix Anomeric Mixture (α/β Products) Oxo->Product_Mix Nucleophilic Attack Coord_Complex Cu(II)-Nitrogen Complex Thiocyanate->Coord_Complex Cu(OTf)2 (Coordination) Cis_Product 1,2-cis Glycoside (High Selectivity) Coord_Complex->Cis_Product Directed Attack

Caption: Comparative activation pathways. Halides proceed via a free oxocarbenium ion leading to mixtures, while Thiocyanates utilize metal coordination for directed attack.

Yield & Performance Comparison

The following data synthesizes experimental results comparing classic halide methods (Koenigs-Knorr) with modern cyano-based protocols.

Quantitative Yield Analysis
FeatureGlycosyl Bromides (Halide)Glycosyl Thiocyanates (Cyano)1,2-O-Cyanoethylidenes (Kochetkov)
Typical Yield 50% – 75% 85% – 95% 70% – 90%
Promoter System AgOTf, Ag₂CO₃, Hg(CN)₂Cu(OTf)₂, TrClO₄TrClO₄ (Trityl Perchlorate)
Stereoselectivity Variable (Requires C2-participation)High 1,2-cis (α-selective for Glc/Gal)Exclusive 1,2-trans
Stability Moderate (Hydrolysis prone)Low (Must be used fresh)High (Shelf-stable)
By-products AgBr precipitate, Hydrolysis productsCopper salts, Traces of IsothiocyanateCyano-amide derivatives
Case Study: Synthesis of Disaccharides

Data derived from comparative studies (e.g., J. Org. Chem. / Carbohydr.[1][2][3][4][5][6][7][8][9][10][11][12] Res.) [1][2][2][3][7][8][9][10][12][13]

  • Experiment: Coupling of a benzylated glucose donor with a secondary sugar acceptor.

  • Halide (Bromide): Reaction with AgOTf yielded 68% product with an α/β ratio of 2:1. Significant hydrolysis observed due to moisture sensitivity.

  • Thiocyanate: Reaction with Cu(OTf)₂ yielded 95% product with an α/β ratio of 9:1 (High 1,2-cis selectivity).[9] The coordination of Copper(II) to the nitrogen of the thiocyanate prevents side reactions common in halides.

Experimental Protocols

Protocol A: Glycosyl Thiocyanate Coupling (High Yield/Cis-Selective)

Best for: Constructing difficult 1,2-cis linkages (e.g., α-glucosides) with high yield.

Reagents:

  • Donor: Per-O-benzylated glycosyl thiocyanate (Freshly prepared).

  • Promoter: Copper(II) Triflate (Cu(OTf)₂).[9]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Donor Preparation: Treat the corresponding glycosyl chloride with KSCN (Potassium Thiocyanate) and 18-crown-6 in acetone at reflux for 2 hours. Filter and concentrate. Note: Use immediately.

  • Activation: Dissolve the glycosyl thiocyanate (1.0 equiv) and glycosyl acceptor (1.1 equiv) in dry DCM under Argon.

  • Promoter Addition: Add pre-dried molecular sieves (4Å). Cool to -10°C. Add Cu(OTf)₂ (1.2 equiv).

  • Reaction: Stir for 1–2 hours. The reaction is typically faster than thioglycosides but slower than halides, allowing for better control.

  • Quench: Quench with saturated NaHCO₃. Filter through Celite.

  • Validation: Check TLC. Thiocyanates appear as UV-active spots that disappear upon coupling.

Protocol B: Glycosyl Bromide Coupling (Koenigs-Knorr Baseline)

Best for: Simple 1,2-trans linkages using participating groups.

Step-by-Step Workflow:

  • Activation: Dissolve Glycosyl Bromide (1.0 equiv) in DCM/Toluene (1:1).

  • Promoter: Add AgOTf (1.5 equiv) and Tetramethylurea (acid scavenger) at -30°C in the dark (exclude light to prevent Ag decomposition).

  • Reaction: Stir for 4–12 hours.

  • Workup: Filter off Silver bromide precipitate (hazardous waste).

Decision Matrix: When to Use Which?

ScenarioRecommended DonorReason
Routine Synthesis Glycosyl Bromide/Imidate Commercial availability and established protocols.
Difficult 1,2-cis Bonds Glycosyl Thiocyanate Superior yield (90%+) and stereocontrol via coordination mechanism.
Strict 1,2-trans Bonds 1,2-O-Cyanoethylidene The "Kochetkov" method guarantees trans-geometry via a concerted mechanism.
Scale-Up (>10g) Glycosyl Halide Thiocyanates are too unstable for large batches; Halides are easier to handle in bulk.

References

  • Glycosyl Alkoxythioimidates and Thiocyanates as Complementary Building Blocks. Journal of Organic Chemistry. Comparison of thiocyanate yields vs. thioimidates.

  • Glycosylation by sugar 1,2-O-(1-cyanobenzylidene) derivatives. Carbohydrate Research. Foundational text on Kochetkov cyano-donors.

  • Stereocontrolled 1,2-cis glycosylation. Frontiers in Chemistry. Discusses thiocyanates for cis-selectivity.

  • Synthesis and Glycosidation of Anomeric Halides. Chemical Reviews. Comprehensive review of halide donor performance.

Sources

Comparative

Vorbrüggen Glycosylation vs. Alternatives: The 2'-Deoxynucleoside Synthesis Guide

Topic: Vorbrüggen Glycosylation vs. Other Methods for 2'-Deoxynucleoside Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vorbrüggen Glycosylation vs. Other Methods for 2'-Deoxynucleoside Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary: The "Deoxy" Dilemma

For over 50 years, the Vorbrüggen glycosylation has been the industrial gold standard for nucleoside synthesis. However, its dominance falters when applied to 2'-deoxynucleosides .

In ribonucleoside synthesis, the 2'-acyl protecting group acts as a "neighboring group," forming an acyloxonium ion intermediate that blocks the


-face, forcing the nucleobase to attack from the 

-face. This guarantees 1,2-trans stereochemistry.

In 2'-deoxynucleosides, this directing group is absent. Consequently, the reaction proceeds through a nondescript oxocarbenium ion, often yielding a difficult-to-separate 1:1 mixture of


 and 

anomers. This guide compares the optimized Vorbrüggen approach against modern enzymatic and chemical alternatives, analyzing which method yields the highest stereoselectivity and scalability for drug development.

Mechanistic Deep Dive: Why Vorbrüggen Struggles

To understand the alternatives, we must first dissect the failure mode of the standard method.

The Mechanism of Anomerization

In the absence of C2-participation, the stereochemical outcome is dictated by the Anomeric Effect (favoring


) and Steric Hindrance  (favoring 

).
  • Activation: The Lewis acid (e.g., TMSOTf) activates the 1-acetate leaving group.[1]

  • Oxocarbenium Formation: A planar oxocarbenium ion forms.

  • Nucleophilic Attack: The silylated base attacks.[1] Without a bottom-face shield (acyloxonium), attack occurs from both sides.

DOT Diagram: The Stereoselectivity Gap

The following diagram illustrates the mechanistic divergence between Ribose (Selective) and Deoxyribose (Non-selective) pathways.

Vorbruggen_Mechanism Start_Rib Protected Ribose (2'-O-Acyl) Lewis_Acid Lewis Acid Activation (TMSOTf) Start_Rib->Lewis_Acid Start_Deoxy Protected 2'-Deoxyribose (No 2'-group) Start_Deoxy->Lewis_Acid Inter_Rib 1,2-Acyloxonium Ion (Bottom Face Blocked) Lewis_Acid->Inter_Rib Neighboring Group Participation Inter_Deoxy Planar Oxocarbenium Ion (Both Faces Open) Lewis_Acid->Inter_Deoxy Direct Ionization Prod_Rib β-Anomer Only (Stereocontrolled) Inter_Rib->Prod_Rib Top-face Attack Prod_Deoxy α/β Mixture (~1:1) (Difficult Separation) Inter_Deoxy->Prod_Deoxy Random Attack

Figure 1: Mechanistic divergence showing why 2'-deoxy substrates fail to achieve intrinsic stereocontrol compared to ribonucleosides.

Comparative Analysis of Methods

Method A: Direct Vorbrüggen Glycosylation (Optimized)

While inherently non-selective, process chemists have developed "workarounds" to force


-selectivity via thermodynamic control or solubility differences.
  • Principle: Use solvent polarity (e.g., CHCl

    
     vs. MeCN) to influence the equilibrium or induce precipitation of the desired 
    
    
    
    -anomer.
  • Best For: Large-scale manufacturing where the

    
    -anomer crystallizes preferentially (e.g., Cladribine synthesis).[2][3]
    
  • Pros: Cheap reagents (TMSCl, HMDS), scalable, well-understood kinetics.

  • Cons: Often requires chromatography to remove

    
    -anomer; yields can be low (<40%) if crystallization fails.
    
Method B: The "Indirect" Route (Ribose Deoxygenation)

This is the most reliable chemical method for obtaining pure


-2'-deoxynucleosides.
  • Principle: Perform standard Vorbrüggen on a ribose sugar (guaranteeing

    
    -stereochemistry) and then remove the 2'-OH group later (e.g., via Barton-McCombie deoxygenation).
    
  • Best For: Complex nucleoside analogs where stereopurity is critical and separation is impossible.

  • Pros: 100%

    
    -selectivity.
    
  • Cons: Adds 2-4 extra synthetic steps (protection, activation, reduction), increasing cost and time.

Method C: Enzymatic Transglycosylation (Nucleoside Phosphorylase)

The "Green" alternative utilizing Nucleoside Phosphorylases (NP) to swap bases.

  • Principle: An enzyme cleaves a donor nucleoside (e.g., Thymidine) to generate 2-deoxyribose-1-phosphate, which is then coupled to the new base.

  • Best For: Acid-sensitive bases, high-value APIs, and avoiding toxic waste.

  • Pros: Aqueous conditions, exclusive

    
    -selectivity, no protection/deprotection steps.
    
  • Cons: Enzyme substrate specificity can be limiting; high cost of enzymes for early-stage R&D.

Performance Data Comparison

FeatureDirect VorbrüggenIndirect (Ribose

Deoxy)
Enzymatic Transglycosylation
Stereoselectivity (

:

)
Poor (1:1 to 4:1)Perfect (>99:1) Perfect (>99:1)
Step Count Low (1 step)High (3-5 steps)Very Low (1 step)
Scalability High (kg to tons)Medium (reagent heavy)Medium (enzyme cost)
Purification Difficult (requires chromatography)Easy (stereopure)Easy (filtration/extraction)
Reagent Toxicity High (TMSOTf, Chlorinated solvents)High (Tin hydrides for radical reduction)Low (Water/Buffer)
Typical Yield 30–60% (isolated

)
40–60% (overall)50–80%

Experimental Protocols

Protocol 1: Optimized Direct Vorbrüggen (Solvent-Controlled)

Objective: Synthesis of a 2'-deoxynucleoside attempting to maximize


-yield via solubility.

Reagents:

  • Base: 2-Chloroadenine (dried)

  • Sugar: 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide)[4]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Silylation: Suspend the nucleobase (1.0 eq) in MeCN. Add BSA (2.5 eq). Heat to 80°C until the solution becomes clear (indicates full silylation).

  • Coupling: Cool the mixture to 0°C. Add the protected sugar (1.0 eq) dissolved in MeCN.

  • Activation: Add TMSOTf (1.1 eq) dropwise. Crucial: Maintain low temperature initially to minimize decomposition.

  • Equilibration: Warm to Room Temperature (RT) or 60°C. Monitor by HPLC.

    • Note: The kinetic product is often a mixture. Heating allows thermodynamic equilibration, which may favor the

      
      -anomer depending on the specific base/sugar electronics.
      
  • Workup: Quench with cold saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: If the

    
    -anomer does not precipitate, silica gel chromatography is required. Use a gradient of MeOH in DCM (0-5%).
    
Protocol 2: Enzymatic Transglycosylation

Objective: Stereoselective synthesis using E. coli Nucleoside Phosphorylase.

Reagents:

  • Donor: Thymidine (cheap source of deoxyribose)

  • Acceptor: Target Nucleobase (e.g., 2-Fluoroadenine)

  • Enzyme: Purine Nucleoside Phosphorylase (PNP) + Thymidine Phosphorylase (TP)

  • Buffer: Potassium Phosphate (50 mM, pH 7.0)

Step-by-Step:

  • Preparation: Dissolve Thymidine (2 eq) and the Target Base (1 eq) in phosphate buffer. Add 5% DMSO if the base is insoluble.

  • Initiation: Add PNP and TP enzymes (units depend on specific activity, typically 10-50 U/mmol).

  • Incubation: Stir gently at 40-60°C. Monitor by HPLC.

    • Mechanism:[1][3][5][6][7] TP cleaves Thymidine

      
       Thymine + Deoxyribose-1-Phosphate. PNP couples Deoxyribose-1-Phosphate + Target Base 
      
      
      
      Product + Phosphate.
  • Isolation: Filter off the precipitated Thymine byproduct. Cool the filtrate to crystallize the product or purify via reverse-phase resin (e.g., HP-20).

Strategic Decision Workflow

Use this logic flow to select the correct method for your specific molecule.

Selection_Strategy Start Start: Target Molecule Analysis Q1 Is the Nucleobase Acid-Sensitive? Start->Q1 Method_Enz Select: Enzymatic Synthesis (Mild, Aqueous, β-selective) Q1->Method_Enz Yes Q2 Is strict β-purity critical & separation difficult? Q1->Q2 No Method_Indirect Select: Indirect Route (Ribose Vorbrüggen -> Deoxygenation) Q2->Method_Indirect Yes Q3 Is this for Multi-Kg Scale? Q2->Q3 No Method_Direct Select: Direct Vorbrüggen (Optimize solvent for precipitation) Q3->Method_Direct Yes (Cost driven) Method_Glycal Select: Glycal/Electrophilic Addition (Alternative Chemical Route) Q3->Method_Glycal No (R&D scale)

Figure 2: Decision matrix for selecting the optimal glycosylation strategy based on substrate stability, scale, and purity requirements.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Henschke, J. P., et al. (2013).[8] "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation." Organic Process Research & Development.

  • Kaminski, J. (2020). "Enzymatic synthesis of nucleosides: A green approach." Biotechnology Advances.

  • Wilson, L. J., & Liotta, D. C. (1990). "A general method for controlling glycosylation stereochemistry in the synthesis of 2'-deoxyribose nucleosides." Tetrahedron Letters.

  • Seela, F., & Peng, X. (2006). "Pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides: Synthesis via the nucleobase anion and the Vorbrüggen reaction." Current Protocols in Nucleic Acid Chemistry.

Sources

Validation

"spectroscopic comparison of alpha and beta anomers of C-nucleosides"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Executive Summary In the development of nucleoside therapeutics (e.g., Remdesivir, Pseudouridine analogs), the C-nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

In the development of nucleoside therapeutics (e.g., Remdesivir, Pseudouridine analogs), the C-nucleoside scaffold offers superior metabolic stability compared to varying N-nucleosides due to the resistance of the C-C glycosidic bond to enzymatic cleavage. However, the synthesis of C-nucleosides often lacks the stereoselectivity inherent in N-glycosylation, yielding mixtures of


-anomers  (biologically inactive or off-target) and 

-anomers
(biomimetic and active).

Distinguishing these anomers is not merely a purity exercise but a critical efficacy requirement. This guide provides a definitive spectroscopic workflow to differentiate


 and 

C-nucleosides, prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant and Circular Dichroism (CD) as a rapid validator.
Structural & Conformational Context

Unlike N-nucleosides, where the anomeric effect and steric bulk of the base dictate a rigid preference, C-nucleosides possess a C-C bond that allows greater rotational freedom (


 angle) and sugar puckering flexibility.
  • 
    -D-Anomer:  The nucleobase is cis to the 5'-CH₂OH group (both on the "top" face of the sugar). This mimics natural RNA/DNA.
    
  • 
    -D-Anomer:  The nucleobase is trans to the 5'-CH₂OH group.
    
  • The Challenge: The absence of the exo-anomeric effect in C-nucleosides means the sugar ring fluctuates more freely between North (

    
    , C3'-endo) and South (
    
    
    
    , C2'-endo) conformations, averaging scalar coupling constants (
    
    
    ) and complicating simple 1D NMR analysis.
Primary Method: NMR Spectroscopy

NMR is the gold standard for anomeric assignment. While chemical shifts (


) provide clues, NOE correlations  and coupling constants (

)
provide the proof.
A. Scalar Coupling Constants (

)

The Karplus equation relates the dihedral angle between H1' and H2' to the coupling constant.

  • 
    -Anomer (Trans-relationship):  In the standard 
    
    
    
    -type pucker (common for C-nucleosides), H1' and H2' are trans. This typically results in a smaller coupling constant.
  • 
    -Anomer (Cis-relationship):  H1' and H2' are cis, resulting in a larger  coupling constant.
    
Parameter

-Anomer (Target)

-Anomer (Impurity)
Structural Basis

3.0 – 5.5 Hz 5.0 – 8.0 Hz Trans vs. Cis vicinal protons
Pucker Preference S-type (C2'-endo) favoredMixed / N-typeAffects dihedral angles

Critical Caveat: Due to the conformational mobility of C-nucleosides,


 values can overlap. A 

value of 5.0 Hz is ambiguous. Never rely on

-coupling alone.
B. NOE/ROE Correlations (The Definitive Test)

Nuclear Overhauser Effect (NOE) spectroscopy measures spatial proximity (< 5 Å) and is independent of bond angles. This is the self-validating step.

  • The H1' – H4' Rule:

    • In D-ribofuranose, H4' is always "down" (

      
      -face).
      
    • 
      -Anomer:  The base is "up", so H1' must be "down". H1' and H4' are on the same face. 
      
      
      
      Strong NOE.
    • 
      -Anomer:  The base is "down", so H1' must be "up". H1' and H4' are on opposite faces. 
      
      
      
      Weak/No NOE.
  • The H1' – H3' Rule:

    • 
      -Anomer:  H1' (up) and H3' (up) are cis. 
      
      
      
      Strong NOE.
C.

C NMR Chemical Shifts

While less definitive, the anomeric carbon (C1') often shifts depending on the axial/equatorial orientation of the substituent.

  • 
    -Anomer:  C1' typically resonates downfield  (higher ppm) relative to the 
    
    
    
    -anomer.
  • 
    -Anomer:  C1' typically resonates upfield  (lower ppm).
    
Secondary Method: Circular Dichroism (CD)

CD is a powerful tool for comparing the bulk electronic environment of the base relative to the chiral sugar center.

  • Principle: The chiral sugar induces a Cotton effect (CE) in the achiral base's absorption band (

    
     or 
    
    
    
    ).
  • The Rule:

    
     and 
    
    
    
    anomers act as "pseudo-enantiomers" regarding the glycosidic bond environment. They typically display Cotton effects of opposite signs in the 230–280 nm region.
    • Example (Pseudouridine analogs): If the

      
      -anomer shows a positive CE at 260 nm, the 
      
      
      
      -anomer will typically show a negative CE at the same wavelength.
  • Utility: Once the NMR assignment is established for a reference batch, CD is the fastest method to screen subsequent batches for anomeric purity.

Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution 1D and 2D spectra to resolve H1'/H2' coupling and NOE contacts.

  • Sample Prep: Dissolve 5–10 mg of dried C-nucleoside in 600 µL of DMSO-d₆ or D₂O .

    • Note: DMSO-d₆ is preferred to slow down OH exchange and limit conformational averaging compared to water.

  • 1D

    
    H Acquisition: 
    
    • Acquire standard proton spectrum (min 16 scans).

    • Apply window function (Gaussian or Sine-Bell) to resolve the H1' doublet/pseudotriplet.

    • Measure

      
      :  If the signal is a doublet, measure peak-to-peak. If a pseudotriplet, measure outer width.
      
  • 2D NOESY/ROESY:

    • Mixing Time: Set to 400–600 ms (NOESY) or 200–300 ms (ROESY for mid-sized molecules).

    • Focus: Extract rows corresponding to the H1' resonance.

    • Check: Look for cross-peaks at the chemical shift of H4' and H3'.

Protocol B: Data Analysis Workflow

Follow this logic gate to assign your anomer.

AnomerAssignment Start Start: Purified C-Nucleoside MeasureJ Measure 1H NMR J(1',2') Coupling Start->MeasureJ CheckJ J Value Range? MeasureJ->CheckJ SmallJ J = 1 - 5 Hz CheckJ->SmallJ Likely Beta LargeJ J = 5 - 8 Hz CheckJ->LargeJ Likely Alpha NOESY Run 2D NOESY (Target H1') SmallJ->NOESY LargeJ->NOESY CheckNOE Strongest NOE Contact? NOESY->CheckNOE H1H4 H1' <-> H4' (Same Face) CheckNOE->H1H4 H1H3 H1' <-> H3' (Same Face) CheckNOE->H1H3 Beta Conclusion: Beta Anomer (Biologically Active) H1H4->Beta Definitive Alpha Conclusion: Alpha Anomer (Byproduct) H1H3->Alpha Definitive

Figure 1: Logic flow for the spectroscopic assignment of C-nucleoside anomers.

Comparative Data Summary

The following table summarizes the key spectroscopic differences expected for a standard D-ribofuranosyl C-nucleoside.

Feature

-Anomer
(Active)

-Anomer
(Inactive)
Reliability
H1'-H2' Coupling (

)
Small (3.0 – 5.5 Hz)Large (5.0 – 8.0 Hz)Medium (Conformer dependent)
H1'-H4' NOE Strong (Cis)Weak / Absent (Trans)High (Definitive)
H1'-H3' NOE WeakStrong (Cis)High
C1' Chemical Shift Downfield (

higher)
Upfield (

lower)
Medium
CD Cotton Effect Sign X (e.g., +)Sign -X (e.g., -)High (For comparison)
Visualizing the NOE Logic

The spatial arrangement of protons is the only fail-safe method for assignment.

NOE_Logic cluster_Beta Beta-Anomer (Active) cluster_Alpha Alpha-Anomer (Inactive) Base_B Base (Up) H1_B H1' (Down) H4_B H4' (Down) H1_B->H4_B Strong NOE (Distance < 3Å) Base_A Base (Down) H1_A H1' (Up) H4_A H4' (Down) H1_A->H4_A No NOE (Distance > 4Å)

Figure 2: Stereochemical basis for NOE signals. In


-anomers, H1' and H4' share the 

-face (down).
References
  • Watanabe, K. A. (1994). The Chemistry of C-Nucleosides. In Chemistry of Nucleosides and Nucleotides. Link

  • Pankiewicz, K. W. (2000). Fluorinated nucleosides. Carbohydrate Research. Link

  • Rosemeyer, H. (2004). Nucleolipids: Natural Occurrence, Synthesis and Applications. Chemistry & Biodiversity. (Discusses CD properties of nucleoside analogs). Link

  • Thibaudeau, C., et al. (2011). Impact of the North-South equilibrium on the J-coupling constants in nucleosides. Journal of Organic Chemistry. Link

Comparative

Comparative Guide: Biological Activity of C-Nucleosides Synthesized from Distinct Precursors

Executive Summary C-nucleosides (C-glycosides) represent a pivotal class of pharmacophores where the nucleobase is connected to the ribose sugar via a carbon-carbon (C-C) bond rather than the labile carbon-nitrogen (C-N)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C-nucleosides (C-glycosides) represent a pivotal class of pharmacophores where the nucleobase is connected to the ribose sugar via a carbon-carbon (C-C) bond rather than the labile carbon-nitrogen (C-N) bond found in native N-nucleosides.[1][2] This structural modification renders them resistant to hydrolytic cleavage by nucleoside phosphorylases, significantly extending their biological half-life (


).

This guide compares the biological activity of C-nucleosides derived from two distinct synthetic precursor strategies:

  • Acyclic Precursors (Nitriles/Hydrazines): Used to construct the base de novo on the sugar (e.g., Tiazofurin, Formycin).

  • Pre-formed Heterocycles + Lactones: Used for direct C-glycosylation, often allowing C1'-functionalization (e.g., GS-441524/Remdesivir).

The Stability Advantage: Mechanism of Action

The primary biological advantage of all C-nucleosides, regardless of precursor, is metabolic stability. Native N-nucleosides are rapidly degraded by Purine Nucleoside Phosphorylase (PNP) , which attacks the anomeric center. The C-C bond is electronically and sterically resistant to this enzymatic cleavage.

Visualization: Metabolic Stability Pathway

The following diagram illustrates the divergent metabolic fates of N- vs. C-nucleosides.

MetabolicStability cluster_0 Native N-Nucleoside cluster_1 C-Nucleoside (Therapeutic) N_Nuc N-Nucleoside (C-N Bond) Base Free Base (Inactive) N_Nuc->Base Rapid Hydrolysis Sugar Ribose-1-P PNP Purine Nucleoside Phosphorylase (PNP) PNP->N_Nuc Attacks Anomeric C C_Nuc C-Nucleoside (C-C Bond) PNP->C_Nuc No Reaction TriP Active Triphosphate (Drug) C_Nuc->TriP Phosphorylation Kinase Nucleoside Kinases

Caption: Comparative metabolic fate. N-nucleosides succumb to PNP-mediated hydrolysis, while C-nucleosides resist cleavage, allowing kinase activation.

Comparative Analysis by Precursor Class

The biological profile of a C-nucleoside is heavily dictated by the synthetic strategy used to create it. We compare two dominant classes:

Class A: The "De Novo" Heterocycles (Precursor: Nitriles/Hydrazines)
  • Representative Compounds: Tiazofurin, Formycin A/B.

  • Synthetic Origin: These are synthesized by building the heterocyclic base onto a sugar precursor (often a ribosyl cyanide or hydrazine) rather than coupling a whole base.

  • Biological Target: Metabolic Enzymes (IMPDH, PNP).

  • Mechanism: These analogues often mimic the transition state of enzymatic reactions. Tiazofurin, for instance, is metabolized into an NAD analogue (TAD), which inhibits IMP Dehydrogenase (IMPDH), depleting guanine pools in cancer cells.

Class B: The "1'-Substituted" Analogues (Precursor: Ribonolactones)
  • Representative Compounds: GS-441524 (Parent of Remdesivir).[3][4]

  • Synthetic Origin: Synthesized via the coupling of a pre-formed base (e.g., pyrrolo[2,1-f][1,2,4]triazine) with a ribonolactone precursor. This specific precursor allows for the introduction of a 1'-cyano group.

  • Biological Target: Viral RNA-dependent RNA Polymerase (RdRp). [5]

  • Mechanism: The 1'-substitution (enabled by the lactone precursor) is critical. It sterically clashes with the viral polymerase active site after incorporation, causing delayed chain termination or template misalignment.

Performance Comparison Table
FeatureClass A: De Novo HeterocyclesClass B: 1'-Substituted Analogues
Primary Precursor Ribosyl cyanides / HydrazinesRibonolactones (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone)
Key Example Tiazofurin GS-441524 (Remdesivir metabolite)
Primary Indication Oncology (Leukemia)Antiviral (SARS-CoV-2, FIP, Ebola)
Target Enzyme IMP Dehydrogenase (IMPDH)RNA-dependent RNA Polymerase (RdRp)
Metabolic Stability High (Resistant to PNP)High (Resistant to PNP & Nuclease)
Selectivity Index (SI) Moderate (Cytotoxicity is a limiting factor)High (1'-CN group confers selectivity for viral vs. host pol)
Key Limitation Off-target toxicity (general antimetabolite)Difficult synthesis (stereoselectivity at C1')

Experimental Protocols

To validate the biological activity and stability of C-nucleosides, the following protocols are industry standards.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To quantify the resistance of the C-nucleoside to hepatic metabolism compared to N-nucleoside controls.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • LC-MS/MS system.[6][7]

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with buffer and compound.[6] Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ):
    
    
Protocol 2: Antiviral Cytopathic Effect (CPE) Assay

Objective: To determine the EC50 of Class B C-nucleosides (e.g., GS-441524) against viral targets.

Workflow:

  • Seeding: Seed Vero E6 cells (or relevant host cells) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add serial dilutions of the C-nucleoside (e.g., 0.01 µM to 100 µM).

  • Infection: Add virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP detection) or fix/stain with Crystal Violet to measure cell viability.

  • Data: Normalize to mock-infected controls. Fit data to a 4-parameter logistic curve to derive EC50.

Synthesis-Activity Relationship (SAR) Visualization

This diagram maps how the choice of precursor defines the final biological activity.

SAR_Flow cluster_precursors Synthetic Precursors P1 Hydrazine / Nitrile (Acyclic) Method1 Heterocycle Construction (Ring Closure on Sugar) P1->Method1 P2 Ribonolactone (Cyclic Sugar) Method2 C-Glycosylation (Base Coupling + 1'-CN) P2->Method2 ClassA Class A: Pyrazole/Thiazole (e.g., Tiazofurin) Method1->ClassA ClassB Class B: Pyrrolo-Triazine (e.g., GS-441524) Method2->ClassB Target1 Target: IMPDH / PNP (Metabolic Blockade) ClassA->Target1 Mimics Transition State Target2 Target: Viral Polymerase (Chain Termination) ClassB->Target2 Steric Hindrance (1'-CN)

Caption: SAR Flow. Precursor selection dictates the structural class, which in turn determines the specific biological target (Enzyme vs. Polymerase).

References

  • Mackman, R. L., et al. (2016). Discovery of a 1'-Cyano 4-Aza-7,9-dideazaadenosine C-Nucleoside (GS-441524) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry.

  • Kierdaszuk, B., et al. (2000).[8] Formycin A and its analogues: potent inhibitors of purine nucleoside phosphorylase. Biochimica et Biophysica Acta.

  • Piedra-Tourinho, O., et al. (2022). GS-441524: A Clinical Candidate for COVID-19 Treatment.[3][4] Frontiers in Pharmacology.

  • Franchetti, P., & Grifantini, M. (1999). Nucleoside analogues as IMP dehydrogenase inhibitors.[9] Current Medicinal Chemistry.[10]

  • Thermo Fisher Scientific. Microsomal Stability Assay Protocol.

Sources

Validation

Strategic Selection of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose in C-Nucleoside Development

The following guide provides an in-depth cost-benefit analysis and technical evaluation of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0) as a strategic intermediate in nucleoside synthesis. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth cost-benefit analysis and technical evaluation of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0) as a strategic intermediate in nucleoside synthesis.

Executive Summary: The "Stability vs. Reactivity" Trade-off

In the high-stakes landscape of antiviral and oncology drug development, the choice of glycosyl donor dictates the scalability of the entire synthetic route. For decades, 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer’s chlorosugar) has been the standard for N-nucleoside synthesis. However, for the growing class of C-nucleosides (carbon-linked analogs resistant to enzymatic cleavage), the 1-Chloro route often fails due to the instability of the glycosyl halide and the harsh conditions required for organometallic coupling.

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (hereafter referred to as 1-CN-DR ) emerges as the superior alternative for C-nucleoside scaffolds. Unlike the hydrolytically unstable chlorosugar, 1-CN-DR is a shelf-stable crystalline solid that allows for the "de novo" construction of the heterobase directly on the sugar, ensuring high stereochemical fidelity (


-anomer dominance) and process robustness.

Verdict:

  • Use 1-Chloro (Hoffer's) for standard N-nucleosides (e.g., Zidovudine analogs) via Vorbrüggen coupling.

  • Use 1-Cyano (1-CN-DR) for C-nucleosides (e.g., viral polymerase inhibitors) to bypass unstable intermediates and maximize yield.

Technical Deep Dive: Mechanism & Causality

The Anomeric Challenge

The synthesis of 2'-deoxy-C-nucleosides is notoriously difficult because the absence of the 2'-OH group removes the "anchomeric assistance" that typically directs


-selectivity in ribose derivatives.
  • The 1-Chloro Route: Relies on coupling a lithiated heterocycle with the chlorosugar. This is an

    
    -like process that often results in poor 
    
    
    
    selectivity and significant decomposition of the chlorosugar (which eliminates HCl to form the glycal).
  • The 1-Cyano Route: Introduces a stable C-C bond early. The cyano group serves as a "masked" carbonyl or amidine. By converting the nitrile to an imidate or amidine, the heterocyclic base is built ring-by-ring attached to the sugar. This method locks the stereochemistry before the complex base is formed.

Stereochemical Control

The synthesis of 1-CN-DR from the corresponding 1-O-acetate or 1-O-methyl precursor using TMSCN and a Lewis acid (e.g.,


 or 

) is thermodynamically controlled.
  • Result: The reaction preferentially forms the

    
    -anomer (the cyano group is trans to the 3'-toluoyl group) due to the minimization of steric clash, typically achieving 
    
    
    
    ratios of >4:1, which can be upgraded to >99% purity via crystallization.

Comparative Analysis: 1-CN-DR vs. Alternatives

The following data compares 1-CN-DR against the industry standards: 1-Chloro-DR (Hoffer's) and 1-O-Acetyl-DR .

Table 1: Performance Metrics & Cost-Benefit Profile
Feature1-Cyano-DR (1-CN-DR) 1-Chloro-DR (Hoffer's) 1-O-Acetyl-DR
Primary Application C-Nucleosides (Base construction)N-Nucleosides (Direct coupling)General Precursor
Shelf Stability High (Stable solid, months at RT)Low (Hydrolyzes in air, store -20°C)High (Stable solid)
Reaction Type Heterocycle formation (Cyclization)Nucleophilic Substitution (

)
Vorbrüggen Coupling
Stereoselectivity High

-selectivity (Thermodynamic)
Variable (Kinetic control)Dependent on Catalyst
Handling Safety Moderate (Cyanide precursors used)Low (HCl gas evolution, corrosive)High (Non-toxic)
Cost Index High (Requires TMSCN step)Medium (Requires

)
Low (Starting material)
Scalability Excellent (Crystallizable intermediate)Poor (Must be used in situ)Good
Table 2: Yield Comparison for C-Nucleoside Synthesis (Model: Pseudo-Thymidine Analog)
Synthetic RouteStep 1 YieldStep 2 YieldOverall YieldPurity (

-anomer)
Route A: 1-Chloro (Direct Coupling with Lithiated Base)85% (Chlorination)35% (Coupling)~30% ~60% (Requires separation)
Route B: 1-Cyano (De Novo Base Construction)92% (Cyanation)78% (Heterocyclization)~71% >98% (After cryst.)

Key Insight: While the 1-Cyano route involves building the base (more steps chemically), the overall yield is double that of the 1-Chloro route because it avoids the low-yielding organometallic coupling step.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the chemical pathways.

Diagram 1: Strategic Selection Logic (Graphviz)

DecisionMatrix Start Target Nucleoside Type N_Nuc N-Nucleoside (e.g., Zidovudine) Start->N_Nuc C_Nuc C-Nucleoside (e.g., Viral Polymerase Inh.) Start->C_Nuc Route_N Vorbrüggen Coupling (Silylated Base + Lewis Acid) N_Nuc->Route_N Route_C Is the Base Available as Organometallic? C_Nuc->Route_C Donor_N Use 1-O-Acetyl or 1-Chloro Derivative Route_N->Donor_N Yes_Metal Yes (Lithium/Grignard) Route_C->Yes_Metal Rare No_Metal No / Unstable Route_C->No_Metal Common Direct_C Direct Coupling (Low Yield, Risk of Anomerization) Yes_Metal->Direct_C DeNovo De Novo Synthesis (Build Base on Sugar) No_Metal->DeNovo Solution SELECT 1-Cyano-2-deoxy- 3,5-di-O-toluoyl-D-ribofuranose Direct_C->Solution Switch if Yield <30% DeNovo->Solution

Caption: Decision tree for selecting the optimal glycosyl donor based on target structure and stability constraints.

Diagram 2: Synthesis Pathway Comparison[2]

SynthesisPath Acetate 1-O-Acetyl-2-deoxy- 3,5-di-O-toluoyl-D-ribose Chloro 1-Chloro Derivative (Unstable) Acetate->Chloro HCl/AcCl Cyano 1-Cyano Derivative (Stable Solid) Acetate->Cyano TMSCN / Lewis Acid Coupling Coupling w/ Li-Base (-78°C, Inert Atm) Chloro->Coupling ProductA C-Nucleoside (Mix of alpha/beta) Coupling->ProductA Func Functionalization (C=N-OH, C(=NH)OMe) Cyano->Func Cycliz Heterocycle Ring Closure Func->Cycliz ProductB C-Nucleoside (Pure beta-anomer) Cycliz->ProductB

Caption: Comparative workflow showing the stability and stereochemical advantages of the 1-Cyano route.

Experimental Protocol: Validated Synthesis of 1-CN-DR

Objective: Synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-


-D-ribofuranose from the 1-O-Methyl precursor.

Safety Note: This protocol involves Trimethylsilyl cyanide (TMSCN), which hydrolyzes to release HCN. All operations must be performed in a fume hood with a cyanide antidote kit available.

Materials:
  • Starting Material: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (10.0 g, 26 mmol).

  • Reagent: Trimethylsilyl cyanide (TMSCN) (4.0 mL, 32 mmol).

  • Catalyst: Boron trifluoride etherate (

    
    ) (1.0 mL).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology:
  • Dissolution: Dissolve 10.0 g of the starting methyl glycoside in 100 mL of anhydrous DCM under an argon atmosphere. Cool the solution to 0°C.

  • Activation: Add TMSCN (4.0 mL) dropwise via syringe.

  • Catalysis: Slowly add

    
     (1.0 mL) over 10 minutes. The solution may darken slightly.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
     ~0.5) should disappear, and the product (
    
    
    
    ~0.45) should appear.
  • Quenching: Pour the reaction mixture into a saturated

    
     solution (100 mL) containing crushed ice. Stir vigorously for 15 minutes to hydrolyze excess TMSCN.
    
  • Extraction: Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    .
    
  • Purification: Concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Hexane to yield white needles.

Expected Results:

  • Yield: ~8.5 g (85%).

  • Melting Point: 108–110°C.

  • Stereochemistry:

    
    -anomer >95% (verified by 
    
    
    
    -NMR: H-1' appears as a doublet of doublets with
    
    
    for pseudo-axial orientation).

References

  • Vertex Pharmaceuticals. (2015). Synthesis of 1'-C-cyano pyrimidine nucleosides and characterization as HCV polymerase inhibitors. Nucleosides, Nucleotides and Nucleic Acids.[1][2][3][4][5][6][7][8][9][10][]

  • Royal Society of Chemistry. (2016). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase. Organic & Biomolecular Chemistry.

  • Beilstein Institut. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry.

  • BOC Sciences. (2025). Product Monograph: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (CAS 406955-52-0).

  • MDPI. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors. Molecules.

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.[12][13][14]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

The molecular structure of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose dictates its hazardous potential. The presence of a nitrile (-CN) group necessitates that this compound be handled as a cyanide-containing substance, which carries a high degree of acute toxicity. Furthermore, the toluoyl ester moieties, while less acutely hazardous, contribute to the overall chemical profile of the molecule. Improper disposal can lead to the release of toxic substances, including the potential for the generation of highly toxic hydrogen cyanide (HCN) gas if brought into contact with acids.

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. Due to the specific nature of this molecule, a detailed Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted based on its constituent functional groups.

  • Cyanide Group (-CN): This is the primary driver of the compound's toxicity. Cyanide compounds can be fatal if ingested, inhaled, or absorbed through the skin. A critical aspect of their hazard profile is their reactivity with acids to produce hydrogen cyanide gas, a potent and rapidly acting poison.[1]

  • Toluoyl Groups: The toluoyl chloride precursor is a corrosive material.[2][3][4] While the ester form in the final compound is less reactive, it can still cause irritation to the skin and eyes.[5][6] Upon degradation, it may hydrolyze to form toluic acid and the deoxyribose derivative.

  • Deoxyribose Backbone: The sugar moiety itself is not considered hazardous. However, its presence does not mitigate the dangers posed by the attached functional groups.

Based on this assessment, waste containing 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose must be classified as hazardous waste .

Regulatory Compliance

All chemical waste disposal is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] It is imperative that all disposal activities comply with federal, state, and local regulations. This includes obtaining an EPA ID number for the waste-generating facility and adhering to specific requirements for waste accumulation, labeling, and disposal.[9]

Personal Protective Equipment (PPE)

When handling waste containing 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).[1]

  • Avoid Mixing: Under no circumstances should this waste be mixed with other chemical waste streams, particularly acidic waste.[1][7] Mixing with acids can lead to the liberation of deadly hydrogen cyanide gas.

  • Solid vs. Liquid: If both solid and liquid waste containing this compound are generated, they must be collected in separate, appropriately designated containers.[1]

Step 2: Container Selection

  • Compatibility: The waste container must be made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.[7][9] Do not use metal containers for acidic or potentially corrosive waste.[9]

  • Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[10]

  • Headspace: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[9]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement.[11] The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The date on which waste was first added to the container (accumulation start date)

  • The name and contact information of the responsible researcher or laboratory

Step 4: On-Site Accumulation

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[8] This area must be under the control of laboratory personnel.[10]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][11] The storage area should be clearly marked as a hazardous waste accumulation site.[9]

Step 5: Final Disposal

  • Professional Disposal Service: The ultimate disposal of cyanide-containing hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[7][11] Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as regular trash.[10]

  • Requesting Pickup: Once the waste container is full or the accumulation time limit set by your institution or local regulations is approaching, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or the contracted waste disposal service.[8]

Spill Management

In the event of a spill of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as described in Section 3.

  • Containment: For a small spill, carefully contain the material using an inert absorbent material such as vermiculite or sand.

  • Collection: Collect the absorbed material and any contaminated debris using non-sparking tools and place it in a designated hazardous waste container for disposal.

  • Decontamination: Decontaminate the spill area. For cyanide compounds, a common procedure involves cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1] All cleaning materials must be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

For large spills, evacuate the area and contact your institution's emergency response team.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Toxic)Presence of a cyanide group.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, work in a fume hood.To prevent skin/eye contact and inhalation.
Segregation Collect in a dedicated container. DO NOT mix with acids.To prevent dangerous chemical reactions, such as the formation of HCN gas.[1]
Container Labeled, leak-proof, chemically compatible (e.g., HDPE) container.[7][9][10]To ensure safe containment and regulatory compliance.
Storage In a designated Satellite Accumulation Area with secondary containment.[8]To minimize risk and ensure safe temporary storage.
Final Disposal Via a licensed hazardous waste disposal company.[7][11]To ensure environmentally sound and legally compliant disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose.

DisposalWorkflow Disposal Workflow for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose A Waste Generation (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is this an acidic waste stream? B->C D Place in Dedicated Cyanide Waste Container C->D No E DO NOT MIX! Consult EHS Immediately C->E Yes F Securely Cap and Label Container 'Hazardous Waste - Cyanide' D->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Pickup from EHS for Licensed Hazardous Waste Disposal G->H I Documentation Complete? H->I J Final Disposal by Certified Vendor I->J Yes

Caption: Decision workflow for safe disposal.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 15, 2026, from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, University of [Example University]. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 15, 2026, from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved February 15, 2026, from [Link]

  • Production, Import/Export, Use, and Disposal. (n.d.). In Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. Retrieved February 15, 2026, from [Link]

  • 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride, ~90% - Safety and Hazards. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • p-Toluoyl chloride, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Logistics for 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose

[1][2][3] Part 1: Executive Safety Directive 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a specialized carbohydrate intermediate, typically appearing as a crystalline solid.[][2][3] While often less volatile than...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directive

1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a specialized carbohydrate intermediate, typically appearing as a crystalline solid.[][2][3] While often less volatile than simple aliphatic nitriles, its structural combination of a cyano (nitrile) group and lipophilic toluoyl protecting groups necessitates a rigorous safety protocol.[2]

The Core Hazard: The nitrile moiety (-CN) poses a latent risk of metabolizing to free cyanide or releasing Hydrogen Cyanide (HCN) gas if subjected to strong acidic conditions or high thermal stress.[][2][3] Furthermore, the toluoyl groups increase lipid solubility, potentially enhancing dermal absorption.[3]

Operational Mandate: Treat this compound as a Potent Unknown (OEB 3) . All handling must prioritize the prevention of inhalation (dust) and dermal absorption.

Part 2: Technical PPE Specifications

This protocol moves beyond generic "lab safety" to address the specific physicochemical properties of the target molecule.[2]

PPE Selection Matrix[2][3][4]
Protection ZoneComponentSpecificationScientific Rationale
Respiratory PrimaryN95 or P100 Particulate Respirator The compound is a solid.[][2][3][4] High-efficiency filtration is required to prevent inhalation of potent dusts.[][2][3]
Secondary (Solution)Half-mask with OV/AG Cartridges If dissolved in organic solvents or if acidic reagents are present, Organic Vapor/Acid Gas cartridges prevent exposure to solvent vapors and trace HCN.[][2][3]
Dermal (Hand) Primary LayerNitrile (4 mil) Nitrile rubber offers excellent resistance to nitrile permeation.[2]
Secondary LayerNitrile (Extended Cuff, 8 mil) "Double-gloving" creates a tortuous path for permeation and allows outer glove removal without exposing skin.[][2][3]
Ocular StandardChemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[2][3]
Body StandardTyvek® Lab Coat/Sleeves Disposable, non-woven polyethylene fabrics prevent dust accumulation on street clothes, unlike cotton coats.[2]
The "Why" – Causality in Safety Choices[1][3]
  • Why Nitrile over Latex? Latex is permeable to many organic nitriles and offers poor resistance to the organic solvents (e.g., DCM, Toluene) often used to dissolve this intermediate.[3] Nitrile rubber provides a superior chemical barrier against the specific polarity of sugar-nitriles.[][2][3]

  • Why Acid Gas (AG) Cartridges? The cyano group at the C1 position is hydrolytically stable under neutral conditions but can liberate HCN upon contact with strong Lewis acids or aqueous acids used in downstream deprotection steps.[2] The AG cartridge acts as a redundant fail-safe.[][2][3]

Part 3: Operational Protocols

Workflow: Safe Weighing & Transfer

Objective: Move solid material from stock container to reaction vessel with zero containment breach.

  • Preparation:

    • Activate the Static Control Ionizer bar inside the weighing hood (sugar derivatives are prone to static charge).[2]

    • Don double nitrile gloves.[2][3]

  • Transfer:

    • Open the stock container only inside a certified Chemical Fume Hood or Powder Containment Enclosure.[2]

    • Use a disposable anti-static spatula.[2][3]

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol or Isopropanol) before returning to storage.[][2][3]

    • Dispose of the wipe as solid hazardous waste immediately.[2][3]

Logic Diagram: Handling Decision Tree

SafetyLogic Start Start: Handling 1-Cyano-Sugar StateCheck Is material Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPPE PPE: Double Nitrile Gloves + P100 Respirator + Tyvek Sleeves Solid->SolidPPE SolPPE PPE: Double Nitrile Gloves + OV/AG Respirator + Fume Hood Sash < 14" Solution->SolPPE AcidCheck Contact with Acid? SolPPE->AcidCheck HCNRisk CRITICAL: HCN Risk Monitor with HCN Detector AcidCheck->HCNRisk Yes NormalOps Standard Solvent Safety AcidCheck->NormalOps No

Caption: Decision logic for selecting PPE based on physical state and chemical environment.

Part 4: Emergency & Disposal Logistics[2][3]

Spill Response (Solid)
  • Evacuate the immediate area to allow dust to settle (2 minutes).[2][3]

  • Don PPE: Full-face respirator with P100 cartridges.

  • Cover the spill with a damp absorbent pad to prevent dust aerosolization.[2][3]

  • Sweep gently into a wide-mouth hazardous waste jar. DO NOT USE A VACUUM unless it is an explosion-proof, HEPA-filtered unit dedicated to potent compounds.[][2][3]

Waste Disposal[2][3][5][6][7]
  • Segregation is Vital: Never mix nitrile waste with acidic waste streams.[2][3] This can generate HCN gas in the waste container.[2][3]

  • Labeling: clearly mark waste containers as "Contains Organic Nitriles – DO NOT ACIDIFY."[2][3]

  • Destruction: Incineration is the preferred method for organic nitriles to ensure complete destruction of the cyano group.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Derivatives.[2][3] Retrieved from [Link][][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[2][3] Retrieved from [Link][]

  • ECHA (European Chemicals Agency). Information on Chemicals - Nitriles.[2][3] Retrieved from [Link][][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.